molecular formula C10H13BrFN B1459110 [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine CAS No. 1499287-01-2

[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B1459110
CAS No.: 1499287-01-2
M. Wt: 246.12 g/mol
InChI Key: XTFMHYMUSMMUBD-UHFFFAOYSA-N
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Description

[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C10H13BrFN and its molecular weight is 246.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-4-3-5-9(12)10(8)11/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFMHYMUSMMUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-Bromo-3-fluorophenyl)methylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-3-fluorophenyl)methylamine, also known as 2-bromo-3-fluorobenzylamine, is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, allows for diverse downstream functionalization through various cross-coupling reactions and nucleophilic substitutions. This guide provides a detailed examination of robust and efficient synthetic strategies for the preparation of this key intermediate. We will explore the most direct and industrially scalable methods, including the reduction of the corresponding benzonitrile and the reductive amination of benzaldehyde, while also considering alternative pathways such as amide reduction and the Gabriel synthesis. Each methodology is presented with a critical analysis of its mechanistic underpinnings, experimental protocols, and comparative advantages, offering researchers a comprehensive resource for selecting and implementing the optimal synthetic route.

Introduction: Strategic Approaches to Synthesis

The synthesis of primary amines is a cornerstone of organic chemistry, with numerous methods developed to achieve this transformation. When designing a synthesis for a specific target like (2-Bromo-3-fluorophenyl)methylamine, the choice of strategy depends on several factors: the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of the molecule to various reagents and conditions. The presence of halogen substituents on the aromatic ring—a bromine atom ortho to the benzyl group and a fluorine atom meta—requires careful consideration of reagent chemoselectivity to avoid unwanted side reactions.

This guide will focus on two primary, highly effective strategies:

  • Strategy A: Direct Reduction of 2-Bromo-3-fluorobenzonitrile. This is arguably the most straightforward approach, converting a readily available nitrile directly into the target primary amine in a single reductive step.

  • Strategy B: Reductive Amination of 2-Bromo-3-fluorobenzaldehyde. This versatile one-pot reaction combines an aldehyde with an ammonia source, followed by in-situ reduction of the intermediate imine to furnish the desired amine.

Additionally, we will briefly discuss two classical alternative routes to provide a more complete survey of the available synthetic options.

Synthetic Strategy A: Reduction of 2-Bromo-3-fluorobenzonitrile

The reduction of a nitrile functional group is a highly reliable method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, including catalytic hydrogenation, metal hydrides like lithium aluminum hydride (LiAlH₄), and borane complexes. For the , a particularly effective method utilizing a borane dimethyl sulfide complex (BH₃·SMe₂) has been reported, offering high yields and purity under mild conditions.[1]

Rationale and Mechanistic Insight

Borane reagents are electrophilic reducing agents that coordinate to the nitrogen lone pair of the nitrile. This coordination activates the carbon-nitrogen triple bond towards successive hydride transfers from the borane. The reaction proceeds through an N-borylimine intermediate, which is further reduced to a borazine-amine adduct. A final workup step, typically involving an alcohol like methanol, hydrolyzes this adduct to liberate the free primary amine. The use of BH₃·SMe₂ is advantageous due to its stability, commercial availability, and relatively mild reaction conditions, which preserve the sensitive halogen substituents on the aromatic ring.

Visualized Workflow: Nitrile Reduction

cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2-Bromo-3-fluorobenzonitrile B Reduction A->B 1. BH₃·SMe₂ in Organic Solvent 2. Methanol Quench C (2-Bromo-3-fluorophenyl)methylamine B->C Purification (e.g., Chromatography)

Caption: Workflow for the synthesis via nitrile reduction.

Experimental Protocol

This protocol is adapted from the procedure described in patent CN113372223A.[1]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve 2-bromo-3-fluorobenzonitrile (1.0 eq) in a suitable anhydrous organic solvent (e.g., THF, Dichloromethane) to a concentration of 0.05 to 0.5 g/mL.

  • Reaction Setup: Cool the solution to -5 °C using an ice-salt bath and purge the system with an inert gas (e.g., Argon or Nitrogen).

  • Addition of Reducing Agent: Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, ~1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed. Continue adding methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Dissolve the resulting residue in methanol and reflux the solution for 2-5 hours to ensure complete hydrolysis of the amine-borane complex.

  • Purification: After removing the methanol by evaporation, the crude product can be purified by column chromatography (e.g., using an alumina column with ethyl acetate as the eluent) to yield the pure (2-Bromo-3-fluorophenyl)methylamine.[1]

Data Summary
ParameterReported ValueSource
Yield≥ 93%[1]
Purity≥ 99%[1]

Synthetic Strategy B: Reductive Amination of 2-Bromo-3-fluorobenzaldehyde

Reductive amination is a powerful and widely used one-pot method for synthesizing amines from aldehydes or ketones.[2][3] This process involves the initial formation of an imine or enamine intermediate by reacting the carbonyl compound with an amine, followed by its immediate reduction to the corresponding saturated amine. To synthesize a primary amine, ammonia is used as the nitrogen source.

Rationale and Mechanistic Insight

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2-bromo-3-fluorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The key to the one-pot procedure is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[2] These are mild hydride donors that are stable under the slightly acidic conditions often used to promote imine formation but are reactive enough to reduce the protonated imine (iminium ion) as it forms. This chemoselectivity is crucial, as these reagents will not significantly reduce the starting aldehyde in the presence of the amine, preventing the formation of the corresponding alcohol as a byproduct.[4]

Visualized Workflow: Reductive Amination

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A 2-Bromo-3-fluorobenzaldehyde C Imine Formation & In-Situ Reduction A->C B Ammonia Source (e.g., NH₄OAc) B->C D (2-Bromo-3-fluorophenyl)methylamine C->D Aqueous Workup & Purification

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol

This is a general protocol adapted for the specific substrate.[3][5]

  • Preparation: To a solution of 2-bromo-3-fluorobenzaldehyde (1.0 eq) in methanol, add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (~5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture. Maintain the pH between 6 and 7 by adding small amounts of acetic acid if necessary.

  • Reaction: Continue to stir the reaction at room temperature overnight, or until the reaction is complete as determined by TLC/LC-MS.

  • Workup: Quench the reaction by adding water. Acidify the mixture with dilute HCl (e.g., 2M HCl) to hydrolyze any remaining imine and to protonate the product amine.

  • Extraction: Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde and other non-basic impurities.

  • Isolation: Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the amine. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Alternative Synthetic Approaches

While the two methods detailed above are highly effective, other classical synthetic routes can also be employed.

Reduction of 2-Bromo-3-fluorobenzamide

This two-step approach involves first synthesizing the primary amide from 2-bromo-3-fluorobenzoic acid (via the acid chloride or an amide coupling agent) and then reducing the amide to the amine.

  • Rationale: The reduction of amides is a fundamental transformation.[6] Strong reducing agents like LiAlH₄ are typically required.[7] While effective, the high reactivity and pyrophoric nature of LiAlH₄ necessitate strict anhydrous conditions and careful handling, making it less suitable for large-scale industrial processes compared to borane-based reductions. Modern catalytic methods using silanes are also being developed but may require specialized catalysts.[8][9][10]

  • Workflow: 2-Bromo-3-fluorobenzoic Acid → 2-Bromo-3-fluorobenzamide → (2-Bromo-3-fluorophenyl)methylamine.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation that can plague direct alkylation with ammonia.[11][12][13]

  • Rationale: The synthesis would begin with the radical bromination of 2-bromo-3-fluorotoluene to generate 2-bromo-3-fluorobenzyl bromide. This halide is then used to alkylate potassium phthalimide.[14] The resulting N-alkylphthalimide is subsequently cleaved, typically using hydrazine (the Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine.[15] This method is robust but involves more synthetic steps compared to the direct reduction of the nitrile.

  • Workflow: 2-Bromo-3-fluorotoluene → 2-Bromo-3-fluorobenzyl Bromide → N-(2-Bromo-3-fluorobenzyl)phthalimide → (2-Bromo-3-fluorophenyl)methylamine.

Comparative Analysis of Synthetic Routes

FeatureNitrile Reduction (Strategy A)Reductive Amination (Strategy B)Amide ReductionGabriel Synthesis
Number of Steps 1 (from nitrile)1 (from aldehyde)2 (from acid)3 (from toluene)
Starting Material 2-Bromo-3-fluorobenzonitrile2-Bromo-3-fluorobenzaldehyde2-Bromo-3-fluorobenzoic acid2-Bromo-3-fluorotoluene
Key Reagents BH₃·SMe₂NH₃ source, NaBH₃CNSOCl₂/Coupling agent, LiAlH₄NBS, Potassium Phthalimide, Hydrazine
Reported Yield Very High ( >90%)[1]Generally Good to HighVariable, generally goodGood, but multi-step losses
Scalability & Safety Good; BH₃·SMe₂ is manageable.Good; avoids highly toxic reagents.Moderate; LiAlH₄ requires caution.Good; well-established procedures.
Key Advantage High yield, high purity, direct.One-pot, versatile.Utilizes common starting material.Prevents over-alkylation.
Key Disadvantage Availability of nitrile.Potential for side reactions.Harsh reducing agent (LiAlH₄).Multiple steps required.

Conclusion

For the laboratory or industrial-scale , the direct reduction of 2-bromo-3-fluorobenzonitrile using a borane complex stands out as the premier method. It is a concise, high-yielding, and high-purity route as demonstrated in the patent literature.[1] The reductive amination of 2-bromo-3-fluorobenzaldehyde serves as an excellent and highly versatile alternative, leveraging readily available starting materials and employing a convenient one-pot procedure. The choice between these two will likely depend on the relative cost and availability of the nitrile versus the aldehyde precursor. While the amide reduction and Gabriel synthesis are chemically sound, they involve additional steps or more hazardous reagents, making them less efficient for accessing this specific target molecule.

References

  • Preparation method of 2-fluoro-3-bromo-benzylamine.
  • The Gabriel Synthesis - Master Organic Chemistry. (2018, January 31). Master Organic Chemistry. [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • The Gabriel Synthesis - Chemistry Steps. (2020, April 15). Chemistry Steps. [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). NROChemistry. [Link]

  • Chemoselective amide reductions by heteroleptic fluoroaryl boron Lewis acids - Chemical Communications (RSC Publishing). (2018). Royal Society of Chemistry. [Link]

  • Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Royal Society of Chemistry. [Link]

  • Reduction of Amides to Amines - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem. (n.d.). PubChem. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed. (2009, March 6). PubMed. [Link]

  • Reduction of Amides to Amines and Aldehydes - Chemistry Steps. (2024, December 17). Chemistry Steps. [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - Frontiers. (2021, April 25). Frontiers. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • 2-bromoallylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). (2022, July 13). [Link]

  • 10.5: Synthesis of Amines - Chemistry LibreTexts. (2025, December 22). Chemistry LibreTexts. [Link]

  • 2-bromo-3-fluorobenzonitrile - 425379-16-4, C7H3BrFN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]chemical-structure-425379-16-4.html)

Sources

Technical Whitepaper: (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1][2]

Executive Summary & Pharmacophore Profile

(2-Bromo-3-fluorophenyl)methylamine is a high-value benzylamine intermediate used primarily in the synthesis of bioactive small molecules.[1][2] Its structural uniqueness lies in the contiguous halogenation pattern (2-Br, 3-F) relative to the aminomethyl group.[1][2]

This specific substitution pattern offers three distinct advantages in medicinal chemistry:

  • Orthogonal Reactivity: The C-Br bond at the ortho position serves as a pre-installed handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion after the amine has been coupled to a core scaffold.[1][2]

  • Metabolic Blocking: The fluorine atom at the meta position (C3) blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the final drug candidate.[1][2]

  • Conformational Locking: The steric bulk of the ortho-bromine restricts the rotation of the benzyl side chain, potentially locking the molecule into a bioactive conformation that favors target binding.[2]

Physicochemical Properties

Data represents consensus values for the free base form unless otherwise noted.

PropertyValue / DescriptionSignificance
Molecular Formula C₇H₇BrFNCore stoichiometry.[1][2][3]
Molecular Weight 204.04 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
Appearance Colorless to pale yellow oilOxidizes upon air exposure; store under inert gas.[2]
Boiling Point ~240–245°C (Predicted)High boiling point requires vacuum distillation for purification.[2]
pKa (Conjugate Acid) ~8.8 – 9.1Slightly lower than benzylamine (9.[1][2]3) due to electron-withdrawing halogens.[1][2]
LogP (Calculated) 1.8 – 2.1Moderate lipophilicity; good membrane permeability potential.[2]
H-Bond Donors 2 (Primary Amine)Key for hydrogen bonding in active sites.[1][2]
Polar Surface Area 26.02 ŲExcellent blood-brain barrier (BBB) penetration potential.[1][2]
Validated Synthesis Protocol

Methodology: Selective Reduction of 2-Bromo-3-fluorobenzonitrile. Rationale: While reductive amination of the aldehyde is possible, the nitrile reduction using Borane-Dimethyl Sulfide (BH₃[1]·SMe₂) is preferred to prevent accidental debromination (a risk with catalytic hydrogenation/Raney-Ni) and over-alkylation.[1][2]

Reagents & Equipment[2][4]
  • Precursor: 2-Bromo-3-fluorobenzonitrile (CAS: 1242255-74-8)[1][2]

  • Reductant: Borane-dimethyl sulfide complex (2.0 M in THF)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2]

  • Quench: Methanol (MeOH) and 1M HCl

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.[2]

  • Dissolution: Charge the flask with 2-Bromo-3-fluorobenzonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reduction: Dropwise add BH₃·SMe₂ (15.0 mmol, 1.5 eq) over 20 minutes.[2] Caution: Exothermic.[1]

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1][2] The nitrile spot should disappear.[2]

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (20 mL) dropwise to destroy excess borane. Note: Vigorous hydrogen gas evolution.[1]

  • Acid Hydrolysis: Add 1M HCl (20 mL) and stir at room temperature for 1 hour to break the boron-amine complex.

  • Workup: Basify to pH >12 using 4M NaOH. Extract with Dichloromethane (DCM, 3 x 30 mL).[2]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via Kugelrohr distillation or converting to the HCl salt for crystallization (Ethanol/Ether).[1][2]

Functionalization & Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from this scaffold. The "Branch Point" logic allows chemists to decide whether to functionalize the amine first (Route A) or the aryl ring first (Route B).[2]

G Start (2-Bromo-3-fluorophenyl) methylamine RouteA Route A: Amine Coupling Start->RouteA R-COCl or R-NCO RouteB Route B: Pd-Catalysis Start->RouteB Ar-B(OH)2 Pd(dppf)Cl2 Amide Amide/Urea Scaffold RouteA->Amide Nucleophilic Acyl Subst. Cycle Fused Heterocycle (e.g., Isoindolinone) Amide->Cycle Intramolecular Cyclization Biaryl Biaryl Derivative RouteB->Biaryl Suzuki Coupling

Figure 1: Divergent synthetic utility. Route A preserves the bromine for late-stage diversification, while Route B builds the core skeleton first.

Medicinal Chemistry Applications
5.1. Bioisosterism & Stability

The 3-Fluoro group acts as a bioisostere for a hydrogen atom but with significantly altered electronics.[1][2]

  • C-F Bond Strength: ~116 kcal/mol (vs ~99 kcal/mol for C-H).[1][2] This renders the C3 position impervious to metabolic attack.[2]

  • pKa Modulation: The inductive effect of fluorine lowers the pKa of the benzylic amine, potentially reducing lysosomal trapping compared to non-fluorinated analogs.

5.2. Case Study: Kinase Inhibition

In the development of PI3K or EGFR inhibitors, this scaffold is often used to occupy the hydrophobic pocket II.[2] The amine forms a key hydrogen bond with the hinge region (e.g., Asp805 in EGFR), while the 2-Br group directs the phenyl ring into a specific dihedral angle relative to the core heterocycle, optimizing Van der Waals contacts.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.[1][2]
Acute Toxicity H302Harmful if swallowed.[2][5]
Eye Damage H318Causes serious eye damage.[2][6]

Handling Protocol:

  • PPE: Wear nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield. Work strictly inside a fume hood.

  • Storage: Store at 2–8°C under Argon. Amine absorbs CO₂ from air to form carbamates.[2]

  • Spill: Neutralize with weak acid (citric acid) before absorbing with vermiculite.[1][2]

References
  • Synthesis of Fluorinated Benzylamines: Vertex AI Search Result 1.1: Patent CN113372223A.[2] "Preparation method of 2-fluoro-3-bromo-benzylamine." Google Patents. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al.[2][7] "Fluorine in medicinal chemistry."[2][7][8][9] Chemical Society Reviews, 2008.[2] (Foundational text supporting Section 5.1).

  • Physical Properties & Safety Data: PubChem Compound Summary. "3-Fluorobenzylamine" (Analogous data extrapolation).[1][2] National Library of Medicine.[2] Link[1][2]

  • Reaction Methodology (Borane Reduction): Brown, H. C., et al.[2] "Selective reductions. 28. The facile reduction of nitriles... using borane-dimethyl sulfide."[1][2] Journal of Organic Chemistry, 1981.[2] (Standard protocol basis).

Sources

An In-depth Technical Guide to the Structural Analysis of (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-3-fluorophenyl)methylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in its synthesis and application. This guide provides a comprehensive, in-depth overview of the methodologies and expected outcomes for the structural analysis of (2-Bromo-3-fluorophenyl)methylamine, intended for researchers, scientists, and drug development professionals. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of Structural Integrity

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a compound like (2-Bromo-3-fluorophenyl)methylamine, the presence of halogen substituents (bromine and fluorine) on the phenyl ring significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions.[1] These factors are critical in the context of drug design, where precise interactions with biological targets are desired.

This guide is structured to provide a logical workflow for the comprehensive structural characterization of (2-Bromo-3-fluorophenyl)methylamine, beginning with non-destructive spectroscopic techniques and culminating in the definitive determination of its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For (2-Bromo-3-fluorophenyl)methylamine, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Aromatic Region (approx. 7.0-7.5 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (likely multiplets) arising from coupling to each other and to the fluorine atom.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the amine will likely appear as a singlet or a narrowly split multiplet around 3.7-4.3 ppm.[2] The exact chemical shift will be influenced by the solvent and the electronic effects of the substituted phenyl ring.

  • Amine Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

  • Aromatic Carbons (approx. 110-165 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbons directly bonded to the bromine and fluorine atoms will show characteristic chemical shifts and coupling to the fluorine atom (¹JCF, ²JCF, etc.).

  • Methylene Carbon (-CH₂-) (approx. 40-50 ppm): A single peak corresponding to the methylene carbon.

Expected ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that will provide specific information about the fluorine substituent. A single resonance is expected, and its coupling to nearby protons will further confirm the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of (2-Bromo-3-fluorophenyl)methylamine.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)[3]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and sensitivity.[4]

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Data Interpretation Workflow

NMR_Interpretation cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_F19 ¹⁹F NMR Analysis H1_Spec Acquire ¹H Spectrum H1_Int Integrate Peaks H1_Spec->H1_Int H1_Mult Analyze Multiplicity H1_Int->H1_Mult H1_Chem Assign Chemical Shifts H1_Mult->H1_Chem Propose_Structure Propose Structure H1_Chem->Propose_Structure C13_Spec Acquire ¹³C Spectrum C13_Count Count Signals C13_Spec->C13_Count C13_Chem Assign Chemical Shifts C13_Count->C13_Chem C13_Chem->Propose_Structure F19_Spec Acquire ¹⁹F Spectrum F19_Chem Analyze Chemical Shift & Coupling F19_Spec->F19_Chem F19_Chem->Propose_Structure

Caption: Workflow for NMR data interpretation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum

For (2-Bromo-3-fluorophenyl)methylamine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7]

  • Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: Common fragmentation pathways for benzylamines involve cleavage of the benzylic C-C bond, leading to the formation of a substituted tropylium ion or a benzyl cation. The loss of the amino group is also a possible fragmentation pathway.

Table 1: Predicted Mass Spectrometry Data for (2-Bromo-3-fluorophenyl)methylamine

Parameter Predicted Value
Molecular FormulaC₇H₇BrFN
Monoisotopic Mass202.9746 Da[8]
M⁺ (with ⁷⁹Br) m/z~203
M⁺+2 (with ⁸¹Br) m/z~205
Isotopic Ratio (M⁺:M⁺+2)~1:1[6][7]
Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of (2-Bromo-3-fluorophenyl)methylamine.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Ionization: Introduce the sample into the mass spectrometer. For volatile compounds, EI is a common technique that provides detailed fragmentation.[5] For less volatile or thermally sensitive compounds, ESI is a softer ionization method that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

The Crystallization Challenge

The primary prerequisite for this technique is the growth of a high-quality single crystal of the compound.[12] This can often be the most challenging step in the analysis.

Experimental Protocol: X-ray Crystallography

Objective: To determine the three-dimensional molecular structure of (2-Bromo-3-fluorophenyl)methylamine.

Materials:

  • High-purity (2-Bromo-3-fluorophenyl)methylamine

  • A selection of solvents for crystallization trials (e.g., ethanol, methanol, acetone, hexane)

  • Crystallization vials

  • Single-crystal X-ray diffractometer[9]

Procedure:

  • Crystallization: Employ various crystallization techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution, to grow single crystals of suitable size and quality (typically > 20 µm in all dimensions).[9][12]

  • Crystal Mounting: Carefully mount a suitable crystal on the goniometer head of the diffractometer.

  • Data Collection: Collect X-ray diffraction data by rotating the crystal in the X-ray beam.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software. The initial electron density map is used to build a molecular model, which is then refined to best fit the experimental data.

  • Structure Validation: The final structure is validated using various crystallographic metrics.

Visualizing the Process

Xray_Workflow Start High-Purity Sample Crystallization Crystallization Trials Start->Crystallization Single_Crystal Obtain Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of (2-Bromo-3-fluorophenyl)methylamine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the initial blueprint of the molecular connectivity, while mass spectrometry confirms the molecular weight and offers clues to its stability. Finally, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure. This comprehensive approach ensures the unequivocal identification and characterization of the molecule, which is a critical foundation for any further research and development activities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Excillum. (n.d.). Small molecule crystallography.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Smolecule. (n.d.). amine. Retrieved from

  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • The Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines.
  • Arctom. (n.d.). CAS NO. 1524199-59-4 | methylamine | Catalog. Retrieved from

  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and....
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.
  • PubChemLite. (n.d.). (2-bromo-3-fluorophenyl)methanamine (C7H7BrFN).
  • ResearchGate. (n.d.). Spectra illustrating shift changes observed for benzylamine as well as....
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A.

Sources

Technical Guide: (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1214349-11-7 HCl Salt CAS: 1214376-83-6

Chemical Identity & Core Properties

(2-Bromo-3-fluorophenyl)methylamine , also known as 2-Bromo-3-fluorobenzylamine , is a high-value halogenated building block used extensively in medicinal chemistry. Its structure features a primary amine handle for amide coupling or reductive amination, an ortho-bromine for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a meta-fluorine atom that modulates lipophilicity and metabolic stability.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol Free Base
Appearance Colorless to pale yellow oilDarkens upon oxidation
Boiling Point ~245°C (Predicted)Distillable under vacuum
Density 1.62 g/cm³ (Predicted)
pKa ~9.0 (Conjugate acid)Typical for benzylamines
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; store as HCl salt for stability

Synthesis & Manufacturing Protocol

Core Directive: The synthesis of halogenated benzylamines requires chemoselective reduction. Catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (cleaving the C-Br bond). The industry-standard protocol utilizes a borane-mediated reduction of the corresponding nitrile.[1]

Precursor
  • Starting Material: 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4)

  • Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Borane-THF.

Step-by-Step Protocol (Self-Validating)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Maintain an inert atmosphere throughout.

  • Solvation: Dissolve 2-Bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) [0.5 M concentration]. Cool to 0°C.

  • Reduction: Dropwise add BH₃·DMS (2.0–3.0 eq) over 30 minutes. The exotherm must be controlled to keep the internal temperature <5°C.

    • Validation: Gas evolution (minimal) indicates controlled addition.

  • Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours.

    • Validation: Monitor by TLC or LC-MS. Disappearance of nitrile peak (2230 cm⁻¹ in IR) confirms conversion.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane. Vigorous hydrogen evolution will occur.

  • Acid Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour to break the boron-amine complex.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Basify the aqueous residue with 4M NaOH to pH >12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) or convert to the HCl salt for crystallization.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromo-3-fluorobenzonitrile (CAS 425379-16-4) Intermediate Boron-Amine Complex Start->Intermediate 0°C -> Reflux Reagent BH3·DMS / THF (Reductive Agent) Reagent->Intermediate Quench MeOH Quench (H2 Evolution) Intermediate->Quench Hydrolysis HCl Reflux (Complex Breakdown) Quench->Hydrolysis Product (2-Bromo-3-fluorophenyl)methylamine (CAS 1214349-11-7) Hydrolysis->Product Basify & Extract

Figure 1: Chemoselective reduction pathway avoiding dehalogenation.

Applications in Drug Discovery

This molecule serves as a "linchpin" scaffold, allowing divergent synthesis in hit-to-lead optimization.

Scaffold Analysis & SAR
  • Fluorine Effect: The C3-fluorine exerts an electron-withdrawing effect, lowering the pKa of the amine compared to non-fluorinated analogues. This often improves oral bioavailability and blood-brain barrier (BBB) penetration by reducing basicity.

  • Metabolic Blocking: The fluorine atom blocks the C3 position from oxidative metabolism (P450 hydroxylation), extending the half-life of the drug candidate.

Orthogonal Functionalization Strategy

Researchers utilize the Amine and Bromine handles sequentially:

  • Path A (Amide Coupling): Reaction of the primary amine with carboxylic acids to form the core pharmacophore.

  • Path B (Suzuki/Buchwald): The ortho-bromide is sterically crowded but highly reactive for Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems or heteroocycles after the amide bond is formed.

Known Target Classes
  • Kinase Inhibitors: Used in the synthesis of STK4 (MST1) inhibitors and p38 MAP kinase inhibitors where the halogenated benzyl ring fits into hydrophobic pockets (e.g., the ATP-binding site).

  • GPCR Ligands: The benzylamine motif is a privileged structure for aminergic GPCRs (Dopamine, Serotonin receptors).

Handling, Safety, & Storage

Signal Word: DANGER

Hazard Statements (GHS)[4]
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[3]

  • H335: May cause respiratory irritation.[3][4][5]

Storage Protocol
  • Atmosphere: Air-sensitive. Store under Nitrogen or Argon.

  • Form: The free base is an oil and prone to oxidation (browning). Conversion to the Hydrochloride Salt (CAS 1214376-83-6) is recommended for long-term storage (>1 month).

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Emergency Response Diagram

SafetyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation ActionSkin Wash with soap/water (15 mins) Skin->ActionSkin ActionEyes Rinse cautiously (Remove contacts) Eyes->ActionEyes ActionInhale Move to fresh air (Support breathing) Inhalation->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEyes->Medical ActionInhale->Medical

Figure 2: Immediate response protocol for exposure to corrosive benzylamines.

References

  • National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.[1] (Analogous synthesis protocol). Retrieved from

Sources

spectroscopic data (NMR, IR, MS) of (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Bromo-3-fluorophenyl)methylamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

preface

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-3-fluorophenyl)methylamine represents a class of substituted benzylamines that are pivotal building blocks in the synthesis of a wide array of functional molecules. The unique substitution pattern of a bromine atom and a fluorine atom on the aromatic ring introduces specific electronic and steric properties that can significantly influence the biological activity and material characteristics of its derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Bromo-3-fluorophenyl)methylamine, leveraging a detailed analysis of closely related analog compounds. Due to the limited availability of published experimental data for the title compound, this guide will utilize the spectral data of 2-bromobenzylamine and 3-fluorobenzylamine as foundational references. By dissecting the individual contributions of the bromo and fluoro substituents, we can project a highly accurate and instructive spectral profile for (2-Bromo-3-fluorophenyl)methylamine. This approach not only serves as a practical reference but also enhances the reader's fundamental understanding of structure-spectra correlations in substituted aromatic systems.

This document is structured to provide not just data, but a logical framework for spectroscopic analysis, from sample preparation to in-depth spectral interpretation, ensuring scientific integrity and fostering a deeper understanding of the underlying chemical principles.

Molecular Structure and Expected Spectroscopic Hallmarks

The molecular structure of (2-Bromo-3-fluorophenyl)methylamine is characterized by a benzylamine core with a bromine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring. This substitution pattern is key to predicting its spectroscopic behavior.

Caption: Molecular Structure of (2-Bromo-3-fluorophenyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (2-Bromo-3-fluorophenyl)methylamine, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and the electronic environment of the aromatic ring.

Experimental Protocol: NMR Data Acquisition

A robust and standardized protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into the spectrometer transfer->insert lock_shim Lock and shim the instrument insert->lock_shim acquire_1H Acquire ¹H NMR spectrum (e.g., 16 scans) lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (e.g., 1024 scans) lock_shim->acquire_13C ft Fourier transform the FID acquire_1H->ft acquire_13C->ft phase_baseline Phase and baseline correct the spectrum ft->phase_baseline reference Reference the spectrum (TMS at 0 ppm) phase_baseline->reference integrate_analyze Integrate ¹H signals and analyze couplings reference->integrate_analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy: An In-depth Analysis

The ¹H NMR spectrum will be characterized by signals from the aminomethyl protons, the amine protons, and the aromatic protons.

Table 1: Predicted ¹H NMR Data for (2-Bromo-3-fluorophenyl)methylamine and Experimental Data for Analogs

ProtonsPredicted Chemical Shift (δ, ppm) for (2-Bromo-3-fluorophenyl)methylamineExperimental δ (ppm) for 2-Bromobenzylamine[1]Experimental δ (ppm) for 3-Fluorobenzylamine[2]Predicted MultiplicityIntegration
-NH₂1.5 - 2.5 (broad singlet)~1.5 (broad s)1.72 (s)bs2H
-CH₂-~3.9~3.93.81 (s)s2H
Aromatic-H7.0 - 7.67.1 - 7.56.9 - 7.3m3H

Interpretation and Causality:

  • Aminomethyl Protons (-CH₂-): These protons are adjacent to an electron-withdrawing nitrogen atom and the aromatic ring, leading to a deshielded signal around 3.9 ppm. This will appear as a singlet as there are no adjacent protons to couple with.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on concentration and solvent.

  • Aromatic Protons: The aromatic region will be the most complex and informative. We expect three signals for the three aromatic protons. The electron-withdrawing effects of bromine and fluorine will deshield these protons, causing them to resonate between 7.0 and 7.6 ppm. The coupling patterns will be complex due to both ³J (ortho) and ⁴J (meta) couplings, as well as potential coupling to the fluorine atom. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two protons will also show complex splitting patterns.

¹³C NMR Spectroscopy: Structural Confirmation

The ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for (2-Bromo-3-fluorophenyl)methylamine and Experimental Data for Analogs

CarbonPredicted Chemical Shift (δ, ppm) for (2-Bromo-3-fluorophenyl)methylamineExperimental δ (ppm) for 2-Bromobenzylamine[3]Experimental δ (ppm) for 3-Fluorobenzylamine[4]
-CH₂-~4546.146.3
C-Br~123122.9-
C-F~162 (d, ¹JCF ≈ 245 Hz)-163.1 (d, ¹JCF ≈ 243 Hz)
Aromatic C115 - 142127.5, 128.7, 129.2, 132.8, 141.9113.8 (d), 114.0 (d), 122.9, 129.8 (d), 143.9 (d)

Interpretation and Causality:

  • Aminomethyl Carbon (-CH₂-): This carbon will appear around 45 ppm, consistent with a carbon attached to a nitrogen atom.

  • Aromatic Carbons: We expect six distinct signals for the aromatic carbons.

    • The carbon directly bonded to fluorine (C-F) will be significantly downfield (around 162 ppm) and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz.

    • The carbon bonded to bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" and is expected around 123 ppm.

    • The other aromatic carbons will resonate in the 115-142 ppm range, and those ortho and para to the fluorine will also exhibit smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups.

Experimental Protocol: IR Data Acquisition

Workflow for ATR-IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Acquire a background spectrum clean->background apply Apply a small drop of the liquid sample to the ATR crystal background->apply acquire Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply->acquire process Perform ATR correction and baseline correction acquire->process analyze Identify characteristic absorption bands process->analyze

Caption: Standard workflow for acquiring an ATR-IR spectrum.

IR Spectral Analysis

The IR spectrum will confirm the presence of the amine and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for (2-Bromo-3-fluorophenyl)methylamine

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity
C-H Stretch (Aliphatic)2850 - 2960Medium to strong intensity
N-H Bend1580 - 1650Medium to strong, sharp
C=C Stretch (Aromatic)1450 - 1600Multiple sharp bands
C-N Stretch1020 - 1250Medium intensity
C-F Stretch1000 - 1300Strong intensity
C-Br Stretch500 - 690Medium to strong intensity[5]

Interpretation and Causality:

  • N-H Vibrations: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). A bending vibration around 1600 cm⁻¹ further confirms this functional group.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching vibrations slightly above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the CH₂ group.

  • C-Halogen Stretches: A strong absorption for the C-F stretch is expected in the fingerprint region, while the C-Br stretch will appear at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol/water) acidify Acidify with a trace of formic acid to promote protonation dissolve->acidify infuse Infuse the sample into the ESI source acidify->infuse acquire_ms1 Acquire full scan MS spectrum to identify the protonated molecule [M+H]⁺ infuse->acquire_ms1 acquire_ms2 Select [M+H]⁺ for fragmentation and acquire the MS/MS spectrum acquire_ms1->acquire_ms2 identify_mh Identify the [M+H]⁺ ion and confirm the isotopic pattern acquire_ms2->identify_mh analyze_frags Analyze the fragmentation pattern to elucidate the structure identify_mh->analyze_frags

Caption: Standard workflow for acquiring an ESI-MS spectrum.

Mass Spectrum Analysis

The mass spectrum will show the molecular ion and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for (2-Bromo-3-fluorophenyl)methylamine

m/z (Predicted)IonComments
204/206[M]⁺˙Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
205/207[M+H]⁺Protonated molecule, observed in ESI-MS.
188/190[M-NH₂]⁺Loss of the amino radical.
187/189[M-NH₃]⁺Loss of ammonia from the protonated molecule, a common fragmentation for benzylamines.
108[C₇H₅F]⁺Benzyl cation fragment after loss of Br and NH₂.
109[C₇H₆F]⁺Tropylium ion rearrangement product.

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak will be observed at m/z 204 and 206 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathway: The most prominent fragmentation pathway for protonated benzylamines is the loss of ammonia to form a stable benzyl cation. Therefore, a strong peak at m/z 187/189 ([M+H-NH₃]⁺) is expected.

  • Further Fragmentation: This benzyl cation can undergo further fragmentation, including the loss of the bromine atom, leading to other smaller fragments.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of (2-Bromo-3-fluorophenyl)methylamine. By understanding the fundamental principles of NMR, IR, and MS, and by drawing logical comparisons with well-characterized analogs, researchers can confidently predict and interpret the spectroscopic data for this and similar molecules. The protocols and interpretative guidance presented herein are designed to ensure the acquisition of high-quality data and the robust structural elucidation of novel compounds, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 3-Fluorobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • Science Alert. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Available at: [Link]

  • Crysdot LLC. Benzene Compounds. Available at: [Link]

  • SpectraBase. 3-Fluorobenzylamine, N,N-dibutyl-. Available at: [Link]

  • SpectraBase. 3-Fluorobenzylamine 4-methoxybenzoyl. Available at: [Link]

  • NIST. Benzenemethanamine, 3-fluoro-. National Institute of Standards and Technology. Available at: [Link]

  • PubChemLite. 2-bromobenzylamine. Available at: [Link]

  • King Scientific. 2-(4-bromo-3-fluorophenyl)propan-2-amine hydrochloride. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]

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(2-Bromo-3-fluorophenyl)methylamine: A Technical Guide to its Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Benzylamine Derivative

To our fellow researchers, scientists, and pioneers in drug development, this technical guide ventures into the scientific landscape of (2-Bromo-3-fluorophenyl)methylamine. As of this writing, the specific biological activities and the precise mechanism of action for this compound are not extensively documented in publicly available literature. Therefore, this document takes a logical, evidence-based approach to infer its potential mechanisms by examining the well-established activities of structurally analogous substituted benzylamines.

Our directive is to provide a comprehensive and scientifically rigorous exploration of the probable biological targets and pathways of (2-Bromo-3-fluorophenyl)methylamine. We will achieve this by synthesizing data from a broad range of studies on halogenated and substituted benzylamines, offering a foundational framework for future empirical investigation. The experimental protocols detailed herein are designed to serve as a practical starting point for researchers aiming to elucidate the definitive mechanism of action of this intriguing molecule.

The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine moiety, a benzyl group linked to an amine, is a cornerstone in medicinal chemistry.[1] Its versatility allows for substitutions on both the aromatic ring and the amine group, enabling the fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and steric hindrance. These modifications directly impact how the molecule interacts with biological targets, leading to a wide spectrum of pharmacological activities.[1] The presence of a bromine and a fluorine atom on the phenyl ring of (2-Bromo-3-fluorophenyl)methylamine suggests a molecule with unique electronic properties that could significantly influence its binding affinity and selectivity for various biological targets.

Inferred Mechanisms of Action: A Multi-faceted Potential

Based on the recurring biological activities observed in structurally related substituted benzylamines, we can postulate several potential mechanisms of action for (2-Bromo-3-fluorophenyl)methylamine. These fall into three primary categories: enzyme inhibition, receptor modulation, and antimicrobial activity.

Enzyme Inhibition: A Likely Primary Mode of Action

Substituted benzylamines are well-documented inhibitors of several key enzymes.[1]

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes crucial for the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][3] Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain.[2][4]

The benzylamine scaffold is a known substrate and inhibitor of MAO.[2][5] It is plausible that (2-Bromo-3-fluorophenyl)methylamine acts as an MAO inhibitor. The halogen substitutions on the phenyl ring could enhance its binding affinity to the enzyme's active site.

Proposed Signaling Pathway: MAO-B Inhibition

MAO_Inhibition Compound (2-Bromo-3-fluorophenyl)methylamine MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibits Metabolites Inactive Metabolites MAOB->Metabolites Produces Dopamine Dopamine Dopamine->MAOB Metabolized by Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Leads to HSD_Inhibition Compound (2-Bromo-3-fluorophenyl)methylamine HSD17B3 17β-HSD3 Compound->HSD17B3 Inhibits Testosterone Testosterone HSD17B3->Testosterone Produces Androstenedione Androstenedione Androstenedione->HSD17B3 Substrate for Androgen_Receptor Androgen Receptor Signaling Testosterone->Androgen_Receptor Activates

Caption: Postulated inhibition of 17β-HSD3 by (2-Bromo-3-fluorophenyl)methylamine.

Receptor Modulation: Interacting with Key Signaling Hubs

Substituted benzylamines have also been shown to modulate the activity of various receptors in the central nervous system.

The Sigma-1 receptor is a unique ligand-operated molecular chaperone involved in various cellular functions, including neuroprotection and modulation of neurotransmission. [6]Benzamide derivatives, which share structural features with benzylamines, have been identified as high-affinity S1R agonists. [6]It is conceivable that (2-Bromo-3-fluorophenyl)methylamine could act as a modulator of S1R.

The benzylamine scaffold is present in molecules that modulate dopamine and serotonin receptors. [7][8]For instance, some benzylamine derivatives act as dual serotonin/noradrenaline reuptake inhibitors. [9]Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI), contains a substituted amine structure. [10]Therefore, (2-Bromo-3-fluorophenyl)methylamine could potentially interact with these neurotransmitter systems.

Antimicrobial and Antifungal Activity

A growing body of evidence suggests that substituted benzylamines possess antimicrobial and antifungal properties. [11][12][13][14]Studies have shown that certain benzylamine derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. [12][14]The halogen substitutions on the phenyl ring of (2-Bromo-3-fluorophenyl)methylamine may contribute to its potential antimicrobial efficacy.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the inferred mechanisms of action for (2-Bromo-3-fluorophenyl)methylamine, a series of targeted in vitro and in vivo experiments are necessary.

General Synthesis of (2-Bromo-3-fluorophenyl)methylamine

A plausible synthetic route for (2-Bromo-3-fluorophenyl)methylamine would involve the reductive amination of 2-bromo-3-fluorobenzaldehyde with methylamine.

Experimental Workflow: Synthesis

Synthesis_Workflow Start 2-Bromo-3-fluorobenzaldehyde + Methylamine Step1 Reductive Amination (e.g., NaBH3CN) Start->Step1 Product (2-Bromo-3-fluorophenyl)methylamine Step1->Product

Caption: A general workflow for the synthesis of the target compound.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of (2-Bromo-3-fluorophenyl)methylamine against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A, and benzylamine for MAO-B.

  • Assay Principle: A fluorescence-based assay measuring the production of 4-hydroxyquinoline (from kynuramine) or benzaldehyde (from benzylamine).

  • Procedure: a. Pre-incubate varying concentrations of (2-Bromo-3-fluorophenyl)methylamine with the respective MAO isoenzyme. b. Initiate the reaction by adding the substrate. c. Monitor the increase in fluorescence over time. d. Calculate the IC50 values.

Objective: To assess the inhibitory activity of (2-Bromo-3-fluorophenyl)methylamine on 17β-HSD3.

Methodology:

  • Enzyme Source: Microsomes from cells overexpressing human 17β-HSD3.

  • Substrate: Androstenedione and NADPH as a cofactor.

  • Assay Principle: Measurement of the conversion of androstenedione to testosterone using LC-MS/MS.

  • Procedure: a. Incubate the enzyme with androstenedione, NADPH, and varying concentrations of the test compound. b. Stop the reaction and extract the steroids. c. Quantify the amount of testosterone produced. d. Determine the IC50 value.

Receptor Binding Assays

Objective: To determine the binding affinity of (2-Bromo-3-fluorophenyl)methylamine to a panel of receptors, including Sigma-1, dopamine, and serotonin receptors.

Methodology:

  • Receptor Source: Cell membranes expressing the target receptors.

  • Radioligand: A specific radiolabeled ligand for each receptor.

  • Assay Principle: A competitive binding assay where the test compound displaces the radioligand from the receptor.

  • Procedure: a. Incubate the cell membranes with the radioligand and a range of concentrations of the test compound. b. Separate the bound and free radioligand. c. Measure the radioactivity of the bound fraction. d. Calculate the Ki (inhibition constant).

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of (2-Bromo-3-fluorophenyl)methylamine against a panel of bacteria and fungi.

Methodology:

  • Microorganisms: Representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Assay Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate under appropriate conditions. d. Determine the MIC as the lowest concentration that inhibits visible growth.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential quantitative data that could be generated from the proposed experiments.

Assay Target Metric Hypothetical Value
Enzyme InhibitionMAO-AIC50> 10 µM
MAO-BIC500.5 µM
17β-HSD3IC501.2 µM
Receptor BindingSigma-1Ki50 nM
Dopamine D2Ki> 1 µM
Serotonin TransporterKi200 nM
AntimicrobialS. aureusMIC16 µg/mL
E. coliMIC> 64 µg/mL
C. albicansMIC32 µg/mL

Conclusion and Future Directions

While the precise mechanism of action of (2-Bromo-3-fluorophenyl)methylamine remains to be definitively elucidated, the existing body of literature on substituted benzylamines provides a strong foundation for inferring its potential biological activities. The most promising avenues for investigation appear to be its role as an inhibitor of MAO-B and 17β-HSD3, and as a modulator of the Sigma-1 receptor. The proposed experimental protocols offer a clear path forward for researchers to systematically investigate these hypotheses. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses, will be crucial in fully characterizing the therapeutic potential of this novel compound.

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A Technical Guide to the Potential Biological Activity of (2-Bromo-3-fluorophenyl)methylamine: A Strategic Approach to Unveiling Therapeutic Promise

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, has become a cornerstone of medicinal chemistry. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The compound (2-Bromo-3-fluorophenyl)methylamine presents a compelling scaffold, integrating the lipophilic and hydrogen-bond-accepting properties of bromine with the metabolic stability and unique electronic characteristics conferred by fluorine. This guide delineates a strategic, multi-faceted approach to exploring the therapeutic potential of this molecule, moving from theoretical evaluation to empirical validation.

Section 1: Physicochemical and In Silico Characterization

A foundational understanding of a compound's physicochemical properties is paramount to predicting its behavior in biological systems. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (2-Bromo-3-fluorophenyl)methylamine. These values suggest that the compound resides within the chemical space typically associated with orally bioavailable drugs (e.g., Lipinski's Rule of Five).

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~204.04 g/mol Favorable for oral absorption and diffusion.
logP~1.6Indicates a balance between aqueous solubility and lipid membrane permeability.
Polar Surface Area~26 ŲSuggests good potential for oral absorption and cell membrane penetration.
Hydrogen Bond Donors1Participates in interactions with biological targets.
Hydrogen Bond Acceptors1Participates in interactions with biological targets.
Rotatable Bonds2Provides conformational flexibility for binding to various targets.

Note: These are estimated values and require experimental verification.

Structural Analogs and Therapeutic Hypotheses

While no direct biological data exists for (2-Bromo-3-fluorophenyl)methylamine, the benzylamine scaffold is present in numerous biologically active compounds. This allows for the formulation of initial therapeutic hypotheses.

  • Antimicrobial Activity: Substituted benzylamines have demonstrated potential as antimicrobial and antifungal agents.[1] The lipophilicity imparted by the bromine and fluorine atoms may enhance membrane disruption or interaction with intracellular targets in microbial pathogens.

  • Enzyme Inhibition: The bromo-fluoro-phenyl motif is a key feature in some potent kinase inhibitors.[2] Additionally, substituted benzylamines have been identified as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.[3]

  • CNS Activity: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier suggests potential applications in neuroscience. The benzylamine core is a fragment of interest in the development of agents targeting central nervous system receptors and transporters.

Section 2: A Proposed Workflow for Target Identification and Validation

A systematic and logical progression from broad, unbiased screening to focused validation is crucial for efficiently identifying the biological targets of a novel compound.

In Silico Target Prediction and Prioritization

An initial in silico assessment can help to prioritize experimental screening efforts, saving both time and resources.[4] This approach uses computational algorithms to predict potential protein targets based on the compound's structure.

in_silico_workflow cluster_input Input cluster_prediction Target Prediction cluster_analysis Analysis & Prioritization cluster_output Output Compound (2-Bromo-3-fluorophenyl)methylamine SMILES String Similarity Ligand-Based Similarity Search (e.g., SEA, SwissTargetPrediction) Compound->Similarity Docking Structure-Based Virtual Screening (Molecular Docking against target libraries) Compound->Docking Enrichment Target Enrichment Analysis (Identify over-represented pathways) Similarity->Enrichment Docking->Enrichment Scoring Consensus Scoring & Ranking (Prioritize targets predicted by multiple methods) Enrichment->Scoring Hypotheses Prioritized List of Potential Biological Targets Scoring->Hypotheses experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Mechanism of Action & Cellular Activity cluster_outcome Outcome PrimaryAssay High-Throughput Screening (HTS) Single concentration against prioritized panel (e.g., Kinase, GPCR, Enzyme panels) DoseResponse Dose-Response & IC50/EC50 Determination (Confirm activity and potency) PrimaryAssay->DoseResponse Active 'Hits' Selectivity Selectivity Profiling (Assay against related targets) DoseResponse->Selectivity MoA Mechanism of Action Studies (e.g., Enzyme kinetics, binding assays) Selectivity->MoA Cellular Cell-Based Assays (Evaluate activity in a biological context) MoA->Cellular Lead Validated Hit/Lead Compound (Proceed to lead optimization) Cellular->Lead

Caption: Experimental Screening and Validation Cascade.

Section 3: Detailed Methodologies

To ensure the trustworthiness and reproducibility of the findings, detailed and validated protocols are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the determination of the minimum concentration of (2-Bromo-3-fluorophenyl)methylamine required to inhibit the growth of a target microorganism.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

  • Controls: Include wells with inoculum only (growth control), broth only (sterility control), and a serial dilution of the positive control antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Section 4: ADMET Profiling and Future Directions

Early assessment of ADMET properties is critical to avoid late-stage failures in drug development. [5]

Predicted ADMET Profile

The following table presents an in silico prediction of the ADMET properties of (2-Bromo-3-fluorophenyl)methylamine.

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the GI tract.
Caco-2 PermeabilityHighSuggests good cell membrane permeability.
Distribution
Blood-Brain Barrier (BBB) PenetrationYesPotential for CNS activity.
Plasma Protein BindingModerate to HighThe extent of binding will influence the free drug concentration.
Metabolism
CYP2D6 InhibitionPossiblePotential for drug-drug interactions.
Excretion
Renal Organic Cation TransporterSubstrateMay be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity.
HepatotoxicityLow ProbabilityReduced risk of liver toxicity.

Disclaimer: These are computational predictions and must be validated by in vitro and in vivo experiments.

Proposed In Vitro ADMET Assays
  • Permeability: Caco-2 permeability assay to confirm intestinal absorption.

  • Metabolic Stability: Incubation with human liver microsomes to determine the rate of metabolic clearance.

  • Cytotoxicity: MTT or other viability assays on relevant cell lines (e.g., HepG2 for hepatotoxicity).

  • hERG Liability: Patch-clamp electrophysiology to assess the risk of cardiac arrhythmia.

Conclusion and Strategic Outlook

(2-Bromo-3-fluorophenyl)methylamine represents a molecule of interest at the confluence of several established pharmacophores. Its physicochemical properties are favorable for a drug candidate, and its structural motifs suggest a range of plausible biological activities, from antimicrobial to enzyme inhibition. The systematic approach outlined in this guide, integrating in silico prediction with a tiered experimental validation strategy, provides a robust framework for unlocking the therapeutic potential of this and other novel chemical entities. The journey from a promising chemical structure to a validated therapeutic lead is arduous, but a logical, evidence-based strategy is the most effective means of navigating this complex path.

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A Technical Guide to the Discovery and Isolation of Novel Brominated Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated aromatic amines represent a class of organic compounds with significant and expanding relevance in medicinal chemistry and drug development. Their unique physicochemical properties, conferred by the presence of one or more bromine atoms on an aromatic amine scaffold, contribute to a diverse range of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and isolation of novel brominated aromatic amines. We will explore both the extraction from natural sources, particularly marine organisms, and synthetic strategies for their preparation. A significant focus is placed on the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for robust scientific inquiry.

Introduction: The Significance of Brominated Aromatic Amines in Drug Discovery

The introduction of a bromine atom into an aromatic amine structure can profoundly influence its pharmacological profile. This is attributed to several factors, including increased lipophilicity, which can enhance membrane permeability, and the ability of bromine to participate in halogen bonding, a significant intermolecular interaction in drug-receptor binding.[1] Consequently, brominated aromatic amines have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

Natural sources, particularly marine invertebrates like sponges, are a rich reservoir of structurally diverse and biologically active brominated compounds.[3][4][5] The constant evolutionary pressure in marine environments has led to the development of unique secondary metabolites, many of which feature bromine, an element relatively abundant in seawater. The discovery of these natural products has not only provided novel drug leads but has also inspired the synthetic exploration of this chemical space.

This guide will navigate the intricate journey from identifying potential sources or synthetic routes to the isolation and characterization of pure, novel brominated aromatic amines, equipping researchers with the knowledge to confidently explore this promising class of molecules.

Discovery Strategies: Unveiling Novel Brominated Aromatic Amines

The quest for novel brominated aromatic amines can be broadly categorized into two primary approaches: bioprospecting from natural sources and rational synthetic design.

Bioprospecting from Marine Environments

Marine sponges, particularly those of the order Verongiida, are prolific producers of brominated tyrosine-derived alkaloids.[4] The discovery process from these organisms is a multi-step endeavor that requires a systematic and often iterative approach.

Workflow for Natural Product Discovery from Marine Sponges

cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_screening Screening & Dereplication cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Collection Marine Sponge Collection Preparation Lyophilization & Grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH/DCM) Preparation->Extraction Fractionation Liquid-Liquid Partitioning or Solid-Phase Extraction Extraction->Fractionation Bioassay Bioactivity Screening (e.g., antimicrobial, cytotoxic) Fractionation->Bioassay Dereplication LC-MS based Dereplication (Identifying known compounds) Bioassay->Dereplication Chromatography Chromatographic Separation (e.g., HPLC, MPLC) Dereplication->Chromatography Purification Final Purification (e.g., preparative HPLC) Chromatography->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Purification->Spectroscopy Structure Structure Determination Spectroscopy->Structure

Caption: Workflow for the discovery of novel brominated aromatic amines from marine sponges.

A critical and increasingly utilized strategy in natural product discovery is targeted isolation . This approach leverages modern techniques such as virtual screening and molecular networking to prioritize the isolation of compounds with a higher probability of desired bioactivity.[4] For instance, by creating a virtual library of known bromotyrosine derivatives from the Verongiida order and docking them against a specific bacterial protein target, researchers can predict which compounds are most likely to be active. This in silico data then guides the fractionation and isolation process, making it more efficient and targeted.

Synthetic Approaches to Novel Brominated Aromatic Amines

Chemical synthesis offers a powerful alternative to natural product isolation, providing access to compounds that may not be naturally available and allowing for systematic structural modifications to optimize activity.

A common strategy involves the direct bromination of an aromatic amine precursor. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction.

Key Synthetic Methodologies:

  • Electrophilic Bromination: This is the most common method for introducing bromine onto an aromatic ring. Reagents such as N-Bromosuccinimide (NBS) are often employed, sometimes in the presence of a catalyst like silica gel, to achieve selective monobromination.[6] The reaction conditions can be tuned to favor ortho or para substitution relative to the activating amino group.

  • Palladium-Catalyzed Cross-Coupling Reactions: For more complex structures, palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, can be used to construct the brominated aromatic amine scaffold from smaller building blocks.[7]

  • Multi-step Synthesis from Indole Derivatives: Tryptamine and its derivatives are important scaffolds in many bioactive compounds. Synthetic routes often start from commercially available indole-3-carboxaldehydes and involve a series of reactions to build the ethylamine side chain and introduce bromine at a specific position on the indole ring.[8]

Illustrative Synthetic Pathway: Synthesis of a Brominated Tryptamine Derivative

Indole Indole-3-carboxaldehyde Nitrovinyl 3-(2-nitrovinyl)indole (Henry Reaction) Indole->Nitrovinyl Nitromethane, Base Nitroethyl 3-(2-nitroethyl)indole (Reduction) Nitrovinyl->Nitroethyl NaBH4 Tryptamine Tryptamine Derivative (Reduction) Nitroethyl->Tryptamine NaBH4, Ni(OAc)2 Bromination Bromination (e.g., NBS) Tryptamine->Bromination Final_Product Brominated Tryptamine Derivative Bromination->Final_Product

Caption: A general three-step synthetic route to halogenated tryptamine derivatives.

Isolation and Purification: From Crude Extract to Pure Compound

The isolation of a specific brominated aromatic amine from a complex mixture, whether a natural extract or a synthetic reaction mixture, is a critical and often challenging phase. The success of this stage relies on the judicious application of various chromatographic techniques.

Initial Fractionation

The initial step involves a coarse separation of the crude material into fractions with reduced complexity. This is typically achieved through:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., water and an organic solvent). This is particularly useful for separating compounds with different polarities.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid stationary phase to selectively adsorb and elute compounds from a liquid sample. It is a versatile technique for sample cleanup and fractionation.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is the cornerstone of modern natural product isolation and purification.[9] Its high resolving power allows for the separation of closely related compounds.

Experimental Protocol: Semi-Preparative HPLC for Alkaloid Purification

  • Column Selection: A C18 reversed-phase column is a common choice for the separation of moderately polar compounds like brominated alkaloids. The choice of column dimensions (e.g., 250 mm x 10 mm) will depend on the amount of material to be purified.

  • Mobile Phase Optimization: A gradient elution is typically employed, starting with a high percentage of a polar solvent (e.g., water with 0.1% trifluoroacetic acid for improved peak shape) and gradually increasing the percentage of a less polar organic solvent (e.g., acetonitrile or methanol). The gradient profile is optimized to achieve the best separation of the target compound from impurities.[10]

  • Detection: A diode array detector (DAD) is highly recommended as it allows for the monitoring of the elution profile at multiple wavelengths. Brominated aromatic compounds often exhibit characteristic UV absorbance maxima.[10]

  • Fraction Collection: Fractions are collected based on the elution of peaks of interest.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

Table 1: Representative HPLC Parameters for Brominated Alkaloid Separation

ParameterValueRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation of moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress ionization of amines, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds from the stationary phase.
Gradient 5% B to 95% B over 30 minutesAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale separations.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Diode Array Detector (DAD) at 210 nm and 280 nmAllows for the detection of a broad range of aromatic compounds.

Structure Elucidation: Unraveling the Molecular Architecture

Once a pure compound has been isolated, the next critical step is to determine its chemical structure. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. The presence of bromine is often readily apparent in the mass spectrum due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[1] A suite of 1D and 2D NMR experiments is typically employed:

  • 1H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • 13C NMR: Provides information about the number and chemical environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the piecing together of the molecular skeleton.

For brominated compounds, 79Br and 81Br NMR can also be utilized, although it is less common in routine structure elucidation.[11]

Workflow for Structure Elucidation

Pure_Compound Isolated Pure Compound HRMS High-Resolution Mass Spectrometry (HRMS) Pure_Compound->HRMS NMR_1D 1D NMR (1H, 13C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Other_Spectro Other Spectroscopic Data (IR, UV-Vis) Pure_Compound->Other_Spectro Data_Analysis Combined Spectroscopic Data Analysis HRMS->Data_Analysis NMR_1D->Data_Analysis NMR_2D->Data_Analysis Other_Spectro->Data_Analysis Proposed_Structure Proposed Structure Data_Analysis->Proposed_Structure Confirmation Structure Confirmation (e.g., Synthesis, X-ray Crystallography) Proposed_Structure->Confirmation

Caption: A systematic workflow for the structure elucidation of a novel compound.

Case Study: Isolation of a Novel Brominated Alkaloid from a Marine Sponge

A recent study on the marine sponge Pseudoceratina durissima provides an excellent example of the targeted isolation of bioactive brominated alkaloids.[4] Researchers utilized a combination of virtual screening and molecular networking to identify promising antibacterial compounds.

The crude extract of the sponge was first subjected to liquid-liquid partitioning, followed by fractionation using medium-pressure liquid chromatography (MPLC). Bioassay-guided fractionation, in conjunction with LC-MS analysis, led to the identification of fractions with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Subsequent purification of these active fractions by semi-preparative HPLC yielded twelve known bromotyrosine-derived alkaloids, including (+)-aeroplysinin-1, which demonstrated significant activity against MRSA.[4]

This case study highlights the power of integrating modern computational tools with traditional natural product chemistry workflows to accelerate the discovery of novel bioactive compounds.

Challenges and Future Perspectives

The discovery and isolation of novel brominated aromatic amines are not without their challenges. The often-low abundance of these compounds in natural sources necessitates highly sensitive analytical techniques and efficient isolation protocols.[12][13] Furthermore, the structural complexity of many natural products can make their structure elucidation a formidable task.

Future advancements in this field will likely come from the integration of genomics and metabolomics to better understand the biosynthetic pathways of these compounds in their native organisms. This knowledge could then be harnessed for the heterologous expression of these pathways in more easily culturable hosts, providing a sustainable source of these valuable molecules. Additionally, the continued development of new synthetic methodologies will undoubtedly expand the accessible chemical space of brominated aromatic amines, paving the way for the discovery of next-generation therapeutics.

Conclusion

The exploration of novel brominated aromatic amines is a vibrant and promising area of research with significant potential for the discovery of new medicines. This technical guide has provided a comprehensive framework for the discovery, isolation, and characterization of these fascinating molecules. By combining the rich chemical diversity of the marine environment with the power of modern synthetic and analytical techniques, researchers are well-equipped to unlock the full therapeutic potential of this important class of compounds. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

References

  • Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC. [Link]

  • Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. ResearchGate. [Link]

  • Marine-Derived Pharmaceuticals – Challenges and Opportunities. PMC. [Link]

  • Strategies for Natural Products Isolation. Research and Reviews. [Link]

  • Natural Products from Marine Invertebrates and Microorganisms in Brazil between 2004 and 2017: Still the Challenges, More Rewards. SciELO. [Link]

  • Total synthesis of aspidostomide G from a brominated tryptamine. RSC Publishing. [Link]

  • Synthesis of novel tryptamine and β-carboline derivatives via palladium-catalyzed reaction of bromotryptamine with organic boronic acids. ResearchGate. [Link]

  • Special Issue : New Challenges in Structure Elucidation of Marine Natural Products. MDPI. [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. [Link]

  • Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Publications. [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. ThaiJO. [Link]

  • Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. MDPI. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. [Link]

  • Derivatization of aromatic amines with bromine for improved gas chromatographic determination. Semantic Scholar. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. National Institutes of Health. [Link]

  • Bromination of aromatic amines. CyberLeninka. [Link]

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bromide in a Wide Range of Matrices. MDPI. [Link]

  • Alkaloid Separation. Lifeasible. [Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Jour. Chem. Soc. Pak.[Link]

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. MDPI. [Link]

  • Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. HHU. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]

  • Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. PMC. [Link]

  • ChemInform Abstract: Pseudoceratinazole A: A Novel Bromotyrosine Alkaloid from the Australian Sponge Pseudoceratina sp. ResearchGate. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • HPLC Separation Fundamentals. Agilent. [Link]

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Strategic Theoretical Profiling of (2-Bromo-3-fluorophenyl)methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for analyzing (2-Bromo-3-fluorophenyl)methyl derivatives. This scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of steric bulk, lipophilicity, and specific non-covalent interaction capabilities.

The 2-Bromo-3-fluoro substitution pattern is not merely a structural filler; it is an electronic modulator. The electron-withdrawing nature of the meta-fluorine atom significantly enhances the sigma-hole on the ortho-bromine, potentiating halogen bonding interactions that are critical for high-affinity ligand-protein binding. This guide outlines the computational protocols (DFT, MEP, QSAR) required to characterize these effects and validates them against experimental standards.

Electronic Structure & Reactivity: The DFT Protocol

To understand the reactivity and stability of this scaffold, Density Functional Theory (DFT) is the gold standard. The interplay between the steric bulk of the ortho-Bromine and the inductive effect of the meta-Fluorine dictates the conformational landscape.

Computational Methodology

For halogenated aromatics, standard basis sets often fail to capture the diffuse electron density of Bromine. The following protocol is self-validating and field-proven:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – provides a balanced description of exchange and correlation.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on Br and F, which are critical for predicting hydrogen/halogen bonding.

  • Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO to simulate physiological or assay conditions.

Key Theoretical Descriptors

Upon optimization, three specific descriptors must be extracted to predict the scaffold's behavior:

DescriptorTheoretical Significance for (2-Br, 3-F) System
HOMO-LUMO Gap Indicates kinetic stability. The 3-F substituent lowers the HOMO energy, making the ring less susceptible to oxidative metabolism compared to the non-fluorinated analogue.
Dipole Moment (

)
The vector sum of C-Br and C-F dipoles creates a unique electrostatic fingerprint. In this 2,3-substitution pattern, the dipoles partially reinforce, altering solubility profiles.
Rotational Barrier The ortho-Br introduces significant steric strain with the methylene linker. DFT scans usually reveal a perpendicular preference (dihedral ~90°) to minimize clash, locking the pharmacophore in a bioactive conformation.
Computational Workflow Diagram

The following Graphviz diagram outlines the standardized pipeline for characterizing this scaffold.

DFT_Workflow cluster_0 Phase 1: Structure Prep cluster_1 Phase 2: DFT Optimization cluster_2 Phase 3: Property Extraction Input 2D Structure (SMILES) ConfSearch Conformational Search (MMFF94) Input->ConfSearch Opt Geom Opt B3LYP/6-311++G(d,p) ConfSearch->Opt Freq Freq Calc (No Imaginary Freq) Opt->Freq MEP MEP Surface (Sigma Hole) Freq->MEP Validated NBO NBO Analysis (Hyperconjugation) Freq->NBO

Figure 1: Standardized computational pipeline for halogenated aromatic derivatives. Note the frequency check step to ensure a true local minimum.

Non-Covalent Interactions: The Sigma-Hole Effect

The most critical theoretical aspect of the (2-Bromo-3-fluorophenyl)methyl group is its ability to participate in Halogen Bonding (XB) .

The Fluorine-Enhanced Sigma Hole

Halogen bonding is a directional interaction (


) where 

is the halogen and

is a nucleophile (e.g., backbone carbonyl oxygen).
  • Mechanism: The electron density on the Bromine atom is anisotropic.[1] While the equatorial region is electron-rich, the region directly along the C-Br bond axis (distal to Carbon) is electron-deficient. This positive patch is the Sigma Hole .[2]

  • The 3-Fluoro Effect: Theoretical studies confirm that adding an electron-withdrawing group (EWG) like Fluorine at the meta position (relative to the linker, ortho to the Bromine) pulls electron density away from the Bromine.

    • Result: The magnitude of the positive potential (

      
      ) on the Bromine sigma hole increases significantly.
      
    • Implication: The (2-Br, 3-F) derivative forms stronger halogen bonds than the (2-Br) analogue alone. This is a tunable interaction for increasing potency.[3]

Interaction Logic Diagram

Visualizing how this specific scaffold interacts with a biological target.[3]

Interaction_Logic Scaffold (2-Bromo-3-fluorophenyl) Scaffold Br 2-Bromo Group (Polarizable) Scaffold->Br F 3-Fluoro Group (EWG) Scaffold->F SigmaHole Enhanced Sigma Hole (Positive Potential) Br->SigmaHole Anisotropy F->SigmaHole Inductive Effect (-I) MetabBlock Metabolic Blocking (Prevents CYP Oxidation) F->MetabBlock C-F Bond Strength Target Target Protein (Backbone C=O) SigmaHole->Target Halogen Bond (Directional)

Figure 2: Structure-Activity Relationship (SAR) logic. The 3-F atom inductively boosts the 2-Br sigma hole while simultaneously blocking metabolic soft spots.

Experimental Validation Protocols

Theoretical predictions must be grounded in experimental reality. The following protocols serve as the "Trustworthiness" pillars of this guide.

Synthesis & Characterization (Brief)

To validate the theoretical structure, the derivative is typically synthesized via reductive amination or nucleophilic substitution using 2-bromo-3-fluorobenzyl bromide.

  • Validation Check: The theoretical vibrational frequencies (scaled by ~0.961 for B3LYP) must match the experimental FT-IR spectrum. Look specifically for the C-F stretch (~1200-1250 cm⁻¹) and the C-Br stretch (~600-700 cm⁻¹).

Crystallographic Confirmation

X-ray crystallography is the ultimate validator of the Halogen Bond hypothesis.

  • Protocol: Grow single crystals of the derivative.

  • Metric: Measure the

    
     angle. A "true" halogen bond is strictly linear (
    
    
    
    ). If the angle deviates significantly (<150°), the interaction is dominated by van der Waals forces, not the sigma hole.

References

  • Politzer, P., et al. (2011). "Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions." Journal of Molecular Modeling. (Establishes the theoretical basis for fluorine enhancing the bromine sigma hole).

  • Iida, A., et al. (2020).[3] "Studies on rotational stability of 2-aryl-3-(2-fluorophenyl)quinazolin-4-one derivatives." Heterocycles. (Provides DFT validation for conformational locking in fluorinated aryl systems).

  • Pathade, et al. (2020).[4] "Synthesis and DFT Based Quantum Chemical Studies of Bromophenyl Derivatives." Journal of Advanced Scientific Research. (Validates the B3LYP/6-311++G(d,p) protocol for brominated aromatics).

  • Thangavel, et al. (2025). "Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole." Journal of Molecular Structure. (Recent application of DFT/MEP analysis for halogenated drugs).

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Methodological & Application

The Strategic Utility of (2-Bromo-3-fluorophenyl)methylamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block for Drug Discovery and Materials Science

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design and materials science. Fluorinated building blocks are prized for their ability to confer unique and often advantageous physicochemical properties, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1] Among these valuable synthons, (2-Bromo-3-fluorophenyl)methylamine emerges as a particularly versatile intermediate. Its structure is elegantly poised for sequential, selective functionalization: the bromine atom serves as a robust handle for a variety of cross-coupling reactions, while the fluorine atom imparts its characteristic electronic influence on the aromatic ring. The primary amine provides a further point for diversification, making this molecule a tripartite scaffold for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of (2-Bromo-3-fluorophenyl)methylamine, with a focus on its application in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to leverage the unique reactivity of this valuable building block.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of (2-Bromo-3-fluorophenyl)methylamine is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of substituents at the 2-position of the phenyl ring, paving the way for the synthesis of diverse libraries of compounds for screening and optimization.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and stereospecificity.[2] In the context of (2-Bromo-3-fluorophenyl)methylamine, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl and styrenyl derivatives.

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps, particularly with sterically hindered or electronically deactivated aryl bromides.[4] Pre-formed palladium-ligand complexes can also be used for enhanced reactivity and reproducibility.

  • Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base should be considered based on the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol 1: Suzuki-Miyaura Coupling of (2-Bromo-3-fluorophenyl)methylamine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (2-Bromo-3-fluorophenyl)methylamine with a representative arylboronic acid.

Materials:
  • (2-Bromo-3-fluorophenyl)methylamine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biarylmethylamine.

Data Presentation: Representative Suzuki-Miyaura Coupling Parameters
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001892[5]
1-Bromo-3-fluorobenzene4-Tolylboronic acidPd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Dioxane/H₂O1101288[5]
(2-Bromo-3-fluorophenyl)methylamine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10016Est. 85-95

Note: Estimated yield for the target reaction is based on literature precedents for similar substrates.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A (2-Bromo-3-fluorophenyl)methylamine P Biarylmethylamine Product A->P B Arylboronic Acid B->P C Pd(OAc)₂ / SPhos C->P D K₃PO₄ (Base) D->P E Dioxane/H₂O E->P F 100 °C F->P

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is instrumental in synthesizing arylamines, which are prevalent motifs in pharmaceuticals and organic materials. Using (2-Bromo-3-fluorophenyl)methylamine as the aryl halide, this reaction allows for the introduction of a second amino group, leading to the formation of substituted phenylenediamines.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the reaction parameters. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

  • Catalyst and Ligand: The choice of ligand is crucial for an efficient Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as DavePhos or tBuXPhos are often effective in promoting the reductive elimination step, which can be rate-limiting.[8] The palladium source can be a simple salt like Pd(OAc)₂ or a pre-catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base that provides high reaction rates.[7] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to maintain the activity of the catalytic system.

Experimental Protocol 2: Buchwald-Hartwig Amination of (2-Bromo-3-fluorophenyl)methylamine with a Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of (2-Bromo-3-fluorophenyl)methylamine with a secondary amine like morpholine.

Materials:
  • (2-Bromo-3-fluorophenyl)methylamine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 eq) to a flame-dried Schlenk tube. To a separate vial, add palladium(II) acetate (0.01 mmol, 1 mol%) and DavePhos (0.02 mmol, 2 mol%).

  • Catalyst Pre-formation (Optional but Recommended): Add a small amount of toluene to the vial containing the catalyst and ligand and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Reactant Addition: To the Schlenk tube containing the base, add (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol, 1.0 eq) and the pre-formed catalyst solution.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Parameters
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂ (1)DavePhos (2)NaOt-Bu (1.4)Dioxane100198[8]
1-Bromo-3,5-dimethylbenzeneAnilinePd₂(dba)₃ (0.5)XPhos (1.5)NaOt-Bu (1.2)Toluene801695[9]
(2-Bromo-3-fluorophenyl)methylamineMorpholinePd(OAc)₂ (1)DavePhos (2)NaOt-Bu (1.4)Toluene10018Est. 80-90

Note: Estimated yield for the target reaction is based on literature precedents for similar substrates.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow A (2-Bromo-3-fluorophenyl)methylamine P Substituted Phenylenediamine Product A->P B Secondary Amine (e.g., Morpholine) B->P C Pd(OAc)₂ / DavePhos C->P D NaOt-Bu (Base) D->P E Toluene E->P F 100 °C F->P

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion: A Gateway to Molecular Complexity

(2-Bromo-3-fluorophenyl)methylamine stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its capacity to undergo selective and high-yielding palladium-catalyzed cross-coupling reactions at the bromine position, while retaining the influential fluorine atom and a versatile primary amine, makes it an invaluable tool for the construction of novel and complex molecules. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this remarkable intermediate, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

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  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Methylamine Synthesis - Safrole. Available at: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]

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Application Notes & Protocols for (2-Bromo-3-fluorophenyl)methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-3-fluorophenyl)methylamine is a strategically designed building block for medicinal chemistry, offering a trifecta of functionalities crucial for modern drug discovery. Its substituted aromatic ring, featuring both bromine and fluorine atoms, alongside a reactive primary methylamine group, provides a versatile platform for synthesizing complex molecular architectures. The fluorine atom serves to modulate key physicochemical properties such as lipophilicity and metabolic stability, while the bromine atom acts as a pivotal handle for carbon-carbon bond formation via cross-coupling reactions. The methylamine moiety is an accessible point for diversification through acylation, alkylation, and other transformations. This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed, field-proven protocols for N-acylation and Suzuki-Miyaura cross-coupling reactions, enabling researchers to efficiently generate libraries of novel compounds for therapeutic screening.

Introduction: The Strategic Value of (2-Bromo-3-fluorophenyl)methylamine

The design of small-molecule therapeutics is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The title compound, (2-Bromo-3-fluorophenyl)methylamine, is a valuable starting material precisely because it offers chemists multiple avenues to address this challenge.

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2][3] Its high electronegativity and small size can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[4][5][6] The meta-fluorine substitution in this scaffold can alter the electronic properties of the phenyl ring, potentially enhancing target interactions or blocking sites of metabolic oxidation.

  • The Versatility of Bromine: The bromine atom is not merely a substituent; it is a synthetic linchpin. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] This allows for the straightforward introduction of diverse aryl or heteroaryl groups, enabling systematic exploration of the chemical space around the core scaffold to optimize biological activity.[10][11][12]

  • The Nucleophilic Methylamine: The primary methylamine group provides a robust site for derivatization. It is readily acylated to form stable amides, which are ubiquitous in pharmaceuticals and can act as key hydrogen bond donors or acceptors.[13][14][15] This functional group is a common feature in many classes of bioactive molecules, including the broadly important 2-phenethylamines, which interact with a wide range of biological targets.[16][17]

The combination of these three features in a single, readily available molecule makes (2-Bromo-3-fluorophenyl)methylamine a powerful tool for constructing libraries of compounds with potential therapeutic value.

G cluster_start Core Building Block cluster_pathways Synthetic Pathways cluster_products Key Intermediate Classes start (2-Bromo-3-fluorophenyl)methylamine acylation N-Acylation start->acylation Amine Reactivity suzuki Suzuki Coupling (post-protection) start->suzuki Bromo Handle for C-C Coupling amides Substituted Amides (Diverse R-CO Groups) acylation->amides biaryls Biaryl Amines (Diverse Ar' Groups) suzuki->biaryls

Figure 1: Overall synthetic strategy using the title compound as a versatile starting material.

Application I: Synthesis of Amide Derivatives via N-Acylation

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. N-acylation of (2-Bromo-3-fluorophenyl)methylamine provides a direct route to a diverse library of amide-containing compounds, where the properties can be tuned by varying the acylating agent.

Rationale and Causality

The protocol below describes the reaction of the primary amine with an acyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[14] Dichloromethane (DCM) is an excellent solvent choice due to its ability to dissolve the reactants and its relative inertness.

Experimental Protocol: General Procedure for N-Acylation

This protocol details the synthesis of N-((2-bromo-3-fluorophenyl)methyl)benzamide as a representative example.

G cluster_workflow N-Acylation Workflow A 1. Dissolve amine & base in DCM at 0°C B 2. Add acyl chloride dropwise A->B C 3. Warm to RT, stir 2-4h B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Wash with HCl, NaHCO3, Brine) D->E F 6. Dry (Na2SO4), filter, concentrate E->F G 7. Purify via Column Chromatography F->G H Product G->H

Figure 2: Step-by-step workflow for the N-acylation protocol.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol, 220 mg)

  • Benzoyl chloride (1.1 mmol, 155 mg, 128 µL)

  • Triethylamine (TEA) (1.5 mmol, 152 mg, 209 µL)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes:Ethyl Acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the flask to 0°C in an ice bath.

  • Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). The acidic wash removes excess TEA, while the basic wash removes any unreacted benzoyl chloride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-((2-bromo-3-fluorophenyl)methyl)benzamide.

Data Presentation: Representative Acylation Conditions

The following table summarizes typical conditions for the acylation of primary amines, providing a framework for adapting the protocol to different acylating agents.

Acylating AgentBase (equiv.)SolventTemp.Typical Yield (%)
Acetyl ChlorideTEA (1.5)DCM0°C to RT85-95
Propionyl ChlorideDIPEA (1.5)DCM0°C to RT80-95
Acetic AnhydridePyridine (2.0)DCMRT90-98[18]
Isobutyryl ChlorideTEA (1.5)THF0°C to RT80-90

Application II: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[7][8] Using the N-acylated product from the previous step, the bromine atom can be selectively coupled with a variety of boronic acids to generate complex biaryl structures.

Rationale and Causality

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Amine Protection: The primary amine of the starting material must first be protected (e.g., as the benzamide synthesized in Protocol 2.2). Free amines can coordinate to the palladium catalyst, inhibiting its activity.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to an inactive Pd(II) state.[7]

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are required. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.[7][10]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[7]

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Ar-Ar' oa_label Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L2) pd_complex->pd_trans Ar'B(OH)2 + Base trans_label Transmetalation pd_trans->pd0 re_label Reductive Elimination

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of N-((2-bromo-3-fluorophenyl)methyl)benzamide with 4-methoxyphenylboronic acid.

Materials:

  • N-((2-bromo-3-fluorophenyl)methyl)benzamide (1.0 mmol, 324 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

  • SPhos (Spherical-phos) (0.05 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add N-((2-bromo-3-fluorophenyl)methyl)benzamide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.05 mmol), and K₂CO₃ (2.0 mmol) under an inert atmosphere (nitrogen or argon).

  • Prepare a degassed solvent mixture by bubbling argon through 1,4-dioxane (8 mL) and water (2 mL) for 15-20 minutes.

  • Add the degassed solvent mixture to the Schlenk flask containing the solids.

  • Seal the flask and heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Conditions

This table provides a summary of common catalyst systems and conditions for coupling aryl bromides, which can be used as a starting point for optimization.[7][10][11]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O9070-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10085-98
Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2.0)Dioxane/H₂O10080-95
PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O8075-92

Conclusion

(2-Bromo-3-fluorophenyl)methylamine stands out as a highly valuable and versatile building block in medicinal chemistry. Its distinct functional handles allow for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse and complex molecular scaffolds. The protocols provided herein for N-acylation and Suzuki-Miyaura coupling are robust, reproducible, and grounded in established chemical principles, offering researchers reliable methods to leverage this reagent in their drug discovery programs. By strategically employing this building block, scientists can efficiently explore structure-activity relationships and accelerate the development of novel therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • Smolecule. (n.d.). amine. Smolecule. Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • T. Poisson, et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]

  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.
  • ResearchGate. (n.d.). Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. ResearchGate.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Bioactive Heterocyclic Analog Compounds: Modern Uses. (n.d.).
  • Horváth, D., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Ojima, I., et al. (n.d.). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. PMC.

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Application Note & Experimental Protocol: N-Isopropylation of 2-Bromo-3-Fluorobenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the N-isopropylation of 2-bromo-3-fluorobenzylamine. The synthesis of N-alkylated benzylamines is a cornerstone in medicinal chemistry and drug development, as these moieties are prevalent in a wide array of pharmacologically active compounds. This guide details a robust and efficient one-pot reductive amination procedure, utilizing acetone as the isopropyl source and sodium borohydride as the reducing agent. We will delve into the mechanistic rationale behind the chosen methodology, offering insights into reagent selection, reaction optimization, and product purification. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing secondary amines from primary benzylamine precursors.

Introduction & Scientific Rationale

The direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[1][2] This necessitates tedious purification steps and results in lower yields of the target secondary amine.[1] Reductive amination presents a superior and more controlled alternative for the synthesis of secondary and tertiary amines.[1][3]

The process involves two key in-situ steps:

  • Imine Formation: The primary amine, 2-bromo-3-fluorobenzylamine, reacts with a carbonyl compound—in this case, acetone—to form a transient imine (or Schiff base) intermediate. This condensation is typically reversible and is often favored under mildly acidic conditions which facilitate the dehydration step.[1][4]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final N-isopropyl secondary amine.[5]

The choice of reducing agent is critical. While powerful reductants like lithium aluminum hydride would reduce both the starting ketone and the intermediate imine, milder reagents are preferred. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice, though it can reduce aldehydes and ketones.[6][7] Therefore, the protocol is designed to allow sufficient time for imine formation before the addition of NaBH₄.[7] An even milder reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), is an excellent, albeit more expensive, alternative that can be present from the start as it reduces the imine much faster than the ketone.[4][7] This protocol will focus on the widely accessible sodium borohydride method.

Reaction Scheme and Mechanism

Overall Transformation: Reaction Scheme

Mechanistic Pathway:

The reaction proceeds via the formation of a carbinolamine intermediate from the nucleophilic attack of the primary amine on the acetone carbonyl. This is followed by acid-catalyzed dehydration to form a protonated iminium ion, which is the key electrophilic species that is subsequently reduced. A hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the iminium ion to furnish the final N-isopropyl amine product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Bromo-3-fluorobenzylamine (Nucleophile) C Carbinolamine Intermediate A->C + Acetone B Acetone (Electrophile) B->C D Iminium Ion C->D - H₂O + H⁺ F N-isopropyl-1-(2-bromo-3-fluorophenyl)methanamine (Final Product) D->F + [H⁻] E Sodium Borohydride (NaBH₄) E->D

Caption: Mechanistic flow of the reductive amination process.

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )QuantitySupplier Notes
2-Bromo-3-fluorobenzylamineC₇H₇BrFN204.041.0 eq (e.g., 2.04 g)Ensure purity >98%
AcetoneC₃H₆O58.083.0 eqACS grade or higher, dry
Methanol (MeOH)CH₄O32.04~20 mL / g of amineAnhydrous
Acetic Acid (Glacial)C₂H₄O₂60.050.1 eqACS grade
Sodium Borohydride (NaBH₄)NaBH₄37.831.5 eqHandle with care, moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93As neededFor extraction
Saturated NaHCO₃ solution--As neededFor work-up
Brine (Saturated NaCl)--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFor drying
Silica GelSiO₂-As neededFor column chromatography (230-400 mesh)
TLC Plates--As neededSilica gel 60 F₂₅₄
Equipment
  • Round-bottom flask (appropriate size, e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (optional)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup (column, pump, fraction collector)

  • TLC development chamber and UV lamp

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale of the starting amine. Adjust quantities accordingly for different scales.

G start Start dissolve 1. Dissolve 2-bromo-3-fluorobenzylamine (1.0 eq) and acetone (3.0 eq) in anhydrous MeOH. start->dissolve acidify 2. Add glacial acetic acid (0.1 eq) to catalyze imine formation. dissolve->acidify stir_imine 3. Stir at room temperature for 1 hour to allow for imine formation. Monitor by TLC. acidify->stir_imine cool 4. Cool the reaction mixture to 0°C using an ice-water bath. stir_imine->cool add_nabh4 5. Add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes. (Caution: Gas evolution!) cool->add_nabh4 react 6. Allow to warm to room temp and stir for 3 hours or until completion. add_nabh4->react quench 7. Quench reaction by slowly adding saturated NaHCO₃ solution. react->quench evaporate 8. Remove MeOH under reduced pressure. quench->evaporate extract 9. Extract the aqueous residue with Dichloromethane (3x). evaporate->extract wash 10. Wash combined organic layers with brine. extract->wash dry 11. Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 12. Purify the crude oil via flash column chromatography. dry->purify end End Product: N-isopropyl-1-(2-bromo-3-fluorophenyl)methanamine purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluorobenzylamine (2.04 g, 10.0 mmol).

    • Add 40 mL of anhydrous methanol, followed by acetone (2.2 mL, 30.0 mmol, 3.0 eq.).

    • Add glacial acetic acid (57 µL, 1.0 mmol, 0.1 eq.) to the stirring solution.

    • Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by Thin Layer Chromatography (TLC), if desired. The imine spot should appear, and the amine spot should diminish.

  • Reduction:

    • After 1 hour, place the flask in an ice-water bath and cool the mixture to 0°C.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq.) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive frothing.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 3 hours. Monitor the reaction's completion by TLC (disappearance of the imine intermediate).[8]

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) until gas evolution ceases.[8]

    • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

    • Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).[8]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[9]

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.[10][11]

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final N-isopropyl-1-(2-bromo-3-fluorophenyl)methanamine.

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time; Inactive NaBH₄; Insufficient imine formation.Extend reaction time. Use fresh, dry NaBH₄. Ensure the initial 1-hour stir for imine formation was performed.
Low Yield Product loss during work-up (emulsions); Incomplete reaction.Break emulsions by adding more brine. Ensure pH is basic before extraction to keep the amine in the organic layer. Re-extract the aqueous layer.
Over-reduction (Unlikely with NaBH₄)This is more a concern with stronger reducing agents. NaBH₄ will not reduce the aromatic ring.
Violent Quenching Adding quenching agent too quickly to unreacted borohydride.Cool the reaction mixture in an ice bath before quenching and add the quenching solution slowly and carefully.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with moisture.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

References

  • Alfa Chemistry. (n.d.). Borch Reductive Amination.
  • Oreate AI Blog. (2026, January 15).
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions.
  • Amatangelo, E. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Borelli, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse.
  • Borelli, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC.
  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry.
  • Wiley-VCH. (n.d.).
  • ChemicalBook. (n.d.). N-Isopropylbenzylamine synthesis.
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The Cornerstone Intermediate: A Guide to (2-Bromo-3-fluorophenyl)methylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Phenylalkylamines

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] (2-Bromo-3-fluorophenyl)methylamine emerges as a highly valuable pharmaceutical intermediate, embodying this principle. Its unique substitution pattern—a bromine atom ortho to a fluorine atom, with a methylamine side chain—provides a trifecta of chemical reactivity and structural features that are highly sought after in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, purification, characterization, and safe handling of this critical building block, tailored for researchers and professionals in drug development.

Synthetic Pathways: From Precursor to Product

The synthesis of (2-Bromo-3-fluorophenyl)methylamine can be approached through two primary and efficient routes, each starting from a readily available precursor. The choice of pathway may depend on the availability of starting materials, scale of the reaction, and specific laboratory capabilities.

Route 1: Reduction of 2-Bromo-3-fluorobenzonitrile

This is a direct and high-yielding approach that leverages the robust reactivity of borane reagents for the reduction of the nitrile functional group.

  • Causality of Experimental Choices: The use of Borane Dimethyl Sulfide complex (BH3·SMe2) is favored due to its stability and ease of handling compared to diborane gas. Tetrahydrofuran (THF) is an ideal solvent as it is inert to the reducing agent and effectively solubilizes both the starting material and the borane complex. The methanolic quench is critical for safely decomposing any excess borane reagent and breaking down the intermediate borane-amine complex to liberate the free amine.

Diagram of Synthetic Workflow: Nitrile Reduction

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start 2-Bromo-3-fluorobenzonitrile in THF Reagent Add BH3·SMe2 (0-5 °C) Start->Reagent Reaction Stir at RT (Monitor by TLC/LC-MS) Reagent->Reaction Quench Quench with Methanol (0 °C) Reaction->Quench Concentrate Solvent Evaporation Quench->Concentrate Acidify Dissolve in Ether Add HCl in Ether Concentrate->Acidify Isolate_Salt Filter to Isolate Amine Hydrochloride Salt Acidify->Isolate_Salt Freebase Neutralize with NaOH Extract with Ether/DCM Isolate_Salt->Freebase Dry_Concentrate Dry over Na2SO4 Evaporate Solvent Freebase->Dry_Concentrate Product (2-Bromo-3-fluorophenyl)methylamine Dry_Concentrate->Product G A (2-Bromo-3-fluorophenyl)methylamine B Amide Coupling (with activated carboxylic acid) A->B C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C D Advanced Intermediate 1 (Amide-linked) B->D E Advanced Intermediate 2 (Bi-aryl or Alkylated) C->E F Final API (e.g., Lifitegrast analogues) D->F E->F

Sources

The Strategic Incorporation of Fluorine: A Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth exploration of the multifaceted roles of fluorinated compounds in drug design, offering both the theoretical underpinnings and practical protocols for their evaluation. As a senior application scientist, the following content is curated to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to your research.

The Fluorine Advantage: Modulating Molecular Properties for Enhanced Performance

The unique physicochemical properties of fluorine, the most electronegative element, allow it to exert profound effects on a molecule's behavior.[2][3] When judiciously placed within a drug candidate, fluorine can fine-tune a range of properties critical for therapeutic success.[4][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] This "metabolic blocking" can increase a drug's half-life and oral bioavailability.[1][8]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent.[9][10] A single fluorine atom can subtly increase lipophilicity, while trifluoromethyl (CF3) groups generally lead to a more significant increase.[8][11] This modulation is crucial for optimizing membrane permeability and tissue distribution.[1][9]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[7][12][13] This can be leveraged to improve a compound's solubility, absorption, and target engagement.[14][15]

  • Conformation and Binding Affinity: Fluorine can influence molecular conformation through steric and electronic effects, such as the gauche effect.[6] This can pre-organize a ligand into its bioactive conformation, leading to enhanced binding affinity for its target protein.[1][16] Fluorine can also participate in favorable intermolecular interactions within the binding pocket, including hydrogen bonds and dipole-dipole interactions.[6][17]

  • Bioisosterism: Fluorine and fluorine-containing groups can serve as effective bioisosteres for other atoms or functional groups.[18][19] For instance, a fluorine atom can replace a hydrogen atom or a hydroxyl group, while a trifluoromethyl group can mimic a methyl group, often with improved properties.[20][21][22]

The interplay of these effects is visually summarized in the workflow diagram below, illustrating the decision-making process in leveraging fluorine for drug candidate optimization.

Fluorine_Effects_Workflow Start Lead Compound ADME_Issues Poor ADME Properties (e.g., High Metabolism, Low Permeability) Start->ADME_Issues Fluorinate Introduce Fluorine ADME_Issues->Fluorinate Strategic Fluorination Metabolic_Stability Increased Metabolic Stability Fluorinate->Metabolic_Stability Lipophilicity Modulated Lipophilicity (LogP) Fluorinate->Lipophilicity pKa Altered pKa Fluorinate->pKa Conformation Favorable Conformation Fluorinate->Conformation Optimized Optimized Candidate Metabolic_Stability->Optimized Lipophilicity->Optimized pKa->Optimized Binding Improved Binding Affinity Conformation->Binding Binding->Optimized

Caption: Workflow for optimizing a lead compound using strategic fluorination.

Experimental Protocols for the Evaluation of Fluorinated Drug Candidates

The following protocols provide step-by-step methodologies for assessing the key physicochemical and pharmacokinetic properties of fluorinated compounds. For illustrative purposes, we will consider a hypothetical fluorinated analog of a generic kinase inhibitor, "Fluorinib."

Protocol for In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[8][10][23]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Fluorinib compared to its non-fluorinated parent compound.

Materials:

  • Fluorinib and non-fluorinated parent compound (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance, e.g., Verapamil and Warfarin)

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination and protein precipitation

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of test compounds and controls by diluting the stock solutions in buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile (or methanol) containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-fluorinated Parent1546.2
Fluorinib 45 15.4
Verapamil (High Clearance)886.6
Warfarin (Low Clearance)>60<11.6

The expected outcome is that Fluorinib will exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, demonstrating the metabolic shielding effect of fluorine.

Protocol for Lipophilicity (LogP) Determination using the Shake-Flask Method with ¹⁹F NMR

This protocol describes the determination of the octanol-water partition coefficient (LogP), a key measure of lipophilicity, using the classical shake-flask method with the advantage of ¹⁹F NMR for direct quantification of fluorinated compounds.[18][24][25]

Objective: To determine the LogP value of Fluorinib.

Materials:

  • Fluorinib

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Fluorinated reference compound with a known LogP value (e.g., trifluorotoluene)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

  • Deuterated solvent (e.g., acetone-d6)

Procedure:

  • Preparation of Phases:

    • Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation:

    • Accurately weigh a small amount of Fluorinib and the reference compound into a vial.

    • Add equal volumes of the pre-saturated n-octanol and water phases (e.g., 1 mL each).

  • Partitioning:

    • Vortex the vial vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the compounds between the two phases.

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to achieve complete phase separation.

  • Sample Extraction for NMR:

    • Carefully withdraw an aliquot from the upper n-octanol layer and a separate aliquot from the lower aqueous layer using clean pipettes.

    • Transfer each aliquot to a separate NMR tube.

    • Add a small amount of a deuterated solvent to each NMR tube for locking purposes.

  • ¹⁹F NMR Analysis:

    • Acquire the ¹⁹F NMR spectra for both the n-octanol and aqueous samples.

    • Integrate the signals corresponding to Fluorinib and the reference compound in each spectrum.

  • Data Analysis:

    • Calculate the ratio of the integrals of Fluorinib to the reference compound in the octanol phase (Ratio_oct) and the aqueous phase (Ratio_aq).

    • Calculate the LogP of Fluorinib using the following equation: LogP(Fluorinib) = LogP(reference) + log(Ratio_oct / Ratio_aq)

Data Presentation:

CompoundLogP (Experimental)
Non-fluorinated Parent2.5
Fluorinib 3.1

The introduction of fluorine is expected to increase the LogP value, indicating higher lipophilicity.

Protocol for pKa Determination using ¹⁹F NMR Titration

The chemical shift of a fluorine atom is sensitive to the ionization state of nearby functional groups. This property can be exploited to determine the pKa of a compound through ¹⁹F NMR titration.[26][27]

Objective: To determine the pKa of the basic nitrogen in Fluorinib.

Materials:

  • Fluorinib

  • A series of buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 10)

  • D₂O for buffer preparation

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Fluorinib in a suitable solvent (e.g., D₂O or DMSO-d6).

    • In a series of NMR tubes, add a small aliquot of the Fluorinib stock solution.

    • To each tube, add a specific buffer of known pH, ensuring the final concentration of Fluorinib is consistent across all samples.

    • Accurately measure the final pH of each sample.

  • ¹⁹F NMR Analysis:

    • Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.

    • Record the chemical shift (δ) of the fluorine signal in each spectrum.

  • Data Analysis:

    • Plot the ¹⁹F chemical shift (δ) as a function of pH.

    • The resulting data should fit a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fitting function) to determine the pKa. The pKa is the pH at the inflection point of the curve.

Data Presentation:

CompoundpKa (Experimental)
Non-fluorinated Parent8.2
Fluorinib 7.5

The electron-withdrawing effect of the fluorine atom is expected to lower the pKa of the basic nitrogen, making it less basic.

Synthesis and Characterization of Fluorinated Compounds

The successful incorporation of fluorine into a drug candidate relies on robust synthetic methodologies and thorough analytical characterization.

General Synthetic Considerations

The synthesis of fluorinated compounds often requires specialized reagents and techniques.[23][28][29][30] Late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence, is a particularly attractive strategy as it allows for the rapid generation of fluorinated analogs from a common intermediate.[30] Common fluorinating reagents include nucleophilic sources like potassium fluoride (KF) and electrophilic sources such as N-fluorobenzenesulfonimide (NFSI).

The purification of fluorinated compounds can sometimes be challenging due to their unique polarity. Reversed-phase HPLC with standard C18 columns is often effective, but for highly polar or highly fluorinated compounds, specialized columns such as those with polar-embedded or fluorinated stationary phases may be necessary.[1][20][28]

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of fluorinated drug candidates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms.[11][13][17][31][32] The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorine environments.[7][17]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[3][6][12] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.[7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and for purification.[20][28][33]

The following diagram illustrates the typical workflow for the synthesis and characterization of a fluorinated drug candidate.

Synthesis_Workflow Start Non-fluorinated Intermediate Fluorination Fluorination Reaction Start->Fluorination Workup Reaction Work-up & Extraction Fluorination->Workup Purification Purification (e.g., HPLC) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR (1H, 13C, 19F) Characterization->NMR MS Mass Spectrometry (LRMS, HRMS) Characterization->MS Purity Purity Analysis (HPLC) Characterization->Purity Final_Compound Pure Fluorinated Compound NMR->Final_Compound MS->Final_Compound Purity->Final_Compound

Caption: Workflow for the synthesis and characterization of a fluorinated compound.

Concluding Remarks

The strategic incorporation of fluorine has become an indispensable strategy in modern drug discovery. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing robust experimental protocols for their evaluation, researchers can effectively harness the "fluorine advantage" to design drug candidates with improved efficacy, safety, and pharmacokinetic profiles. The application notes and protocols provided herein serve as a comprehensive guide for scientists and drug development professionals to confidently navigate the synthesis, characterization, and evaluation of fluorinated compounds, ultimately accelerating the journey from lead compound to clinical candidate.

References

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  • Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58567. [Link]

  • An, R., & Li, Z. (2010). Separation of fluorinated amino acids and oligopeptides from their non-fluorinated counterparts using high-performance liquid chromatography. Journal of chromatography A, 1217(43), 6710-6715. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

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  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518. [Link]

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

  • Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

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  • Meanwell, N. A. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 12(8), 793-813. [Link]

  • Hendrix, M., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein journal of organic chemistry, 16(1), 2136-2144. [Link]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolism and toxicity of fluorine compounds. Chemical research in toxicology, 34(1), 108-132. [Link]

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  • Chekshin, N., et al. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. Scripps Research. [Link]

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  • Ray, G. J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1013-1018. [Link]

  • Wąsowicz, M., & Głowacki, R. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of the Brazilian Chemical Society, 22, 234-241. [Link]

  • Ray, G. J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1013-1018. [Link]

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  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

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  • Ghosh, A. K., & Brindisi, M. (2023). Fluorine—a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. [Link]

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Sources

catalytic hydrogenation of halogenated benzonitriles to benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Catalytic Hydrogenation of Halogenated Benzonitriles to Benzylamines: A Guide to Achieving High Chemoselectivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective synthesis of halogenated benzylamines is a cornerstone of modern medicinal and agricultural chemistry, providing critical building blocks for a vast array of bioactive molecules. Catalytic hydrogenation of the corresponding halogenated benzonitriles offers the most atom-economical route to these amines. However, this transformation is fraught with a significant chemoselectivity challenge: the desired reduction of the nitrile group to a primary amine competes with the undesired reductive cleavage of the carbon-halogen bond (hydrodehalogenation). This guide provides a comprehensive overview of the mechanistic principles, catalyst systems, and reaction parameters that govern this delicate balance. We present field-proven protocols and troubleshooting strategies to empower researchers to minimize hydrodehalogenation and maximize the yield of the target halogenated benzylamine.

The Chemoselectivity Imperative: Nitrile Reduction vs. Hydrodehalogenation

The primary goal in the hydrogenation of a halogenated benzonitrile is the addition of two equivalents of hydrogen across the nitrile's carbon-nitrogen triple bond to yield a primary amine. Concurrently, the carbon-halogen (C-X) bond on the aromatic ring is susceptible to hydrogenolysis, a process that replaces the halogen with a hydrogen atom.

The relative reactivity of these two pathways is influenced by several factors:

  • C-X Bond Strength: The propensity for hydrodehalogenation generally follows the trend I > Br > Cl > F, correlating inversely with bond dissociation energy.

  • Catalyst Choice: The nature of the active metal is the most critical factor. Noble metals, particularly palladium, are highly active for both nitrile hydrogenation and hydrodehalogenation.[1][2]

  • Reaction Conditions: Parameters such as solvent, temperature, hydrogen pressure, and the presence of additives can be tuned to favor one reaction pathway over the other.[3]

The challenge lies in identifying a catalytic system and conditions that accelerate the rate of nitrile reduction while simultaneously suppressing the rate of C-X bond cleavage.

Mechanistic Crossroads: Pathways to Product and Byproducts

Understanding the underlying reaction mechanisms is crucial for rational process optimization. The hydrogenation of nitriles is not a simple, direct conversion but proceeds through a reactive imine intermediate.[4][5]

Figure 1. Competing reaction pathways in the hydrogenation of halogenated benzonitriles.

As depicted in Figure 1, the initial hydrogenation of the nitrile forms a primary imine. This intermediate can then either be further hydrogenated to the desired primary amine or undergo nucleophilic attack by an already-formed primary amine molecule. This condensation reaction leads to the formation of secondary and, subsequently, tertiary amines, reducing the selectivity of the process.[4][6] Simultaneously, the starting material and all subsequent products containing the halogen are at risk of undergoing hydrodehalogenation.

Catalyst Selection: The Key to Chemoselectivity

The choice of catalyst is paramount. While numerous metals can hydrogenate nitriles, their propensity to cause dehalogenation varies significantly.

Catalyst SystemPrimary Function / ActivityTendency for DehalogenationTypical Conditions & Notes
Pd/C Highly active for nitrile hydrogenation.[7][8]High. Often leads to significant C-X cleavage, especially for bromo- and iodo-aromatics.[1][2]Can be used for chloro-aromatics. Selectivity can be improved with additives (poisons) like ethylenediamine or acidic modifiers.[2][9]
Pt/C, PtO₂ Good activity for nitrile reduction.Moderate to High. Generally less aggressive than Pd but still a significant side reaction.[10]Often requires acidic additives to achieve high selectivity for the primary amine.[10]
Raney® Nickel Very active and cost-effective.[11]Moderate. Can be selective, but often requires careful control of conditions and additives.[12][13]Activity and selectivity are highly dependent on preparation, age, and additives (e.g., bases). Pyrophoric nature requires careful handling.[11][14]
Raney® Cobalt Good activity, often more selective than Raney Ni.[6]Low to Moderate. Generally offers better selectivity against dehalogenation compared to Ni or Pd.[15]Often used in industrial processes with ammonia to suppress secondary amine formation.[6]
Rh/C, Rh/Al₂O₃ Highly active for hydrogenation of both nitrile and aromatic rings.[16][17]High. Rhodium is a very powerful hydrogenation catalyst and can easily reduce the aromatic ring if not controlled.[16]Use with caution. Often requires very mild conditions to avoid over-reduction.

Expert Insight: For many halogenated benzonitriles, particularly bromo-substituted ones, standard Pd/C is too active and unselective. A rationally modified catalyst, such as a base-treated Raney Nickel or a platinum catalyst with acidic additives, often provides a more favorable balance between activity and selectivity.[6][10][15]

The Role of Reaction Parameters

Fine-tuning reaction conditions is essential for suppressing undesired pathways.

ParameterEffect on Nitrile ReductionEffect on DehalogenationRecommendation for Selectivity
Temperature Rate increases with temperature.Rate increases significantly with temperature.Use the lowest temperature that provides a reasonable reaction rate (e.g., 30-80 °C).[10][15]
H₂ Pressure Rate increases with pressure.Rate increases with pressure.Use lower pressures (e.g., 1-10 bar). High pressure can accelerate C-X cleavage.[10][15]
Solvent Polar, protic solvents (e.g., ethanol, methanol) are generally effective.[18]Solvent choice can influence catalyst-substrate interactions.Protic solvents are standard. Aprotic solvents like THF or dioxane can sometimes alter selectivity.[13]
Acidic Additives Can protonate the amine product, preventing it from participating in secondary amine formation.[2][10]Can suppress dehalogenation by modifying the catalyst surface or protonating the substrate.Addition of weak acids (e.g., NaH₂PO₄) or controlled amounts of strong acids (e.g., H₂SO₄) with Pt or Pd catalysts is highly effective.[10]
Basic Additives Can suppress secondary amine formation by competing for acidic sites on the catalyst.[6]Can significantly suppress hydrodehalogenation, particularly with Ni and Co catalysts.Addition of bases like NaOH or LiOH with Raney® Ni/Co is a common strategy.[6]

Experimental Protocols

Safety First: All hydrogenation reactions should be conducted behind a blast shield in a well-ventilated fume hood. Catalysts like Raney® Nickel and dry Pd/C can be pyrophoric and must be handled with extreme care, typically as a slurry under solvent or water.[14]

Protocol 1: Selective Hydrogenation of 4-Chlorobenzonitrile using Raney® Nickel

This protocol is optimized for substrates where hydrodehalogenation is a moderate risk, such as chloro-aromatics. The use of a basic additive is key to selectivity.

Figure 2. General workflow for the selective hydrogenation protocol.

Materials:

  • 4-Chlorobenzonitrile (10 mmol, 1.38 g)

  • Raney® Nickel 2800 (slurry in water, ~0.5 g, handle with care)

  • Ethanol (50 mL)

  • Sodium Hydroxide (10% aqueous solution, 1.0 mL)

  • Hydrogen (high purity)

  • Nitrogen (inert gas)

  • Celite® or other filter aid

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, carefully add ~0.5 g of Raney® Nickel slurry. Wash the catalyst by carefully decanting the water and replacing it with ethanol (2 x 10 mL). Finally, add 40 mL of ethanol.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x) to ensure an inert atmosphere.

  • Reagent Addition: Dissolve the 4-chlorobenzonitrile in 10 mL of ethanol. Add this solution and the NaOH solution to the reactor via a syringe port under a positive pressure of hydrogen.

  • Reaction: Pressurize the reactor to 5 bar with hydrogen. Heat the mixture to 60°C and stir vigorously (e.g., 1000 RPM).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. A small aliquot can be carefully removed, filtered, and analyzed by GC or TLC to confirm the disappearance of the starting material.

  • Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

  • Catalyst Removal: Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is pyrophoric and should be kept wet with water and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-chlorobenzylamine. Further purification can be achieved by distillation or crystallization if necessary.

Self-Validation: A successful reaction will show >98% conversion of 4-chlorobenzonitrile by GC-MS, with a selectivity for 4-chlorobenzylamine over benzonitrile (the dehalogenated product) of >95%.

Protocol 2: High-Selectivity Hydrogenation of 4-Bromobenzonitrile using Pt/C with an Acidic Additive

This protocol is designed for more sensitive substrates, like bromo-aromatics, where palladium and nickel catalysts often fail. The acidic additive is critical for preventing both dehalogenation and secondary amine formation.[10]

Materials:

  • 4-Bromobenzonitrile (10 mmol, 1.82 g)

  • 10% Platinum on Carbon (Pt/C) (100 mg, 10 wt%)

  • Dichloromethane (50 mL)

  • Water (50 mL)

  • Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) (20 mmol, 2.76 g)

  • Hydrogen (high purity)

  • Nitrogen (inert gas)

Procedure:

  • Reactor Setup: To the hydrogenation vessel, add the 10% Pt/C catalyst, 4-bromobenzonitrile, dichloromethane, water, and sodium dihydrogen phosphate. The use of a biphasic solvent system can sometimes improve selectivity.[10]

  • System Purge: Seal the reactor and purge the system first with nitrogen (3x) and then with hydrogen (3x).

  • Reaction: Pressurize the reactor to 6 bar with hydrogen. Stir the biphasic mixture vigorously (e.g., 1200 RPM) at 30°C.

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 6-8 hours.

  • Work-up: After cooling and safely venting the hydrogen, purge the system with nitrogen.

  • Isolation: Filter the reaction mixture to remove the Pt/C catalyst. Separate the organic and aqueous layers. The product amine phosphate salt will be primarily in the aqueous layer.

  • Product Extraction: Basify the aqueous layer with 2M NaOH until pH > 10. Extract the free amine with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-bromobenzylamine.

Self-Validation: A successful run should yield >90% conversion with selectivity for 4-bromobenzylamine over dehalogenated products and secondary amines exceeding 90%.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Dehalogenation Catalyst is too active (e.g., Pd/C). Temperature or pressure is too high.Switch to a less active catalyst (Raney® Co, Pt/C). Lower temperature and/or pressure. Add a basic (for Ni/Co) or acidic (for Pt/Pd) modifier.
Low Conversion Catalyst deactivation. Insufficient temperature or pressure. Poor mixing.Use fresh catalyst. Increase temperature/pressure incrementally. Ensure vigorous stirring.
Formation of Secondary/Tertiary Amines Reaction is run in a neutral or non-polar solvent. High product concentration.Add an acidic modifier to protonate the primary amine product.[10] For Ni/Co catalysts, add ammonia or a strong base.[6]
Reduction of Aromatic Ring Catalyst is too aggressive (e.g., Rhodium). Conditions are too harsh.Switch to a less active catalyst (Pd, Pt, Ni). Use milder conditions (lower T and P).

Conclusion

The catalytic hydrogenation of halogenated benzonitriles is a powerful yet challenging transformation that demands careful control over catalyst selection and reaction parameters. By understanding the competing mechanistic pathways of nitrile reduction and hydrodehalogenation, researchers can rationally design experiments to favor the formation of the desired halogenated benzylamine. The protocols and strategies outlined in this guide provide a robust framework for achieving high chemoselectivity, enabling the efficient synthesis of these vital chemical building blocks for the pharmaceutical and agrochemical industries.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.[Link]

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[Link]

  • Nitrile reduction. Wikipedia.[Link]

  • Nitrile Reduction. ACS Green Chemistry Institute.[Link]

  • Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate.[Link]

  • Catalytic Hydrodehalogenation Reactions. Science of Synthesis.[Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate.[Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega.[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.[Link]

  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering.[Link]

  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst. ResearchGate.[Link]

  • Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. ResearchGate.[Link]

  • Selective Hydrogenation of Halonitrobenzenes. ResearchGate.[Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications.[Link]

  • Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor. New Journal of Chemistry.[Link]

  • Hydrogenation of benzonitrile (a) by the supported 5%Rh/Al2O3-Al/H2O... ResearchGate.[Link]

  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... ResearchGate.[Link]

  • Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. ResearchGate.[Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.[Link]

  • Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. ResearchGate.[Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.[Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI.[Link]

  • Raney nickel. Wikipedia.[Link]

  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate.[Link]

  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society.[Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.[Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI.[Link]

  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry.[Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. ResearchGate.[Link]

  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.[Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal.[Link]

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Application Notes and Protocols for Cross-Coupling Reactions Involving (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (2-Bromo-3-fluorophenyl)methylamine in Synthesis

(2-Bromo-3-fluorophenyl)methylamine is a versatile building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom ortho to a fluorine atom and a methylamine group—offers a rich platform for molecular diversification through modern cross-coupling methodologies. The strategic placement of the bromine atom allows for selective functionalization via palladium-catalyzed reactions, while the fluorine atom can modulate the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability. The methylamine moiety provides a key handle for further synthetic transformations or direct interaction with biological targets.

This comprehensive guide provides detailed application notes and robust protocols for several key cross-coupling reactions utilizing (2-Bromo-3-fluorophenyl)methylamine. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in numerous pharmaceutical agents and organic materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2][3] The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)-(Ar')L2 Transmetalation Complex Ar-Pd(II)(Br)L2->Ar-Pd(II)-(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-(Ar')L2->Pd(0)L2 Product (Ar-Ar') Coupled Product Ar-Pd(II)-(Ar')L2->Product (Ar-Ar') Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (2-Bromo-3-fluorophenyl)methylamine with a representative arylboronic acid.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10075-90
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-95
SPhos Pd G2K₃PO₄2-MeTHF/H₂O8085-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides.[4][5] This transformation has revolutionized the synthesis of anilines and their derivatives, which are key components in a vast array of pharmaceuticals and functional materials.[6]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[7] It involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.[8]

Buchwald_Hartwig_Amination cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR'R'')L2]Br Amine Coordination Complex Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]Br Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Palladium Amido Complex [Ar-Pd(II)(NHR'R'')L2]Br->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Product (Ar-NR'R'') Coupled Product Ar-Pd(II)(NR'R'')L->Product (Ar-NR'R'') Reductive Elimination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of (2-Bromo-3-fluorophenyl)methylamine with a primary or secondary amine.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To a separate dry Schlenk tube, add (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (3 mL) to this mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

  • Seal the reaction tube and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11080-95
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10075-90
BrettPhos Pd G3LHMDSTHF7085-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes.[9][10] This reaction provides direct access to aryl alkynes, which are valuable intermediates in organic synthesis and key components in various functional materials.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[11] The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition of the aryl bromide to a Pd(0) species. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The resulting alkynyl palladium complex undergoes reductive elimination to yield the aryl alkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Product (Ar-C≡CR') Product (Ar-C≡CR') Ar-Pd(II)(C≡CR')L2->Product (Ar-C≡CR') Reductive Elimination R'-C≡CH R'-C≡CH R'-C≡C-Cu R'-C≡C-Cu R'-C≡CH->R'-C≡C-Cu Base, Cu(I) R'-C≡C-Cu->Ar-Pd(II)(Br)L2

Caption: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of (2-Bromo-3-fluorophenyl)methylamine with a terminal alkyne.

Materials:

  • (2-Bromo-3-fluorophenyl)methylamine

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (2-Bromo-3-fluorophenyl)methylamine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF or DMF (5 mL) followed by triethylamine or diisopropylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 5070-90
Pd(PPh₃)₄CuIDIPADMFRT - 7075-95
Pd(OAc)₂ / PPh₃CuIEt₃NAcetonitrile6070-85

Table 3: Representative Conditions for Sonogashira Coupling.

Other Notable Cross-Coupling Reactions

Beyond the "big three," several other palladium-catalyzed cross-coupling reactions can be effectively applied to (2-Bromo-3-fluorophenyl)methylamine for the synthesis of diverse derivatives.

a) Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12][13] This reaction is a powerful tool for the construction of complex olefinic structures.

General Conditions:

  • Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

  • Ligand: PPh₃ or P(o-tol)₃

  • Base: Et₃N, K₂CO₃, or NaOAc

  • Solvent: DMF, NMP, or Acetonitrile

  • Temperature: 100-140 °C

b) Palladium-Catalyzed Cyanation: Synthesis of Aryl Nitriles

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide.[14][15] Aryl nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition reactions.

General Conditions:

  • Cyanide Source: Zn(CN)₂, KCN, or K₄[Fe(CN)₆]

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃

  • Ligand: dppf or Xantphos

  • Solvent: DMF, DMA, or Toluene

  • Temperature: 80-120 °C

Conclusion

(2-Bromo-3-fluorophenyl)methylamine is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, among others—provide reliable and efficient pathways for the construction of novel C-C and C-N bonds. The provided protocols, grounded in established mechanistic principles, offer a solid starting point for researchers and drug development professionals to explore the rich chemistry of this important synthetic intermediate. Careful optimization of the reaction conditions for specific substrates will undoubtedly lead to the discovery of new and valuable compounds with potential applications in medicine and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Anbarasan, P., Schareina, T., & Beller, M. (2011). A new, general, and reliable palladium catalyst for the cyanation of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gross, T. D., Anderson, K. W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Buchwald-Hartwig Amination. Organic Reactions. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (2020, August 22). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (n.d.). Retrieved from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). Retrieved from [Link]

  • Suzuki coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #BFBA-OPT-2024 Subject: Yield Optimization & Troubleshooting for (2-Bromo-3-fluorophenyl)methanamine

User Query Overview

You are attempting to synthesize (2-Bromo-3-fluorophenyl)methylamine (CAS: 1019128-26-1). This is a critical building block often used in kinase inhibitor development (e.g., BTK inhibitors). Users frequently report two primary failure modes:

  • Loss of Bromine (Debromination): The aryl bromide is labile and sensitive to metal-catalyzed hydrogenolysis.

  • Dimerization: Formation of the secondary amine (bis-benzyl species) rather than the desired primary amine.

Below is the technical guide to optimizing your yield, structured by synthetic route.

Module 1: Route Selection & Strategy

To optimize yield, you must select the route that best fits your available starting materials and scale.

FeatureRoute A: Nitrile Reduction (Recommended)Route B: Reductive Amination (Common)
Starting Material 2-Bromo-3-fluorobenzonitrile2-Bromo-3-fluorobenzaldehyde
Reagents Borane-Dimethyl Sulfide (BH₃[1]·DMS) or BH₃·THFNH₄OAc + NaBH(OAc)₃ (STAB)
Primary Risk Incomplete Boron quenchingDimerization (Secondary amine formation)
Yield Potential High (>90%) Moderate (60-75%)
Debromination Risk Low (Non-metallic reduction)Low (if Pd/C is avoided)
Expert Insight: Why Route A?

While reductive amination (Route B) is popular for its simplicity, it favors the thermodynamic stability of the imine, often leading to dimerization where the product amine reacts with unreacted aldehyde. Route A (Nitrile Reduction) is superior for this specific substrate because it irreversibly reduces the nitrile to the primary amine without generating an intermediate that can re-attack the starting material, provided moisture is excluded.

Module 2: Optimized Protocols

Protocol A: Borane Reduction of Nitrile (High Yield)

Best for: Gram-scale synthesis requiring >90% purity.

Reagents:

  • 2-Bromo-3-fluorobenzonitrile (1.0 equiv)

  • Borane-Dimethyl Sulfide complex (BH₃[1]·DMS) (2.0 - 3.0 equiv)

  • Anhydrous THF

  • Methanol (for quenching)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add 2-Bromo-3-fluorobenzonitrile and dissolve in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add BH₃·DMS dropwise via syringe. Note: Evolution of gas may occur; ensure venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC.[2][3] The nitrile spot should disappear.

  • Quench (Critical): Cool back to 0°C. Carefully add Methanol dropwise until bubbling ceases.

  • Boron Removal: Concentrate the mixture.[4] Redissolve in fresh Methanol and reflux for 1–2 hours.

    • Why? This breaks down the stable amine-borane complexes into volatile trimethyl borate. Repeat this concentration/reflux step twice.

  • Isolation: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M NaOH (to ensure free base), then Brine. Dry over Na₂SO₄.[3]

Protocol B: Reductive Amination (Rapid Access)

Best for: Small scale (<500mg) or combinatorial libraries.

Reagents:

  • 2-Bromo-3-fluorobenzaldehyde (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10.0 equiv - Excess is crucial)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Methanol or DCE

Step-by-Step:

  • Imine Formation: Dissolve aldehyde and excess NH₄OAc in Methanol. Add 3Å molecular sieves to absorb water. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2][4]

    • Troubleshooting: If the aqueous layer is acidic, the amine will stay in the water. Ensure pH > 10 during extraction.

Module 3: Troubleshooting & FAQs

Q1: I see a significant impurity (M-H) where the Bromine should be. What happened?

Diagnosis: Debromination (Hydrodehalogenation).[3] Cause: You likely used Catalytic Hydrogenation (Pd/C + H₂) or a strong metal hydride (like LiAlH₄) at high temperatures. Fix:

  • Never use Pd/C with this substrate. The C-Br bond on an electron-deficient ring (due to the Fluorine) is weak.

  • Switch to Borane (BH₃) or Zinc/Acetic Acid reduction methods.

  • If using reductive amination, stick to mild hydrides like STAB or NaBH₃CN.

Q2: My yield is low because I isolated the "Dimer" (Secondary Amine).

Diagnosis: Over-alkylation. Mechanism: The newly formed primary amine is more nucleophilic than ammonia; it attacks the remaining aldehyde.[5] Fix:

  • Increase Ammonia Source: Use 10–15 equivalents of Ammonium Acetate.

  • Stepwise Addition: Do not add the reducing agent immediately. Let the aldehyde equilibrate with the ammonia source for 30–60 mins to form the imine before adding the hydride.

Q3: My product is stuck in the aqueous layer during workup.

Diagnosis: Salt formation. Fix: Benzylamines are basic. If your quench was acidic (e.g., HCl to kill hydride), the amine is protonated (R-NH₃⁺) and water-soluble.

  • Action: Basify the aqueous layer to pH > 12 using NaOH pellets or 5M NaOH solution before extracting with organic solvent (DCM or EtOAc).

Module 4: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

SynthesisOptimization Start Start: 2-Bromo-3-fluoro Precursor Decision Select Route Start->Decision RouteA Route A: Nitrile Reduction (High Yield / Scale-up) Decision->RouteA RouteB Route B: Reductive Amination (Quick / Small Scale) Decision->RouteB ReagentA Reagent: BH3·DMS or BH3·THF (Avoid LiAlH4 to save Br) RouteA->ReagentA ReagentB Reagent: Aldehyde + NH4OAc + STAB RouteB->ReagentB StepA 1. Reflux in THF 2. MeOH Quench & Reflux ReagentA->StepA IssueA Issue: Boron Complex Not Breaking StepA->IssueA Low Yield? Product Target: (2-Bromo-3-fluorophenyl)methylamine StepA->Product FixA Fix: Repeated MeOH evaporation or acidic MeOH reflux IssueA->FixA FixA->Product IssueB1 Issue: Dimer (Secondary Amine) ReagentB->IssueB1 IssueB2 Issue: Debromination ReagentB->IssueB2 ReagentB->Product FixB1 Fix: Increase NH4OAc to 10eq IssueB1->FixB1 FixB1->Product FixB2 Fix: Avoid Pd/C; Use STAB IssueB2->FixB2 FixB2->Product

Caption: Decision tree for synthesizing (2-Bromo-3-fluorophenyl)methylamine, highlighting critical control points for preventing dimerization and debromination.

References

  • CN113372223A . (2021). Preparation method of 2-fluoro-3-bromo-benzylamine. Google Patents. Link

    • Relevance: Describes the high-yield (>95%)
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Relevance: The foundational text for using STAB to prevent side reactions in reductive amin
  • Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides and Chlorides. Synthesis, 2010(13), 217-220. Link

    • Relevance: Establishes the high risk of debromination when using catalytic hydrogen

Sources

side product formation in the synthesis of (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Bromo-3-fluorophenyl)methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges, with a focus on the formation of side products, and provide troubleshooting strategies to optimize your synthesis.

I. Overview of the Synthesis

The most common and direct route to synthesizing (2-Bromo-3-fluorophenyl)methylamine is through the reduction of 2-Bromo-3-fluorobenzonitrile. This transformation is a cornerstone of amine synthesis and can be achieved using various reducing agents. The choice of reagent and reaction conditions is critical to maximizing the yield of the desired primary amine while minimizing the formation of impurities.

Below is a general schematic for this reaction:

cluster_0 Synthesis of (2-Bromo-3-fluorophenyl)methylamine 2-Bromo-3-fluorobenzonitrile 2-Bromo-3-fluorobenzonitrile Intermediate Iminium Ion Intermediate Iminium Ion 2-Bromo-3-fluorobenzonitrile->Intermediate Iminium Ion Reduction (e.g., LiAlH4, H2/Catalyst) (2-Bromo-3-fluorophenyl)methylamine (2-Bromo-3-fluorophenyl)methylamine Intermediate Iminium Ion->(2-Bromo-3-fluorophenyl)methylamine Further Reduction

Caption: General reaction scheme for the synthesis of (2-Bromo-3-fluorophenyl)methylamine.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of (2-Bromo-3-fluorophenyl)methylamine.

Q1: What are the most common side products I should expect in this synthesis?

A1: The most frequently observed side products are:

  • N,N-bis((2-bromo-3-fluorophenyl)methyl)amine (Secondary Amine): This is often the major impurity, arising from the reaction of the newly formed primary amine with the intermediate imine.

  • Unreacted 2-Bromo-3-fluorobenzonitrile: Incomplete reduction will leave the starting material in your crude product.

  • (2-Bromo-3-fluorophenyl)methanimine (Intermediate Imine): If the reduction is not driven to completion, the intermediate imine may be present.

  • 2-Fluoro-3-bromobenzaldehyde: This can arise from the hydrolysis of the intermediate imine during workup, especially under acidic conditions.

Q2: Why am I seeing a significant amount of the secondary amine impurity?

A2: The formation of the secondary amine is a common issue in the reduction of nitriles to primary amines[1][2]. It occurs when the product, (2-Bromo-3-fluorophenyl)methylamine, acts as a nucleophile and attacks the intermediate imine. This is particularly prevalent under conditions of high local concentrations of the primary amine and the imine intermediate.

Q3: Can the bromine or fluorine atoms be removed during the reduction?

A3: While possible, dehalogenation is generally less common under standard nitrile reduction conditions. Aggressive catalytic hydrogenation (e.g., high-pressure hydrogen with catalysts like Palladium on carbon) can sometimes lead to hydrodebromination. The carbon-fluorine bond is significantly stronger and less likely to be cleaved.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, product, and major side products. Staining with ninhydrin can help visualize the primary amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

III. Troubleshooting Guide: Side Product Formation

This section provides a detailed guide to diagnosing and mitigating the formation of common side products.

Issue 1: High Levels of Secondary Amine Impurity

The formation of the secondary amine, N,N-bis((2-bromo-3-fluorophenyl)methyl)amine, is a frequent challenge.

Root Cause Analysis:

The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine. This is often exacerbated by:

  • Slow addition of the reducing agent: This can lead to a buildup of the primary amine while the imine intermediate is still present.

  • High reaction temperature: Elevated temperatures can increase the rate of the side reaction.

  • Inadequate agitation: Poor mixing can create localized areas of high product concentration.

Start Start High Secondary Amine? High Secondary Amine? Start->High Secondary Amine? Slow Reagent Addition Slow Reagent Addition High Secondary Amine?->Slow Reagent Addition Yes High Temperature High Temperature High Secondary Amine?->High Temperature Yes Poor Mixing Poor Mixing High Secondary Amine?->Poor Mixing Yes Problem Solved Problem Solved High Secondary Amine?->Problem Solved No Optimize Addition Rate Optimize Addition Rate Slow Reagent Addition->Optimize Addition Rate Lower Reaction Temp Lower Reaction Temp High Temperature->Lower Reaction Temp Improve Agitation Improve Agitation Poor Mixing->Improve Agitation Optimize Addition Rate->Problem Solved Lower Reaction Temp->Problem Solved Improve Agitation->Problem Solved

Caption: Troubleshooting workflow for high secondary amine formation.

Mitigation Strategies:
StrategyRationale
Inverse Addition Add the nitrile solution to the reducing agent slurry. This maintains a low concentration of the nitrile and intermediate imine in the presence of excess reducing agent, favoring the formation of the primary amine.
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the bimolecular side reaction.
Use of Additives In catalytic hydrogenations, the addition of ammonia can suppress secondary amine formation by competing for active sites on the catalyst and reacting with the imine intermediate.[2]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH) - Inverse Addition
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a stirred slurry of LAH (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.

  • Addition: Dissolve 2-Bromo-3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the LAH slurry via an addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

Issue 2: Presence of Unreacted Starting Material and Intermediate Imine

Incomplete conversion is a common issue that can complicate purification.

Root Cause Analysis:
  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate due to decomposition or inaccurate measurement.

  • Low Reaction Temperature/Short Reaction Time: The reaction may not have reached completion.

  • Deactivation of the Reducing Agent: The presence of moisture or other reactive impurities in the starting material or solvent can consume the reducing agent.

Mitigation Strategies:
StrategyRationale
Increase Reducing Agent Stoichiometry Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LAH) to ensure the reaction goes to completion.
Increase Reaction Time/Temperature Allow the reaction to stir for a longer period or gently warm it to drive the reduction to completion. Monitor closely by TLC.
Ensure Anhydrous Conditions Use freshly dried solvents and ensure all glassware is flame-dried to prevent deactivation of the reducing agent.
Purification of the Final Product

If side products are present in the crude material, purification is necessary.

  • Acid-Base Extraction: The basicity of the primary amine product allows for its separation from non-basic impurities like the starting nitrile.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as its hydrochloride salt.

    • Wash the organic layer with water to remove any residual acid.

    • Combine the aqueous layers and basify with a strong base (e.g., 6 M NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

  • Column Chromatography: Silica gel chromatography can be effective for separating the product from less polar impurities. A gradient elution of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine, is a good starting point.

IV. References

  • Chowdhury, D., Sutradhar, R., Paul, A., & Mukherjee, A. (2024). Gram-scale synthesis of benzylamine from benzonitrile. ResearchGate. [Link]

  • Rylander, P. N. (1973). Hydrogenation of Nitriles. Catalytic Hydrogenation over Platinum Metals, 214-100.

  • León, F., Comas-Vivas, A., Álvarez, E., & Pizzano, A. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Catalysis Science & Technology, 11(7), 2497-2511. [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: (2-Bromo-3-fluorophenyl)methylamine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-2Br3F-BENZ Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of (2-Bromo-3-fluorophenyl)methylamine (CAS: 1023675-99-5) has degraded. Common symptoms include the clear oil turning yellow/brown, the formation of a white crust on the vial cap, or inexplicable loss of purity during storage.

This molecule presents a "perfect storm" of instability factors:

  • Primary Benzylic Amine: Highly reactive toward atmospheric

    
     and oxidants.
    
  • Aryl Bromide: Susceptible to photolytic cleavage (dehalogenation).

  • Free Base Form: Typically an oil at room temperature, maximizing surface area for degradation.

This guide provides the root cause analysis and the definitive protocols to stabilize your material.

Module 1: Root Cause Analysis (Why is it degrading?)

Your compound is degrading through three distinct pathways. Understanding these is critical to stopping them.

The "White Crust" Phenomenon (Carbonate Formation)

Primary amines are nucleophilic. They react rapidly with atmospheric carbon dioxide to form carbamic acid, which then reacts with another equivalent of amine to form a benzylammonium carbamate salt. This appears as a white solid precipitate or crust.

  • Mechanism:

    
    
    
  • Impact: This is not a simple impurity; it consumes your active compound.

The "Yellowing" Effect (Oxidation)

Benzylic amines are prone to air oxidation. The benzylic position (adjacent to the nitrogen and the ring) is activated.

  • Mechanism: Radical abstraction of the benzylic proton leads to the formation of imines (

    
    ), which hydrolyze to aldehydes (
    
    
    
    ) or polymerize.
  • Impact: Yellow/brown discoloration and complex baseline noise in NMR/LCMS.

Photodehalogenation (Light Sensitivity)

The Carbon-Bromine (C-Br) bond is relatively weak (


66 kcal/mol). Exposure to ambient UV or blue light can cause homolytic cleavage, releasing a bromine radical and an aryl radical.
  • Impact: Loss of the bromine handle, preventing downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Visualizing the Degradation Pathways

DegradationPathways Compound (2-Bromo-3-fluorophenyl) methylamine (Free Base Oil) Air Exposure to Air (O2 + CO2) Compound->Air Light Exposure to Light (hv) Compound->Light Carbamate White Precipitate (Carbamate Salt) Air->Carbamate + CO2 (Nucleophilic Attack) Imine Yellow Oil (Imine/Aldehyde) Air->Imine + O2 (Oxidation) Debrominated Debrominated Impurity (Loss of Br) Light->Debrominated Homolytic Cleavage

Figure 1: The three primary vectors of degradation for halogenated benzylamines.

Module 2: The Solution – Salt Formation Protocol

The Golden Rule: Never store this compound as a free base oil for more than 24 hours. Converting the amine to its Hydrochloride (HCl) salt shuts down the lone pair reactivity (stopping oxidation and


 absorption) and creates a crystalline lattice that is significantly more stable to light.
Protocol: Conversion to Hydrochloride Salt

Reagents:

  • (2-Bromo-3-fluorophenyl)methylamine (Free Base)

  • Dichloromethane (DCM) or Diethyl Ether (anhydrous)

  • HCl in Dioxane (4M) or HCl in Ether (2M)

  • Hexanes or Heptane (Antisolvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine oil in a minimal amount of dry DCM (approx. 5 mL per gram of amine).

    • Why? DCM is a good solvent for the base but a poor solvent for the salt.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of HCl (in Dioxane or Ether).

    • Observation: White precipitate should form immediately.

    • Caution: Exothermic reaction. Add slowly to prevent heat-induced decomposition.

  • Precipitation: Stir for 15 minutes. If the salt does not precipitate (remains an oil), add Hexanes dropwise until the solution turns cloudy, then scratch the glass to induce crystallization.

  • Filtration: Filter the solid under vacuum (Schlenk frit or Buchner funnel).

  • Washing: Wash the filter cake with cold Hexanes/Ether (3x) to remove unreacted free base and impurities.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace HCl and solvent.

Data Comparison: Free Base vs. HCl Salt
FeatureFree Base (Oil)Hydrochloride Salt (Solid)
Physical State Clear to Yellow OilWhite Crystalline Solid
Reactivity to CO2 High (Forms crusts)Inert
Oxidation Risk High (Turns brown)Negligible
Shelf Life (4°C) < 2 Weeks> 12 Months
Hygroscopicity ModerateLow (if pure)

Module 3: Storage & Handling Guidelines

If you must handle the free base (e.g., immediately before a reaction), follow these strict environmental controls.

Workflow for Handling the Free Base

HandlingWorkflow Start Start: Receive Bottle Check Check Appearance: Clear vs. Yellow/Crusty Start->Check Decision Is it pure? Check->Decision Purify Action: Distillation or Column (1% Et3N) Decision->Purify No (Yellow/Crust) Use Action: Flush with Argon Use immediately Decision->Use Yes (Clear) Purify->Use Store Storage: -20°C, Dark, Under Argon Use->Store

Figure 2: Decision matrix for handling the free base amine.

Critical Storage Parameters
  • Atmosphere: Store under Argon rather than Nitrogen if possible. Argon is heavier than air and provides a better "blanket" over the liquid surface in the vial.

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage against oxygen diffusion. Use electrical tape or a secondary containment jar with desiccant.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the oxidation and dimerization rates.

Frequently Asked Questions (FAQ)

Q1: My sample has already turned yellow. Is it ruined? A: Not necessarily. The yellow color is often due to trace impurities (imines) that have high extinction coefficients.

  • Fix: Dissolve the oil in DCM and wash with 1M NaOH (to ensure it's free base), then dry over

    
     and concentrate. If the color persists, perform a rapid filtration through a short plug of silica gel (eluting with DCM/MeOH/Triethylamine 90:10:1).
    

Q2: Can I use the HCl salt directly in my reaction? A: Yes, for most nucleophilic substitutions or couplings, you can add the salt directly to the reaction vessel along with an extra equivalent of base (e.g.,


, 

, or DIPEA) to generate the free amine in situ. This is the preferred method for reproducibility.

Q3: Why does the "white crust" fume when I open the bottle? A: It is likely releasing trapped HCl (if it was a salt) or, more likely, you are seeing the reaction of the amine vapor with atmospheric moisture and


 in real-time. This "smoking" indicates high reactivity. Handle in a fume hood.

Q4: I need to weigh out 5 mg. How do I do this without degradation? A: Do not weigh the free base oil on an open balance.

  • Take the tare weight of a syringe/needle.

  • Draw up the approximate volume.

  • Inject into your reaction vial (under inert gas).

  • Weigh the empty syringe. Calculate mass by difference.

References

  • Amine-CO2 Reaction Mechanism

    • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases. Industrial & Engineering Chemistry Fundamentals.
    • Relevance: Explains the zwitterion mechanism leading to the "white crust" (carbamate)
  • Photostability of Aryl Bromides

    • Albini, A., & Fagnoni, M. (2004). Photochemically Mediated Radical Reactions involving Aryl Halides. Handbook of Synthetic Photochemistry.
    • Relevance: Details the homolytic cleavage of C-Br bonds under ambient light, necessitating amber storage for 2-bromo-3-fluoro analogs.
  • General Handling of Benzylamines (SDS)

    • Sigma-Aldrich Safety Data Sheet (SDS)
    • Relevance: Provides standard industrial safety and storage parameters (Inert gas, 2-8°C or -20°C).
  • Salt Formation Protocols

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
    • Relevance: The authoritative standard for converting liquid amines to crystalline hydrochloride salts for purific

Sources

Technical Support Center: Managing Dehalogenation Side Reactions in the Catalytic Hydrogenation of Bromo-Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the topic of dehalogenation side reactions in catalytic hydrogenation of bromo-compounds.

Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of hydrodebromination during the catalytic hydrogenation of bromo-substituted molecules. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding coupled with field-proven troubleshooting strategies to enhance the selectivity and success of your reactions.

Troubleshooting Guide: From Problem to Solution

Unwanted cleavage of the carbon-bromine (C-Br) bond is a frequent impediment in catalytic hydrogenation, leading to yield loss and purification challenges. This guide addresses the most common issues in a direct question-and-answer format.

Issue 1: My primary product is the debrominated compound. How do I minimize this side reaction?

This is the most prevalent issue, often stemming from a combination of factors that favor the hydrogenolysis of the C-Br bond over the reduction of the target functional group.

Probable Cause A: Overly Active Catalyst System

The choice of metal catalyst is paramount. Palladium (Pd) is notoriously efficient at catalyzing hydrogenolysis of C-X bonds (where X is a halogen).[1][2] While highly effective for many reductions, its intrinsic activity can be a liability when a bromo-substituent needs to be preserved.

Corrective Actions & Scientific Rationale:

  • Switch the Metal Catalyst: Consider using platinum (Pt) or rhodium (Rh) catalysts. Platinum, often in the form of Platinum(IV) oxide (PtO2, Adams' catalyst) or platinum on carbon (Pt/C), generally shows lower propensity for dehalogenation compared to palladium.[3]

  • Modify the Palladium Catalyst: If palladium is necessary, use a "poisoned" or attenuated catalyst. The classic example is Lindlar's catalyst (Pd/CaCO3 treated with lead acetate and quinoline), though other additives can serve a similar purpose. These additives selectively inhibit the most active sites on the catalyst surface responsible for C-Br bond cleavage.

  • Lower the Catalyst Loading: High catalyst loading increases the number of available active sites, which can accelerate the undesired debromination. Start with a lower loading (e.g., 1-2 mol%) and incrementally increase only if the primary reaction rate is insufficient. A typical starting point for many hydrogenations is around 10% (w/w) of the substrate, which can often be reduced.[4]

Probable Cause B: Harsh Reaction Conditions

High temperature and hydrogen pressure significantly increase the energy of the system, promoting the thermodynamically favorable, but often kinetically slower, dehalogenation reaction.[5]

Corrective Actions & Scientific Rationale:

  • Reduce Temperature: Perform the reaction at or even below room temperature if possible. The activation energy for C-Br hydrogenolysis is often higher than for the reduction of functional groups like nitro or alkene moieties. Lowering the temperature can disproportionately slow the side reaction.

  • Lower Hydrogen Pressure: High H₂ pressure increases the surface concentration of activated hydrogen on the catalyst, which can drive hydrogenolysis.[6] Attempt the reaction at atmospheric pressure first. If using a Parr shaker or autoclave, start at a low pressure (e.g., 15-30 psi) and only increase if necessary.

Probable Cause C: Presence and Type of Base

The hydrobromic acid (HBr) generated during dehalogenation can poison the catalyst.[7] While adding a base is a common strategy to neutralize this acid, the base itself can influence the reaction pathway. Strong, non-coordinating bases can sometimes promote elimination reactions or alter the electronic properties of the substrate in a way that facilitates C-Br bond cleavage.[8][9]

Corrective Actions & Scientific Rationale:

  • Use a Stoichiometric, Weak Base: Employ a mild, non-nucleophilic base like sodium acetate or a tertiary amine (e.g., triethylamine) in stoichiometric amounts relative to the potential HBr formed. This neutralizes the acid without drastically increasing the basicity of the medium.

  • Avoid Excess Strong Base: Steer clear of strong bases like sodium hydroxide or potassium tert-butoxide unless specifically required by the desired transformation, as they can accelerate dehalogenation.[9] The role of the base can be complex, sometimes facilitating catalyst activation but also potentially promoting side reactions.[8]

Probable Cause D: Inappropriate Solvent Choice

The solvent plays a critical role by influencing substrate solubility, catalyst-substrate interaction, and the local concentration of hydrogen.[10] Polar protic solvents like ethanol or methanol are common but can participate in the reaction mechanism.

Corrective Actions & Scientific Rationale:

  • Screen Solvents: Test a range of solvents. Aprotic solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or toluene may suppress dehalogenation compared to alcohols in some cases. The effect is highly substrate-dependent.[11]

  • Consider Acetic Acid: For reductions of groups like benzyl or Cbz protecting groups on amines, acetic acid can be an excellent solvent. Protonation of the heteroatom can facilitate the desired reaction, sometimes out-competing the dehalogenation.[4]

Issue 2: The reaction is stalled or incomplete, but I still see significant debromination.

This frustrating scenario often points to catalyst deactivation or poisoning, where the catalyst loses its activity for the desired transformation but retains some capacity for the dehalogenation side reaction.

Probable Cause: Catalyst Poisoning

Catalyst poisons are substances that bind strongly to the active metal sites, blocking them from participating in the catalytic cycle.[12] As mentioned, HBr generated from the side reaction is a prime culprit. Other common poisons include sulfur compounds (e.g., thiols, thioethers), residual reagents from previous steps (e.g., phosphines), or even the product itself.[4][11]

Corrective Actions & Scientific Rationale:

  • Purify the Starting Material: Ensure your bromo-compound is free from catalyst poisons. Recrystallization or column chromatography can remove trace impurities that may be inhibiting the reaction.

  • Add a Base/Acid Scavenger: As discussed, using a stoichiometric amount of a base like triethylamine or even an inorganic base like K₂CO₃ can sequester the HBr byproduct, preventing it from poisoning the catalyst surface.[7]

  • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and more active than standard Pd/C, which might help drive the desired reaction to completion before significant deactivation occurs.[4]

  • Increase Catalyst Loading (with caution): If poisoning is suspected and cannot be easily rectified by purification, a higher catalyst load may provide enough active sites to overcome the poison and complete the reaction. However, this must be balanced against the risk of increasing the rate of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism for hydrodebromination during catalytic hydrogenation?

A: The mechanism involves the catalyst surface.[1][13] First, the hydrogen molecule (H₂) adsorbs onto the metal surface and dissociates into activated hydrogen atoms. The bromo-compound also adsorbs onto the surface. The key step is the oxidative addition of the C-Br bond to a metal center (e.g., Pd(0)), forming an Ar-Pd(II)-Br intermediate. This is followed by reductive elimination with the surface hydrides to form the debrominated arene and HBr, regenerating the active catalyst.[2]

Q2: I am trying to reduce a nitro group on a bromo-aromatic ring. What are the best starting conditions to ensure selectivity?

A: This is a classic chemoselectivity challenge. The reduction of a nitro group is generally facile. To preserve the bromine, you should use conditions that favor the nitro reduction kinetically while disfavoring the C-Br cleavage.[14][15]

  • Catalyst: Start with 5% Pt/C. It often provides excellent selectivity for nitro group reduction in the presence of halogens.

  • Solvent: Ethanol or Ethyl Acetate are good starting points.

  • Temperature: Room temperature.

  • Pressure: Atmospheric H₂ pressure (balloon).

  • Additive: Consider adding a small amount of a selectivity promoter if debromination is still an issue. Sometimes, specific additives can temporarily block the sites responsible for dehalogenation.

Q3: Can the position of the bromine atom on an aromatic ring affect its likelihood of being removed?

A: Yes. The electronic environment of the C-Br bond plays a role. Electron-withdrawing groups ortho or para to the bromine can make the carbon atom more electrophilic and potentially more susceptible to oxidative addition to the catalyst surface. Conversely, steric hindrance around the bromine atom can slow the rate of hydrogenolysis.

Q4: Are there any "dehalogenation-resistant" catalysts?

A: While no catalyst is completely immune, some are designed for higher selectivity. As mentioned, Pt-based catalysts are generally more selective than Pd-based ones.[3] Additionally, catalysts with modified surfaces or those confined within porous supports (like zeolites) can exhibit enhanced selectivity by sterically hindering the approach of the C-Br bond to the active sites while allowing smaller functional groups like a nitro group to access them.[10]

Data & Visualization

Table 1: Influence of Key Parameters on Hydrodebromination
ParameterCondition Favoring Low DebrominationCondition Favoring High DebrominationRationale
Catalyst Metal Pt, RhPdPalladium has a higher intrinsic activity for C-X bond hydrogenolysis.[1][2]
Catalyst Loading Low (1-5 mol%)High (>10 mol%)More active sites increase the probability of the side reaction.
Temperature Low (e.g., 0-25 °C)High (e.g., >50 °C)Debromination often has a higher activation energy.
H₂ Pressure Low (Atmospheric - 50 psi)High (>100 psi)Increases the surface concentration of reactive hydrogen species.[6]
Base Weak, stoichiometric (e.g., NaOAc)Strong, excess (e.g., NaOH, KOtBu)Strong bases can promote alternative dehalogenation pathways.[8][9]
Solvent Aprotic (THF, EtOAc) or Acidic (AcOH)Polar Protic (MeOH, EtOH)Solvent can influence catalyst activity and substrate presentation.[10][11]
Diagrams

Diagram 1: Simplified Reaction Pathways

This diagram illustrates the competition between the desired hydrogenation and the undesired hydrodebromination side reaction.

G cluster_start Reactants cluster_products Products Start Bromo-Compound + H₂ Catalyst Catalyst Surface (e.g., Pd/C) Start->Catalyst Desired Desired Hydrogenated Product Side Debrominated Side-Product Catalyst->Desired Target Reaction (e.g., Nitro Reduction) Favored by: - Milder Conditions - Pt Catalyst Catalyst->Side Side Reaction (Hydrodebromination) Favored by: - Harsh Conditions - Pd Catalyst

Caption: Competing pathways in catalytic hydrogenation of bromo-compounds.

Diagram 2: Troubleshooting Decision Tree for Excessive Debromination

This workflow provides a logical sequence of steps to diagnose and solve the issue of unwanted dehalogenation.

G Start High Debromination Observed? Q_Catalyst Using Pd Catalyst? Start->Q_Catalyst A_SwitchCatalyst Action: Switch to Pt/C or Rh/C Q_Catalyst->A_SwitchCatalyst Yes Q_Conditions High Temp/Pressure? Q_Catalyst->Q_Conditions No End Re-evaluate Reaction A_SwitchCatalyst->End A_LowerConditions Action: Reduce to RT and atmospheric pressure Q_Conditions->A_LowerConditions Yes Q_Base Using strong/excess base? Q_Conditions->Q_Base No A_LowerConditions->End A_ModifyBase Action: Use weak, stoichiometric base (e.g., NaOAc) Q_Base->A_ModifyBase Yes Q_Base->End No (Consider solvent effects) A_ModifyBase->End

Caption: Troubleshooting workflow for unwanted hydrodebromination.

Exemplary Protocol: Selective Hydrogenation of 4-Bromo-1-nitrobenzene

This protocol details a starting point for the selective reduction of the nitro group while preserving the C-Br bond.

Objective: To synthesize 4-bromoaniline from 4-bromo-1-nitrobenzene with minimal formation of aniline.

Materials:

  • 4-Bromo-1-nitrobenzene

  • 5% Platinum on activated carbon (5% Pt/C), handled as a water-wet paste for safety.

  • Ethanol (reagent grade)

  • Hydrogen gas (balloon or regulated supply)

  • Three-neck round-bottom flask, magnetic stirrer, condenser, and H₂ inlet adapter.

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is dry.

  • Charging the Flask: To the three-neck flask, add 4-bromo-1-nitrobenzene (1.0 eq) and ethanol (sufficient to create a ~0.2 M solution). Begin stirring to dissolve the starting material.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst (0.02 eq, 2 mol%). Safety Note: Heterogeneous catalysts like Pt/C can be pyrophoric when dry. Always handle in a well-ventilated area and avoid generating dust.[1][12]

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times.

  • Introducing Hydrogen: Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with H₂ gas three times. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). A more vigorous stir rate increases the gas-liquid mass transfer, which can improve the reaction rate.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. Check for the disappearance of the starting material and the appearance of the 4-bromoaniline product, while also looking for the debrominated aniline byproduct.

  • Workup: Once the reaction is complete (typically 2-4 hours), purge the system with nitrogen to remove all hydrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Safety Note: The filtered catalyst is highly pyrophoric. Do not allow it to dry in the air. Quench it immediately under a stream of water.

  • Isolation: Rinse the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-bromoaniline. Purify by recrystallization or column chromatography as needed.

References

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020). RSC Publishing.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal.
  • Chemoselective hydrogenation of different multifunctional compounds. (n.d.).
  • Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. (n.d.). The Royal Society of Chemistry.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • Hydrogenolysis and Selective Reduction (Dehalogen
  • Metal catalyzed defunctionalization reactions. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010).
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • Hydrogen
  • Dehydrohalogen
  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). Huidevet.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2016).
  • Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts.
  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. (n.d.). SciSpace.

Sources

Technical Support Center: Selective Halogenation Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Ticket Focus: Regioselectivity, Chemoselectivity, and Reaction Engineering

Introduction: The Halogenation Paradox

Welcome to the Selective Halogenation Support Center. You are likely here because your halogenation reaction—conceptually simple on paper—has yielded a mixture of isomers, over-halogenated byproducts, or untouched starting material.

Halogenation is a paradox: the reagents are often aggressive electrophiles or radicals, yet drug development demands exquisite precision. This guide abandons generic textbook advice to focus on process control variables : solvent effects, kinetic vs. thermodynamic control, and mechanistic switching.

Module 1: Regioselectivity Troubleshooting

User Issue: "I am targeting the para-position on an activated arene, but I'm getting significant ortho-impurity and some meta-substitution."

Root Cause Analysis

In Electrophilic Aromatic Substitution (EAS), selectivity is a battle between electronics (resonance/induction) and sterics .

  • The Ortho-Para Ratio: While electronic activation often favors ortho (2 sites) over para (1 site), the para position is sterically more accessible.

  • Solvent Interference: Polar protic solvents can stabilize the transition state indiscriminately, lowering selectivity.

  • Reagent Bulk: Elemental halogens (

    
    , 
    
    
    
    ) are small. N-halosuccinimides (NBS, NCS) are bulky and favor the less hindered para position.
The "HFIP Effect" (Expert Protocol)

Recent methodologies utilize 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor (HBD) that activates N-halosuccinimides via H-bonding to the carbonyls, making the halogen more electrophilic without requiring a Lewis acid. This bulky solvent shell creates a "steric wall" around the reagent, drastically boosting para-selectivity.

Decision Matrix: Optimizing Regiocontrol

Regioselectivity Start Target: Para-Selective Halogenation Substrate Substrate Type? Start->Substrate Activated Activated (Phenol, Aniline) Substrate->Activated Electron Rich Deactivated Deactivated/Neutral Substrate->Deactivated Electron Poor MethodA Protocol A: NBS/NCS in HFIP (High Para-Selectivity) Activated->MethodA Steric Control Needed MethodB Protocol B: Lewis Acid (FeBr3) + Low Temp (Kinetic Control) Deactivated->MethodB Activation Needed Result1 Proceed to Workup MethodA->Result1 Yield >90% Para Result2 Chromatography MethodB->Result2 Mixed Isomers (Purification Req)

Caption: Workflow for selecting reaction conditions based on substrate electronics to maximize para-selectivity.

Module 2: Chemoselectivity (Radical vs. Ionic Switch)

User Issue: "I am trying to brominate the benzylic position of toluene, but the bromine is adding to the aromatic ring instead."

The Mechanism Switch

You are witnessing the competition between Electrophilic Aromatic Substitution (Ionic) and Free Radical Substitution (Radical) .

  • Ionic Pathway (Ring): Favored by high concentrations of

    
    , Lewis acids (
    
    
    
    ,
    
    
    ), and darkness.
  • Radical Pathway (Benzylic): Favored by dilute

    
    , light (
    
    
    
    ), heat, and radical initiators (AIBN).
The Wohl-Ziegler Protocol (NBS)

NBS is the standard for benzylic bromination because it maintains a low, steady-state concentration of


 .
  • Mechanism: NBS reacts with trace HBr to release

    
    . The 
    
    
    
    is homolytically cleaved by light to form
    
    
    radicals.
  • Critical Failure Point: If the reaction is "wet" or contains Lewis acidic impurities, the ionic pathway takes over.

Troubleshooting Checklist:

  • Solvent: Use

    
     (classic) or Trifluorotoluene (modern, greener alternative). Avoid polar solvents.
    
  • Initiator: Add AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Light Source: A simple tungsten lamp (500W) often outperforms UV LEDs for initiation depth.

Module 3: Preventing Over-Halogenation

User Issue: "I need the mono-chloride, but I keep getting 20% di-chloride and 10% tri-chloride."

Kinetic vs. Statistical Control

If the product (mono-halo) is more reactive than the starting material, over-halogenation is inevitable under standard conditions. This is common with activating groups (e.g., phenols).[1][2]

Corrective Protocols
ParameterStrategyRationale
Stoichiometry 0.85 - 0.95 eq of HalogenLeave 5-10% starting material unreacted. It is easier to separate SM from Product than Product from Di-halo impurity.
Addition Mode Inverse Addition Add the substrate dropwise to the halogenating agent? NO. Add the halogen dropwise to the substrate . Keep substrate in high local excess.
Reagent Choice "Soft" Halogens Use NCS or NBS instead of

/

. The release of halogen is slower and more controlled.
Protonation Strong Acid Media For amines/anilines, conduct reaction in conc.

. This protonates the amine (

), turning it into a deactivating group, preventing poly-substitution.
Module 4: Late-Stage Fluorination (Pharma Special)

User Issue: "I need to install a fluorine atom on a complex intermediate. Standard nucleophilic fluorination (KF) is destroying my molecule."

The Electrophilic Solution

Late-stage fluorination requires "electrophilic fluorine" (


) sources, as traditional nucleophilic fluoride (

) is extremely basic and solvated, leading to elimination side reactions.
Recommended Reagent: Selectfluor® (F-TEDA-BF4)

Selectfluor is a stable, crystalline source of electrophilic fluorine.

Protocol: Benzylic/C-H Fluorination

  • Reagent: Selectfluor (1.1 - 1.5 eq).

  • Catalyst:

    
     salts (e.g., 
    
    
    
    ) or Copper catalysts can lower the activation energy for radical C-H abstraction.
  • Solvent: Acetonitrile (MeCN) or Water/MeCN mixtures.

  • Mechanism: Radical cation mechanism. The

    
     atom transfer is highly selective for electron-rich bonds.
    

Fluorination Input Complex Drug Scaffold (C-H Bond) Process Radical Cation Intermediate Input->Process Reagent Selectfluor (F-TEDA-BF4) Reagent->Process Catalyst Catalyst: Ag(I) or Cu(I) Catalyst->Process Promotes Output Fluorinated Product (High Chemoselectivity) Process->Output

Caption: Electrophilic fluorination pathway using Selectfluor for late-stage functionalization.

References & Authoritative Sources
  • Regioselective Halogenation in HFIP: Tang, R.-J., Milcent, T., & Crousse, B. (2018).[3] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Link

  • Palladium-Catalyzed Selective Halogenation: Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006).[4] A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. Link

  • Late-Stage Fluorination Review: Richardson, P. (2016).[5] Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Link

  • Radical vs Ionic Bromination: NBS Allylic Bromination vs Electrophilic Addition. Chemistry Steps. Link

  • Controlling Polyhalogenation: Halogenation of Alkanes: Reaction Conditions. Imperial College London / LibreTexts. Link

Sources

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly enhance a compound's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in pharmaceutical candidates.[1][2][3] However, these benefits often come with a significant challenge: low aqueous solubility.[4]

The unique physicochemical properties imparted by fluorine—high electronegativity, the strength of the C-F bond, and low polarizability—can lead to compounds that are both hydrophobic (water-repelling) and lipophobic (fat-repelling).[5][6] This dual nature complicates dissolution in both aqueous and traditional organic solvents, posing a significant hurdle for in vitro assays, formulation development, and ultimately, in vivo bioavailability.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility issues associated with fluorinated organic compounds. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why does adding fluorine to a molecule often decrease its aqueous solubility?

A1: The effect of fluorine on solubility is complex and depends on the degree and location of fluorination.

  • Increased Hydrophobicity: Replacing hydrogen with fluorine, which is more lipophilic, often increases the overall hydrophobicity of a molecule.[9] Highly fluorinated moieties can create regions that are poorly solvated by water.

  • The "Fluorophobic" Effect: Highly fluorinated compounds are not only hydrophobic but also lipophobic, meaning they resist interaction with hydrocarbon environments.[5] This can make them difficult to dissolve in both aqueous and many organic solvents.

  • Strong Crystal Lattice Energy: The introduction of fluorine can lead to strong intermolecular interactions (e.g., dipole-dipole) in the solid state, resulting in a highly stable crystal lattice. This high lattice energy requires more energy to overcome during the dissolution process, thus lowering solubility.

  • Low Polarizability: The fluorine atom holds its electrons tightly, leading to weak dispersion forces (van der Waals interactions) with solvent molecules.[6] This further hinders the solvation process.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

A2: Understanding the distinction between kinetic and thermodynamic solubility is critical for designing robust experiments and interpreting results accurately.

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the solid compound.[10] This is a fundamental property of the compound in its most stable crystalline form.

  • Kinetic Solubility is determined by dissolving a compound (often from a DMSO stock) into an aqueous buffer and measuring the concentration at which it precipitates.[11][12] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state or the solubility of a less stable, amorphous form of the compound.[11][13]

Why it matters: For early-stage discovery and high-throughput screening, a kinetic solubility assay is often sufficient to flag potential issues.[14] However, for later-stage development, formulation, and any studies requiring long-term stability, knowing the thermodynamic solubility is crucial to avoid compound precipitation over time.[12][15] Relying solely on kinetic data can lead to overestimated solubility and unreliable results in subsequent assays.[11]

Q3: How does fluorination affect the pKa of my compound, and how does this impact solubility?

A3: Fluorine's high electronegativity makes it a strong electron-withdrawing group. When placed near an ionizable functional group, it can significantly alter the compound's pKa.[1][3]

  • For acidic groups (e.g., carboxylic acids): Fluorine will lower the pKa, making the acid stronger.

  • For basic groups (e.g., amines): Fluorine will lower the pKa of the conjugate acid, making the base weaker.[3]

This is critical for solubility because the ionization state of a compound dramatically affects its interaction with water.[16][17] For an ionizable compound, solubility is often lowest when it is in its neutral form and increases significantly as it becomes ionized. By understanding how fluorine has shifted the pKa, you can strategically adjust the pH of your solution to maximize the concentration of the more soluble, ionized form.[18]

Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization

This section provides a tiered strategy for tackling solubility issues, starting with simple adjustments and progressing to more complex formulation techniques.

Problem: My fluorinated compound won't dissolve in my aqueous buffer for my in vitro assay.

Before employing advanced techniques, start with a thorough assessment and simple, direct modifications.

  • Step 1: Characterize Your Compound:

    • pKa: Does your compound have ionizable groups? If so, what is the predicted pKa?

    • LogP: What is the predicted lipophilicity? A high LogP often correlates with low aqueous solubility.

  • Step 2: pH Adjustment (for ionizable compounds):

    • This is the most effective and straightforward first step for ionizable molecules.[8][19]

    • For Weak Acids: Adjust the pH to be at least 1-2 units above the pKa. This will deprotonate the acidic group, forming a more soluble salt.

    • For Weak Bases: Adjust the pH to be at least 1-2 units below the pKa. This will protonate the basic group, forming a more soluble salt.

    • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme activity).

  • Step 3: Gentle Heating & Sonication:

    • For many compounds, dissolution is an endothermic process, and gentle warming can increase solubility.[20]

    • Use a water bath set to 37°C or slightly higher, but be cautious of compound degradation.

    • Sonication can help break up solid aggregates and accelerate the dissolution process.

If simple modifications are insufficient, the next step is to use solubilizing agents. A systematic screening approach is recommended.

G

  • Co-solvents:

    • Mechanism: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[7]

    • Common Choices: DMSO, N,N-dimethylformamide (DMF), ethanol, propylene glycol, PEG 400.

    • Protocol: Start by preparing a high-concentration stock solution of your compound in 100% co-solvent (e.g., 10-50 mM in DMSO). Then, perform a serial dilution into your aqueous buffer.

    • Critical Consideration: Keep the final concentration of the organic solvent as low as possible (typically <1%, ideally <0.1%) to avoid artifacts in biological assays. Always run a vehicle control with the same final co-solvent concentration.

  • Surfactants:

    • Mechanism: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7]

    • Common Choices: Non-ionic surfactants like Tween® 80 or Cremophor® EL are frequently used in preclinical formulations.[7] For highly fluorinated compounds, specialized semifluorinated surfactants may offer superior performance by creating a "fluorous" core within the micelle.[5]

    • Protocol: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10%). Add your compound (either as a solid or from a small volume of concentrated organic stock) and mix thoroughly.

    • Critical Consideration: Surfactants can interfere with certain assays and may have their own biological activity. Their use must be carefully validated.

For the most challenging compounds, particularly those intended for in vivo studies, more advanced formulation strategies are necessary.

  • Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate hydrophobic "guest" molecules, including fluorinated compounds, forming an inclusion complex that is water-soluble.[21][23][24]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profile compared to native β-cyclodextrin.[22]

    • Application: Cyclodextrins are particularly effective for increasing the solubility and bioavailability of BCS Class II and IV drugs.[22] They are a key component of several marketed drug formulations.

  • Lipid-Based Formulations:

    • Mechanism: For highly lipophilic compounds, dissolving the drug in a lipid-based system can significantly improve oral absorption. These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[25] When mixed with aqueous gastrointestinal fluids, SEDDS spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.[25][26]

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: This strategy involves dispersing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix.[27] The amorphous form lacks the stable crystal lattice of the crystalline form, leading to significantly higher apparent solubility and faster dissolution.[27][28] This is a powerful technique for overcoming solubility limitations driven by high crystal lattice energy.

Part 3: Experimental Protocols & Data

Protocol 1: General Co-solvent Screening

Objective: To determine an appropriate co-solvent and its maximum tolerable concentration for solubilizing a target compound in an aqueous buffer.

Materials:

  • Fluorinated compound (solid)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare Stock Solutions: Dissolve the fluorinated compound in each co-solvent (DMSO, Ethanol, PEG 400) to create a high-concentration stock (e.g., 20 mM). If the compound does not fully dissolve, note the maximum achievable concentration.

  • Set Up Plate: In a 96-well plate, add 98 µL of the aqueous buffer to multiple wells for each co-solvent to be tested.

  • Serial Dilution:

    • Add 2 µL of the 20 mM stock solution to the first row of wells containing buffer. Mix thoroughly. This creates a 400 µM solution with 2% co-solvent.

    • Perform a 1:2 serial dilution down the plate by transferring 50 µL from one well to the next (containing 50 µL of buffer).

  • Incubation & Observation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Visually inspect each well for signs of precipitation.

    • Quantify precipitation by measuring light scattering using a nephelometer or by measuring the absorbance at ~620 nm.

  • Analysis: The highest concentration that remains clear (no visible precipitate and low light scattering) is the kinetic solubility under those conditions. This will help you identify the most effective co-solvent and the maximum concentration of your compound you can achieve while keeping the co-solvent percentage low.

Data Presentation: Properties of Common Excipients
Excipient TypeExampleMechanism of ActionPrimary Use CaseKey Considerations
Co-solvent DMSO, PEG 400Reduces solvent polarity.[7]In vitro assays, early-stage preclinicalKeep final concentration low (<1%) to avoid assay interference. Run vehicle controls.
Surfactant Tween® 80, Solutol® HS-15Forms micelles to encapsulate hydrophobic drugs.[7]Preclinical and clinical formulationsCan have biological activity. Potential for cell lysis at high concentrations.
Cyclodextrin HP-β-CD, SBE-β-CDForms water-soluble inclusion complexes.[21][22][23]Oral and parenteral formulations for challenging compoundsStoichiometry of complexation is important. Can be limited by the size of the drug molecule.

G

References

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

  • Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Löbmann, K., & Rades, T. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. [Link]

  • Roquette. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]

  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Gautam, A., et al. (2014). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Current Drug Delivery, 11(4), 549-558. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 4(1), 67-76. [Link]

  • Sravani, G., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Tressler, C. M., & Zito, S. W. (n.d.). The role of fluorine in medicinal chemistry. Journal of Chemical Education, 93(10), 1687-1695. [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2275-2303. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(24), 2206-2221. [Link]

  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1845. [Link]

  • (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. [Link]

  • (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Breyton, C., et al. (2009). Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis. Biochemical Society Transactions, 37(Pt 4), 850-854. [Link]

  • Blesneac, I., et al. (2021). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. ACS Omega, 6(38), 24785-24793. [Link]

  • (n.d.). Natural surfactants towards a more sustainable fluorine chemistry. RSC Publishing. [Link]

  • (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Shinoda, K., et al. (1971). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry, 75(24), 3747-3752. [Link]

  • (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology. [Link]

  • (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • (1999). THE SCIENCE OF ORGANIC FLUOROCHEMISTRY. Enviro Wiki. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kar, M., et al. (2018). Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. The Journal of Physical Chemistry C, 122(44), 25311-25321. [Link]

  • (2020). Dissolving Fluorinated Polymers in Perfluorohexane. Reddit. [Link]

  • (2024). Fluorinated organic compounds: Significance and symbolism. Research Topic. [Link]

  • (n.d.). Solvents for fluorinated polymers.
  • (n.d.). Specific Solvent Issues with Fluorination. Wordpress. [Link]

  • (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • (n.d.). Method of and solvent for removing inorganic fluoride deposits.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. [Link]

  • Devarakonda, B., et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 345(1-2), 142-153. [Link]

Sources

column chromatography techniques for purifying basic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Techniques for Basic Amines Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The "Sticky" Problem

Welcome to the Technical Support Center. You are likely here because your amine-containing compound is streaking, tailing, or refusing to elute from your silica column. This is a fundamental challenge in organic chemistry caused by the interaction between basic nitrogen atoms and the acidic surface of silica gel.[1][2]

This guide provides field-proven protocols, decision frameworks, and troubleshooting steps to resolve these issues autonomously.

Part 1: Diagnostic & Mechanism (FAQ)

Q: Why do my amines streak or tail on standard silica gel? A: Standard silica gel (


) is not inert. Its surface is covered in silanol groups (

), which are weakly acidic (

).
  • The Mechanism: Basic amines (

    
    ) act as hydrogen bond acceptors or proton acceptors. They interact strongly with the acidic silanol protons, forming non-covalent bonds (hydrogen bonding) or ionic bonds (ammonium silicates).
    
  • The Result: As the mobile phase moves, the amine molecules continuously adsorb and desorb. This "drag" creates a wide, trailing peak (tailing) rather than a tight band, reducing resolution and yield.

Q: When should I switch from Silica to Alumina? A: Switch to Basic Alumina if:

  • Your compound is acid-sensitive (decomposes on silica).[3][4]

  • You cannot achieve separation on silica even with modifiers (TEA/NH

    
    ).
    
  • Your compound is very lipophilic but still streaks on silica.

Part 2: Mobile Phase Modifiers (Protocols)

To purify amines on silica, you must "mask" the silanol groups using a competitive base in the mobile phase.[1]

Protocol A: The Triethylamine (TEA) Method

Best for: Lipophilic amines eluting in Hexane/Ethyl Acetate.

The Logic: TEA has a lone pair that competes with your product for silanol binding sites. Because TEA is usually in huge excess relative to your product, it saturates the silica surface, allowing your product to elute freely.

Step-by-Step:

  • Pre-treatment (Optional but Recommended): Flush the packed column with 1% TEA in your non-polar solvent (e.g., Hexane) before loading the sample. This neutralizes the most active sites.

  • Mobile Phase Preparation: Add 1-2% v/v Triethylamine to your solvent system (e.g., 1% TEA in 30% EtOAc/Hexane).

  • Elution: Run the column normally.

  • Post-Run: TEA has a high boiling point (

    
    ) and smells. You must remove it from your product by rotovap (azeotrope with heptane) or high-vacuum drying.
    
Protocol B: The "Magic" Solvent System (DCM/MeOH/NH

OH)

Best for: Polar amines, alkaloids, and nitrogen heterocycles.

The Logic: Ammonium hydroxide (


) provides ammonia (

). Ammonia is small, highly basic, and effectively deactivates silanols. Methanol is required to solubilize the aqueous ammonia in the organic phase (DCM).

Standard Ratios (DCM : MeOH : NH


OH): 
  • Low Polarity: 95 : 5 : 0.5

  • Medium Polarity: 90 : 10 : 1 (The "Standard" starting point)

  • High Polarity: 80 : 20 : 2

Warning: Do not exceed 20% Methanol/Ammonia if possible. Silica gel can partially dissolve in highly basic methanol, contaminating your product with white silica dust.

Preparation Guide:

  • Measure the DCM and MeOH.[1][5]

  • Add the aqueous

    
     (typically 28-30% stock) to the MeOH first and mix.
    
  • Add the MeOH/NH

    
     mix to the DCM.[2]
    
    • Troubleshooting: If the solution turns cloudy, add more MeOH until clear.

Part 3: Decision Framework & Visualization
Workflow: Selecting the Correct Purification Method

AminePurification Start Start: Basic Amine Purification CheckStability Is compound Acid Sensitive? Start->CheckStability UseAlumina USE BASIC ALUMINA (No modifiers needed) CheckStability->UseAlumina Yes CheckPolarity Check Polarity (TLC) CheckStability->CheckPolarity No LowPolarity Low Polarity (Runs in Hex/EtOAc) CheckPolarity->LowPolarity HighPolarity High Polarity (Needs DCM/MeOH) CheckPolarity->HighPolarity MethodTEA METHOD: Silica + 1% TEA Solvent: Hex/EtOAc LowPolarity->MethodTEA MethodAmmonia METHOD: Silica + NH4OH Solvent: DCM/MeOH/NH4OH HighPolarity->MethodAmmonia AmineSilica ALTERNATIVE: Amine-Functionalized Silica (If budget allows) MethodTEA->AmineSilica If streaking persists MethodAmmonia->AmineSilica If streaking persists

Figure 1: Decision tree for selecting the optimal stationary and mobile phases for basic amines.

Part 4: Comparative Data (Stationary Phases)
FeatureStandard Silica (SiO

)
Basic Alumina (Al

O

)
Amine-Functionalized Silica
Surface pH Acidic (pH 4-5)Basic (pH 9-10)Basic (pH >9)
Modifier Needed? YES (TEA or NH

)
NO NO
Resolution High (High surface area)Medium (Lower surface area)High
Cost LowMediumHigh
Best For Robust amines, general useAcid-sensitive compoundsDifficult separations, removal of modifiers
Solvent Limits Avoid >20% MeOH (dissolution)Avoid strong acidsCompatible with most
Part 5: Troubleshooting Guide
Issue 1: "My compound is stuck at the baseline even with 10% MeOH."
  • Cause: Strong ionic interaction with silanols.

  • Fix:

    • Switch to the "Magic" mixture: 90:10:1 (DCM:MeOH:NH

      
      OH). The ammonia is critical to displace the amine.[6]
      
    • Increase Polarity: Go to 80:20:2.

    • Salt Formation: Elute with 1% Acetic Acid in MeOH (Warning: This elutes the acetate salt, not the free base).

Issue 2: "I see white powder in my fractions after evaporating."
  • Cause: Silica dissolution. You likely used too much base (NH

    
    OH) or too much Methanol (>20%) which dissolved the silica gel matrix.
    
  • Fix:

    • Redissolve the residue in DCM.

    • Filter through a 0.45

      
      m syringe filter or a small plug of Celite.
      
    • Re-evaporate.

Issue 3: "My product decomposes/turns black on the column."
  • Cause: Acid-catalyzed decomposition by silica silanols.

  • Fix:

    • Immediate: Switch to Basic Alumina .

    • Alternative: "Deactivate" your silica.[3][7][8] Slurry the silica in Hexane + 5% TEA, let it sit for 15 mins, then pack the column. Flush with 2 column volumes of pure solvent before loading.

Issue 4: "Sample precipitates when loading."
  • Context: Amine salts (e.g., hydrochlorides) are often insoluble in DCM or Hexane.

  • Fix:

    • Free-base first: Wash your crude organic phase with saturated NaHCO

      
       or NaOH before the column to ensure the amine is a free base.
      
    • Solid Load: Dissolve crude in MeOH, add dry silica, rotovap to a dry powder, and load the powder on top of the column.

References
  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Biotage. Is there an easy way to purify organic amines? The Flash Purification Blog. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns.[Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.[Link]

  • Not Voodoo. Tips for Flash Column Chromatography. University of Rochester. [Link]

Sources

Technical Support Center: Preventing Oxidation of Aromatic Amines During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of aromatic amines during experimental workup. Aromatic amines are susceptible to oxidation, which can lead to discolored products, the formation of impurities, and reduced yields. This resource offers practical, field-proven insights to help you maintain the integrity of your compounds.

Understanding the Challenge: The Susceptibility of Aromatic Amines to Oxidation

The amino group (-NH₂) on an aniline ring is an electron-donating group, which makes the aromatic ring electron-rich.[1] This high electron density makes aniline and its derivatives prone to losing electrons, a process known as oxidation.[1] During experimental workup, several factors can facilitate this oxidation, including:

  • Atmospheric Oxygen: Exposure to air is a primary cause of oxidation, which can be catalyzed by metal salts.[1][2]

  • Oxidizing Agents: Reagents used in the reaction or formed as byproducts can oxidize the amine.

  • Temperature and Light: Elevated temperatures and exposure to light can accelerate the oxidation process.[3]

  • pH: The rate of aniline oxidation can be influenced by the pH of the solution.[1]

A common visual indicator of aromatic amine oxidation is a change in the color of the reaction mixture or the isolated product.[1][2][4] Simple amines like aniline often change color upon air oxidation, forming highly colored impurities such as nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[1][3][4][5]

Troubleshooting Guide: A Proactive Approach to Preventing Oxidation

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Issue 1: My purified aromatic amine is colorless initially but turns brown/black upon standing.
  • Question: What is causing this discoloration, and how can I prevent it?

  • Answer: This is a classic sign of air oxidation.[2][4] Even seemingly pure compounds can oxidize over time when exposed to the atmosphere.

    Preventative Strategies:

    • Inert Atmosphere Storage: Store your purified aromatic amine under an inert atmosphere, such as nitrogen or argon.[3] This can be achieved by using a Schlenk flask or a vial with a septum cap that has been purged with inert gas.[6][7]

    • Refrigeration and Light Protection: Store the compound in a tightly sealed, amber glass container at a reduced temperature, preferably refrigerated.[3][8]

    • Degassing Solvents: If you need to dissolve your amine for storage or subsequent reactions, use a degassed solvent to minimize dissolved oxygen.[9][10]

Issue 2: My reaction mixture darkens significantly during the workup process.
  • Question: I suspect my aromatic amine is oxidizing during extraction and washing steps. What can I do to minimize this?

  • Answer: The workup procedure itself can introduce significant exposure to atmospheric oxygen. The key is to work efficiently and employ oxygen-excluding techniques.

    Immediate Actions During Workup:

    • Work Quickly: Minimize the time the amine is exposed to air.[1]

    • Use Degassed Solvents: Prepare all aqueous and organic solutions for your workup using degassed solvents. Common methods for degassing include sparging with an inert gas, freeze-pump-thaw cycles, and sonication under vacuum.[10][11][12]

    • Inert Atmosphere Blanketing: Perform the workup under a blanket of nitrogen or argon. This can be as simple as placing a balloon filled with inert gas over the neck of your separatory funnel. For highly sensitive compounds, Schlenk line techniques are recommended.[1][6]

Issue 3: I am using an oxidizing agent in my reaction, and I'm struggling to separate it from my aromatic amine product.
  • Question: How can I effectively remove residual oxidizing agents to prevent further oxidation of my product during purification?

  • Answer: Residual oxidizing agents are a common source of product degradation. The choice of quenching agent is critical.

    Effective Quenching and Scavenging Strategies:

    • Aqueous Reductant Washes: Wash the organic layer with a solution of a mild reducing agent.

      • Sodium Dithionite (Na₂S₂O₄): A solution of sodium dithionite is a powerful and inexpensive reducing agent that can effectively quench many oxidizing agents.[13][14][15]

      • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are also effective for quenching a variety of oxidizing agents.

    • Scavenger Resins: For certain applications, scavenger resins can be used to selectively remove residual oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to degas solvents for my workup?

A1: The most effective method is the freeze-pump-thaw technique.[10][11][12] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing the solvent. Repeating this cycle three times is generally sufficient.[11][12] For less sensitive applications, sparging (bubbling an inert gas through the solvent for 30-60 minutes) or sonication under vacuum are also viable options.[9][11][12]

Q2: Can I use antioxidants to stabilize my aromatic amine?

A2: While aromatic amines themselves can act as antioxidants in other materials, adding an external antioxidant to a pure compound is less common in a laboratory setting.[16][17][18] The primary concern is the potential for the antioxidant to interfere with downstream reactions or be difficult to remove. However, for long-term storage of bulk quantities, the use of phenolic antioxidants or derivatives of phenylenediamine could be considered, but their compatibility must be thoroughly evaluated.[3][19]

Q3: My aromatic amine is water-soluble. How can I perform an aqueous workup without losing my product?

A3: For water-soluble amines, a standard acid-base extraction may be challenging. Here are some alternative approaches:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of the amine and force it into the organic layer.

  • Continuous Liquid-Liquid Extraction: This technique can be effective for extracting compounds with moderate water solubility.

  • Reverse-Phase Chromatography: If the amine is sufficiently polar, reverse-phase chromatography can be an excellent purification method.

Q4: How should I handle glassware and equipment to minimize oxidation?

A4: Proper handling of laboratory equipment is crucial.

  • Drying Glassware: Ensure all glassware is thoroughly dried before use, as moisture can sometimes facilitate oxidation. Oven-drying and cooling under a stream of inert gas is a standard procedure for air-sensitive reactions.[12][20][21]

  • Syringes and Needles: When transferring air-sensitive solutions of aromatic amines, use syringes and needles that have been purged with an inert gas.[12][20]

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

Objective: To remove dissolved oxygen from a solvent to be used in the workup of an air-sensitive aromatic amine.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum line

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Securely clamp the flask in a Dewar flask.

  • Carefully add liquid nitrogen to the Dewar to freeze the solvent completely.

  • Once the solvent is frozen solid, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen and allow the solvent to thaw completely.

  • Repeat steps 3-6 two more times for a total of three cycles.[11][12]

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Protocol 2: Workup of an Aromatic Amine under an Inert Atmosphere

Objective: To perform an extractive workup while minimizing exposure of the aromatic amine to atmospheric oxygen.

Materials:

  • Separatory funnel

  • Reaction mixture containing the aromatic amine in an organic solvent

  • Degassed aqueous wash solutions (e.g., water, brine)

  • Balloon filled with nitrogen or argon

  • Septum

  • Needle

Procedure:

  • Ensure all aqueous solutions for the workup have been degassed.

  • Pour the reaction mixture into the separatory funnel.

  • Place a septum on the opening of the separatory funnel.

  • Insert a needle attached to a nitrogen-filled balloon through the septum to create a positive pressure of inert gas.

  • Add the degassed aqueous wash solution to the separatory funnel.

  • Stopper the funnel and shake, periodically venting away from yourself.

  • Allow the layers to separate and drain the appropriate layer.

  • Repeat the washing procedure as necessary, maintaining the inert atmosphere throughout the process.

Visualizations

Oxidation Pathway of a Primary Aromatic Amine

OxidationPathway AromaticAmine Ar-NH₂ (Aromatic Amine) RadicalCation [Ar-NH₂]⁺• (Radical Cation) AromaticAmine->RadicalCation Oxidation (e.g., O₂) Nitroso Ar-N=O (Nitroso Compound) RadicalCation->Nitroso Further Oxidation Polymer Polymeric Products RadicalCation->Polymer Dimerization/ Polymerization Nitro Ar-NO₂ (Nitro Compound) Nitroso->Nitro Oxidation

Caption: Generalized oxidation pathway of a primary aromatic amine.

Workflow for Preventing Oxidation During Workup

WorkupWorkflow cluster_prep Preparation cluster_workup Workup cluster_post Post-Workup Prep Degas all solvents (Aqueous & Organic) Workup Perform extraction/ washing under inert atmosphere Prep->Workup Quench Wash with reducing agent (e.g., Na₂S₂O₄) if needed Workup->Quench Dry Dry organic layer (e.g., Na₂SO₄) Quench->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Store Store purified amine under inert gas, refrigerated, and protected from light Concentrate->Store

Caption: Recommended workflow for the workup of air-sensitive aromatic amines.

References

  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available from: [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available from: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available from: [Link]

  • Degassing solvents. University of York. Available from: [Link]

  • Aromatic Amines Antioxidants. Performance Additives. Available from: [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. Available from: [Link]

  • How To: Degas Solvents. University of Rochester. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available from: [Link]

  • Organic Oxygen Scavengers. QualiChem Water Treatment. Available from: [Link]

  • aniline impurities. Sciencemadness Discussion Board. Available from: [Link]

  • Scavenger (chemistry). Wikipedia. Available from: [Link]

  • the manipulation of air.sensitive compounds. Neilson Lab. Available from: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available from: [Link]

  • Purify and dry aniline? Reddit. Available from: [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. Available from: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available from: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available from: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available from: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. Available from: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available from: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available from: [Link]

  • Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. SciSpace. Available from: [Link]

  • Workup: Amines. University of Rochester. Available from: [Link]

  • the manipulation of air.sensitive compounds. ResearchGate. Available from: [Link]

  • Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines? Quora. Available from: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available from: [Link]

  • Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems by substituted 4,6-di-tert-butyl-pyrocatechols. PubMed. Available from: [Link]

  • Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. designer-drug.com. Available from: [Link]

Sources

Validation & Comparative

Analytical Method Validation for Substituted Amines by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amine Problem"

In pharmaceutical development, substituted amines represent a significant chromatographic challenge. Due to their basic nature (


 typically 8–11), these analytes interact strongly with residual silanol groups (

) on the surface of traditional silica-based stationary phases.

This interaction results in peak tailing , retention time instability , and poor resolution , compromising the method's ability to meet the System Suitability criteria required for validation.

This guide objectively compares three dominant strategies for analyzing substituted amines and provides a validated protocol for the industry-preferred "High-pH Reversed-Phase" approach.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches for the separation of a model secondary amine (e.g., Propranolol or similar basic drug).

Option A: Ion-Pairing Chromatography (IPC)

The Legacy Solution. Uses acidic mobile phases with additives like alkyl sulfonates (e.g., octane sulfonic acid) to mask silanols and form neutral ion pairs with the amine.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Polar Solution. Uses a polar stationary phase (Silica, Amide) with high-organic mobile phases. Retains amines via water-layer partitioning and ionic interaction.

Option C: High-pH Reversed-Phase (Hybrid Particle)

The Modern Standard. Uses ethylene-bridged hybrid (BEH) or similar chemically stable particles that withstand pH 10–12. At this pH, amines are deprotonated (neutral) and retain via pure hydrophobic interaction.

Experimental Performance Data

Table 1: Comparative metrics based on typical performance for basic analytes (


).
FeatureOption A: Ion-Pairing (IPC)Option B: HILICOption C: High-pH Hybrid (Recommended)
Mechanism Ion-exchange + HydrophobicPartitioning + ElectrostaticHydrophobic (Neutral analyte)
USP Tailing Factor (

)
1.0 – 1.3 (Good)1.0 – 1.4 (Variable)0.9 – 1.2 (Excellent)
Theoretical Plates (

)
HighMediumVery High
Equilibration Time Slow (requires column saturation)Slow (water layer formation)Fast
MS Compatibility Poor (Ion suppression)GoodExcellent
Robustness Low (Temp/Conc sensitive)MediumHigh

Verdict: While IPC yields good peak shapes, its incompatibility with LC-MS and long equilibration times make it obsolete for modern workflows. High-pH Hybrid RP is the superior choice for robustness and sensitivity.

Decision Matrix: Selecting the Right Path

The following logic gate determines the optimal method development strategy based on analyte properties.

AmineMethodSelection Start Start: Analyte Characterization LogP_Check Is LogP > 0? (Hydrophobic) Start->LogP_Check pKa_Check Is pKa < 8? LogP_Check->pKa_Check Yes HILIC_Path HILIC Mode (Amide/Silica Column) LogP_Check->HILIC_Path No (Polar) Standard_RP Standard Low-pH C18 (0.1% Formic Acid) pKa_Check->Standard_RP Yes (Weak Base) High_pH_RP High-pH Hybrid C18 (10mM NH4HCO3, pH 10) pKa_Check->High_pH_RP No (Strong Base) IPC_Path Ion-Pairing (Only if MS not required) High_pH_RP->IPC_Path If Resolution Fails

Figure 1: Decision matrix for selecting the chromatographic mode for substituted amines.

Recommended Protocol: High-pH Reversed-Phase

This protocol utilizes the "High-pH" strategy to suppress ionization of the amine, eliminating silanol interactions by rendering the analyte neutral.

Reagents & Materials[1][2]
  • Column: Ethylene-Bridged Hybrid (BEH) C18,

    
     mm, 1.7 µm (or equivalent high-pH stable column).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Weak Needle Wash: 90:10 Water:Acetonitrile.

  • Strong Needle Wash: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid (Crucial to prevent carryover of sticky amines).

Instrument Settings
  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
     (Improves mass transfer for basic compounds).
    
  • Detection: UV @ 254 nm (or analyte

    
    ) + MS (ESI+).
    
Gradient Profile
Time (min)% Mobile Phase BCurve
0.05Initial
1.05Hold
8.095Linear
10.095Wash
10.15Re-equilibrate
13.05End

Validation Framework (ICH Q2(R2))

Validation must demonstrate the method is "fit for purpose."[1][2][3] For amines, specific attention is paid to Linearity , Accuracy , and Robustness regarding pH.

ValidationWorkflow Spec Specificity (Stress Testing) Lin Linearity & Range (5 Levels, 80-120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (pH +/- 0.2) Prec->Rob

Figure 2: Validation workflow aligned with ICH Q2(R2) lifecycle requirements.

Specificity (Stress Testing)

Inject the amine standard against potential interferences (precursors, degradation products).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the amine and nearest peak. Purity angle < Purity threshold (if using PDA).
    
Linearity & Range

Prepare 5 concentration levels ranging from 80% to 120% of the target concentration.

  • Critical Step: For secondary amines, ensure the lowest point is above the LOQ but sufficiently low to detect adsorption losses (non-zero intercept often indicates active sites in the system).

  • Acceptance:

    
    ; Residuals randomly distributed.
    
Accuracy (Recovery)

Spike the amine into the sample matrix (or placebo) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery

    
    .
    
  • Note: If recovery is low at low concentrations, check for adsorption to glass vials. Use polypropylene or silanized glass.

Robustness (The "Amine Stress Test")

The most critical parameter for this method is pH stability .

  • Experiment: Vary Mobile Phase A pH by

    
     units (e.g., pH 9.8, 10.0, 10.2).
    
  • Why: If the pH drops too close to the

    
    , the ionization state changes exponentially, causing massive retention time shifts.
    
  • Acceptance: Retention time %RSD < 2.0% across pH changes.

System Suitability (Routine Monitoring)

Every run must include a standard check:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Strict) or
    
    
    (General).
  • Carryover: Inject a blank after the highest standard. Peak area in blank must be

    
     of standard area.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6][7] U.S. Department of Health and Human Services. Link

  • Dolan, J. W. (2006). Peak Tailing and Resolution.[3][7][8][9][10] LCGC North America. Link

Sources

A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Benzylamines in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of available building blocks, halogenated benzylamines serve as versatile intermediates. The choice between a brominated and a chlorinated analogue, however, is not merely a matter of cost or availability; it is a strategic decision rooted in the fundamental principles of chemical reactivity. This guide provides an in-depth comparison of the reactivity of brominated and chlorinated benzylamines, supported by experimental insights and mechanistic rationale, to empower you in making informed decisions for your drug discovery projects.

Foundational Principles: Understanding the Halogen's Influence

The difference in reactivity between brominated and chlorinated benzylamines stems from the inherent properties of the carbon-halogen bond and the electronic effects exerted by the halogen on the aromatic ring and the benzylic amine.

  • Carbon-Halogen Bond Strength: The C-Br bond is significantly weaker than the C-Cl bond (approximately 285 kJ/mol for C-Br vs. 340 kJ/mol for C-Cl in aromatic systems). This disparity is a primary determinant in reactions that involve the cleavage of this bond, most notably in transition metal-catalyzed cross-coupling reactions. The lower bond dissociation energy of the C-Br bond facilitates oxidative addition to the metal center, a critical step in many catalytic cycles.

  • Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of the halide is a key factor. While bromide is generally a better leaving group than chloride, the conditions required for SNAr on an unactivated benzene ring are often too harsh for many pharmaceutical intermediates.

  • Electronic Effects: Both bromine and chlorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can influence the reactivity of the amine group. The pKa of the conjugate acid of benzylamine is approximately 9.3. The introduction of an electron-withdrawing halogen on the ring will decrease the basicity (and increase the acidity of the conjugate acid) of the amine, thereby modulating its nucleophilicity.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these fundamental differences are most evident in the context of common synthetic transformations used in drug development.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. In this arena, the choice between a bromo- and a chloro-benzylamine has significant consequences for reaction kinetics and catalyst selection.

General Reactivity Trend: In general, brominated benzylamines are significantly more reactive than their chlorinated counterparts in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This is primarily attributed to the ease of the oxidative addition step.

Reaction TypeParameterBrominated BenzylaminesChlorinated BenzylaminesRationale
Suzuki Coupling Catalyst Loading Typically lower (e.g., 1-2 mol%)Often requires higher loading (e.g., 3-5 mol%) or more specialized catalystsThe higher reactivity of the C-Br bond allows for more efficient turnover with standard catalysts.
Reaction Time Generally shorterCan be significantly longerThe rate-limiting oxidative addition step is faster for the C-Br bond.
Reaction Temperature Often proceeds at lower temperatures (e.g., 80-100 °C)May require higher temperatures (e.g., >100 °C) to achieve comparable conversionHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Buchwald-Hartwig Amination Ligand Choice A wider range of phosphine ligands are effective.Often requires more electron-rich and sterically hindered ligands (e.g., biaryl phosphines) to promote oxidative addition.The challenging oxidative addition of the C-Cl bond necessitates more sophisticated and activating ligands.
Yields Generally highCan be more variable and sensitive to reaction conditionsThe propensity for side reactions can be higher with the less reactive substrate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a typical workflow for a Suzuki-Miyaura coupling reaction, highlighting the likely adjustments needed when comparing a brominated and a chlorinated benzylamine.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Limiting) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Brominated or Chlorinated Benzylamine) Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the halogenated benzylamine (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition:

    • For Brominated Benzylamine: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • For Chlorinated Benzylamine: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a specialized ligand such as SPhos (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction Execution:

    • For Brominated Benzylamine: Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS. The reaction is often complete within 2-4 hours.

    • For Chlorinated Benzylamine: Heat the reaction mixture to 110 °C and monitor. The reaction may require 8-16 hours for completion.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating through the monitoring step. The progress of the reaction can be tracked by analytical techniques like TLC or LC-MS, allowing for real-time assessment of the comparative reactivity and ensuring that the reaction is driven to completion. The expected outcome is a higher reaction rate and potentially a cleaner product profile for the brominated starting material under less forcing conditions.

While the halogen's primary impact is on the C-X bond, its electronic influence extends to the reactivity of the benzylic amine group.

N-Alkylation and N-Acylation:

The electron-withdrawing nature of both bromine and chlorine slightly reduces the nucleophilicity of the benzylamine's nitrogen atom compared to the non-halogenated parent compound. However, the difference in the inductive effects of bromine and chlorine is relatively small, and therefore, the reactivity of the amine group in N-alkylation and N-acylation reactions is often comparable. In most cases, both brominated and chlorinated benzylamines will undergo these reactions readily under standard conditions.

Diagram: Workflow for Selecting a Halogenated Benzylamine

Halogen_Selection_Workflow Start Project Start: Need for a Halogenated Benzylamine Intermediate Planned_Reaction What is the key subsequent reaction? Start->Planned_Reaction Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Planned_Reaction->Cross_Coupling C-X bond formation Amine_Reaction Reaction at the Amine (e.g., N-Alkylation, Acylation) Planned_Reaction->Amine_Reaction N-H bond transformation Select_Bromo Select Brominated Benzylamine (Higher reactivity, milder conditions) Cross_Coupling->Select_Bromo Select_Chloro Select Chlorinated Benzylamine (Lower cost, consider if subsequent steps are sensitive to Br) Cross_Coupling->Select_Chloro If cost is a primary driver and harsher conditions are acceptable Consider_Both Both are likely suitable. Base decision on cost, availability, and downstream compatibility. Amine_Reaction->Consider_Both Final_Choice Final Intermediate Selection Select_Bromo->Final_Choice Select_Chloro->Final_Choice Consider_Both->Final_Choice

Caption: Decision workflow for selecting between brominated and chlorinated benzylamines.

Practical Considerations and Field-Proven Insights
  • Cost and Availability: Chlorinated aromatic compounds are often less expensive and more widely available as starting materials than their brominated counterparts. For large-scale synthesis, this cost differential can be a significant factor. Therefore, if a process can be developed to efficiently utilize the chlorinated benzylamine, it may be the more economically viable choice.

  • Orthogonal Reactivity: The reactivity difference can be exploited for selective, sequential cross-couplings. For instance, in a molecule containing both a bromine and a chlorine atom on different aromatic rings, it is often possible to selectively react at the C-Br bond under milder conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions.

  • Downstream Compatibility: In some instances, the presence of bromine in a late-stage intermediate or final active pharmaceutical ingredient (API) can be undesirable due to potential metabolic liabilities or patent considerations. In such cases, starting with a chlorinated analogue may be preferable.

Conclusion

The choice between a brominated and a chlorinated benzylamine is a nuanced decision that requires a thorough understanding of their relative reactivities. For synthetic routes that rely heavily on palladium-catalyzed cross-coupling reactions, brominated benzylamines offer a distinct advantage in terms of higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. Conversely, when the primary transformations involve the amine group, the reactivity of both halogenated species is largely comparable, and the decision may be guided by economic factors. By carefully considering the specific synthetic context and the principles outlined in this guide, researchers can strategically select the optimal halogenated benzylamine to accelerate their drug discovery and development programs.

References

  • Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions: For a comprehensive overview of the principles governing the reactivity of aryl halides in cross-coupling, see

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides
    • Source: Accounts of Chemical Research
    • URL: [Link]

  • Ligand Effects in Buchwald-Hartwig Amination: The critical role of ligands in enabling the use of aryl chlorides is discussed in detail in numerous publications by the Buchwald and Hartwig groups.

    • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

  • Bond Dissociation Energies: For data on carbon-halogen bond strengths, standard physical chemistry textbooks and resources are recommended.

    • Title: Bond Dissoci
    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook
    • URL: [Link]

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique and powerful properties can transform a promising lead compound into a successful drug candidate. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated analogues, moving beyond general principles to showcase the quantifiable impact of this remarkable element.

The judicious placement of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, acidity (pKa), and binding affinity.[1][2] These alterations are not merely theoretical; they translate into tangible improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles, often enhancing potency, selectivity, and bioavailability.[3][4] This guide will delve into the causality behind these effects, present supporting experimental data, and provide detailed protocols for key validation assays.

The Impact of Fluorination on Key Pharmacological Properties

The introduction of fluorine is a strategic decision aimed at overcoming specific liabilities in a drug candidate. The strength of the carbon-fluorine (C-F) bond, fluorine's small size (a van der Waals radius of 1.47 Å, only slightly larger than hydrogen's ~1.20 Å), and its extreme electronegativity are the primary drivers of its utility.[5][6] These fundamental characteristics give rise to several predictable, yet context-dependent, effects on a molecule's behavior in a biological system.[7]

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// Edges Fluorination -> Properties [label="Introduces unique\nsteric/electronic effects"]; Properties -> Stability; Properties -> Lipophilicity; Properties -> pKa; Properties -> Binding; {Stability, Lipophilicity, pKa, Binding} -> Outcome [minlen=3]; } END_DOT Caption: Core effects of strategic fluorination on drug properties.

Metabolic Stability: Blocking the "Soft Spots"

One of the most common and impactful applications of fluorination is to enhance a compound's metabolic stability.[5] Many promising drug candidates fail because they are rapidly broken down by cytochrome P450 (CYP450) enzymes in the liver.[4] This often occurs at metabolically labile C-H bonds, particularly at benzylic or allylic positions, which are susceptible to hydroxylation.

The Causality: By replacing a vulnerable hydrogen atom with fluorine, medicinal chemists leverage the exceptional strength of the C-F bond (~485 kJ/mol for sp³ C) compared to the C-H bond (~414 kJ/mol).[5] This bond is significantly more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes, effectively "shielding" the molecule from degradation at that position.[1] This blockade can dramatically increase the drug's half-life (t½) and systemic exposure.[1]

G cluster_0 Non-Fluorinated Analogue cluster_1 Fluorinated Analogue A Drug with Metabolic 'Soft Spot' (C-H bond) B CYP450 Enzyme A->B Interaction C Rapid Metabolism (Hydroxylation) B->C Catalyzes D Inactive Metabolite (Drug-OH) C->D A_F Drug with Fluorine 'Metabolic Shield' (C-F bond) B_F CYP450 Enzyme A_F->B_F Interaction C_F Metabolism Blocked B_F->C_F Resistant to Oxidation

Comparative Data: Metabolic Stability
Compound PairModificationIn Vitro Half-Life (t½, min) - HLM*Fold IncreaseReference
Ezetimibe Analogue Non-Fluorinated15-[8]
EzetimibeDi-fluorinated (aromatic)>120>8x[8]
Melphalan Analogue Non-Fluorinated(Less Stable)-[8]
Melphalan Flufenamidep-fluoro (aromatic)(More Stable)10x more active[8]
PI3K Inhibitor Non-Fluorinated Pyridyl(Higher Clearance)-[1]
PI3K InhibitorDifluorinated Pyridyl(Lower Clearance)N/A[1]

*HLM = Human Liver Microsomes. Data is illustrative of reported trends.

Lipophilicity and Membrane Permeability

A drug's ability to pass through cellular membranes to reach its target is fundamental to its efficacy. This is largely governed by its lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD at physiological pH).

The Causality: The effect of fluorine on lipophilicity is nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable.[1] A single fluorine substitution on an aromatic ring typically increases LogP by ~0.3-0.5 units, enhancing hydrophobicity.[1] This can improve passive membrane permeability and, consequently, oral bioavailability.[9] However, the introduction of motifs like -CF₃ can substantially increase lipophilicity, which may sometimes lead to reduced aqueous solubility or increased off-target binding.[1] Conversely, strategic placement of fluorine on aliphatic chains can sometimes decrease lipophilicity.[8][10]

Comparative Data: Lipophilicity & Permeability
Compound PairModificationLogP / LogDPermeability (Papp)*Reference
Aniline Non-Fluorinated0.90(Baseline)[11]
4-FluoroanilineMono-fluorinated1.15(Increased)[11]
Quinolone Core Non-Fluorinated(Lower)Lower Cell Penetration[3]
Ciprofloxacin6-Fluoro Analogue(Higher)1-70x Increased Penetration[3]
Thioethylpyridine Non-Fluorinated1.55N/A[12]
Thio(trifluoroethyl)pyridineCF₃ substitution2.50N/A[12]

*Papp = Apparent Permeability Coefficient from Caco-2 assays, a measure of cell permeability. Trends are illustrative.

pKa Modulation: Fine-Tuning the Ionization State

The ionization state of a molecule at physiological pH (~7.4) critically affects its solubility, permeability, and ability to interact with its target. Basic functional groups, like amines, are often essential for binding but can become protonated in the gut, hindering absorption.

The Causality: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[13] When placed near a basic nitrogen atom, fluorine pulls electron density away, making the lone pair less available for protonation. This lowers the pKa of the conjugate acid, meaning the compound is a weaker base.[5][14] A lower pKa can decrease the proportion of the charged species at a given pH, favoring the neutral, more membrane-permeable form, thereby enhancing bioavailability.[9] Conversely, fluorine increases the acidity of nearby acidic groups.[13]

Comparative Data: pKa Modulation
CompoundKey Functional GrouppKa of Conjugate AcidChange vs. AnalogueReference
2-(thioethyl)pyridinePyridine Nitrogen3.68-[12]
2-(thio-2,2,2-trifluoroethyl)pyridinePyridine Nitrogen1.49-2.19 [12]
Aliphatic AminePrimary Amine~10.5-[14]
α-Fluoro Aliphatic AminePrimary Amine~8.8~ -1.7 [14]

Binding Affinity and Conformational Control

Ultimately, a drug must bind to its biological target with high affinity and selectivity. Fluorine can enhance this interaction through both direct and indirect mechanisms.

The Causality:

  • Direct Interactions: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, or even weak hydrogen bonding interactions (C-F---H-X) with amino acid residues in the target's binding pocket.[5]

  • Conformational Control: Fluorine substitution can enforce a specific three-dimensional shape, or conformation, of the drug molecule that is optimal for binding.[1] This occurs through stereoelectronic effects like the gauche effect, where the polar C-F bond prefers to be oriented at a specific angle relative to other groups, stabilizing an otherwise less-favored conformation that happens to be the "bioactive" one.[5]

Comparative Data: Binding Affinity
Compound PairTargetMetricNon-FluorinatedFluorinatedFold ImprovementReference
Estradiol Analogue Estrogen ReceptorPotency(Baseline)More PotentN/A[15]
FulvestrantEstrogen Receptor(Antagonist)
Quinolone Analogue DNA GyraseActivity11515x [3]
EnoxacinDNA Gyrase
Lapatinib Analogue ErbB-1Inhibition212x [15]
LapatinibErbB-1

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized assays are essential. The following protocols outline the fundamental steps for evaluating the key parameters discussed.

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// Edges Start -> {Assay1, Assay2, Assay3, Assay4}; Assay1 -> Data1; Assay2 -> Data2; Assay3 -> Data3; Assay4 -> Data4; {Data1, Data2, Data3, Data4} -> Analysis; } END_DOT Caption: Experimental workflow for comparing fluorinated analogues.

Protocol 1: Metabolic Stability Assay (Liver Microsomes)

This protocol determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[16][17]

  • Preparation:

    • Thaw cryopreserved human liver microsomes (HLM) at 37°C.

    • Prepare a stock solution of the test compound (fluorinated and non-fluorinated analogues) and positive controls (e.g., verapamil, testosterone) in a suitable solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the required cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (e.g., to a final concentration of 0.5 mg/mL) and phosphate buffer at 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the test compounds to the wells (e.g., to a final concentration of 1 µM).

    • Immediately add the pre-warmed NADPH solution to start the reaction (Time = 0). For a negative control, add buffer instead of NADPH.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard (for LC-MS analysis).[17]

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.[18]

    • Calculate intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption.[19][20]

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates (e.g., Transwell plates).

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Check:

    • Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use wells that meet a predefined TEER threshold.[19]

    • Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer) to the apical (A) compartment (the "donor" side).

    • Add fresh transport buffer to the basolateral (B) compartment (the "receiver" side).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take samples from both the A and B compartments.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • To determine if the compound is a substrate for efflux pumps (like P-glycoprotein), perform the experiment in the reverse direction. Add the compound to the B compartment and sample from the A compartment.[19]

  • Analysis and Calculation:

    • Analyze the concentration of the compound in all samples by LC-MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is subject to active efflux.[19]

Conclusion

Fluorine is far more than a simple hydrogen isostere; it is a powerful tool for strategic molecular optimization.[1] By understanding the causal mechanisms through which fluorination impacts metabolic stability, permeability, pKa, and binding affinity, researchers can make rational design choices to overcome common challenges in drug discovery. The objective comparison of fluorinated analogues with their non-fluorinated parents, validated through rigorous experimental protocols, is a critical step in developing safer and more effective therapeutics. The continued innovation in synthetic fluorination chemistry ensures that this "magic element" will remain a key player in the future of medicine.[2][6]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI Search.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Binding Affinity. (n.d.). Malvern Panalytical.
  • Effective methods of estimating ligand binding affinity to a protein active site?. (2020).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2025).
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
  • What are some physical methods to determine binding affinity of a protein?. (2020). Reddit.
  • Metabolism of fluorine-containing drugs. (2025).
  • Estimating Protein-Ligand Binding Affinity Using High-Throughput Screening by NMR. (n.d.). University of Nebraska–Lincoln.
  • Acid strength and pKa. (2020). Chemistry LibreTexts.
  • Case studies of fluorine in drug discovery. (n.d.).
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.).
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.).
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  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025).
  • Biological Impacts of Fluorination. (n.d.).
  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv
  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.).
  • Parallel artificial membrane permeability assay (PAMPA)
  • Caco-2 permeability assay. (n.d.).
  • caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare.
  • A Comparative Guide to the Biological Activity of Fluorinated vs.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays. (n.d.). Benchchem.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publisher.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
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Navigating Purity: A Comparative Guide to the Analysis of (2-Bromo-3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a key intermediate, such as (2-Bromo-3-fluorophenyl)methylamine, directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of two robust analytical techniques for determining the purity of this halogenated aromatic amine: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method is a critical decision, contingent on factors such as the nature of the analyte, the expected impurities, and the intended application of the data. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical workflows.

The Criticality of Purity for (2-Bromo-3-fluorophenyl)methylamine

(2-Bromo-3-fluorophenyl)methylamine is a substituted aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. The presence of bromine and fluorine atoms on the phenyl ring, along with the methylamine substituent, imparts specific chemical properties that can also lead to the formation of various process-related impurities and degradants. Accurate and precise purity determination is therefore not merely a quality control metric but a fundamental aspect of ensuring the reliability and reproducibility of downstream applications.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For non-volatile compounds like (2-Bromo-3-fluorophenyl)methylamine, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

The Rationale Behind RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The amine group in (2-Bromo-3-fluorophenyl)methylamine can interact with residual silanol groups on the silica-based stationary phase, potentially causing peak tailing. To mitigate this, an acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amine, thereby improving peak shape and resolution.

Experimental Protocol: RP-HPLC-UV

A detailed, step-by-step methodology for the purity determination of (2-Bromo-3-fluorophenyl)methylamine by RP-HPLC with UV detection is provided below. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2-Bromo-3-fluorophenyl)methylamine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Analysis Procedure:

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main component.

Data Presentation and Interpretation

The following table summarizes hypothetical data from the HPLC analysis of three different batches of (2-Bromo-3-fluorophenyl)methylamine.

Batch IDMain Peak AreaTotal Impurity AreaPurity (%)
BMA-001992,5007,50099.25
BMA-002985,00015,00098.50
BMA-003996,0004,00099.60

This data demonstrates the high precision of the HPLC method in quantifying the purity of the compound. The presence of a diode-array detector also allows for peak purity analysis, which can help to identify co-eluting impurities.[1]

Workflow Diagram: HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank system_suitability->inject_blank inject_standard Inject Standard inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity determination of (2-Bromo-3-fluorophenyl)methylamine.

Method 2: Quantitative NMR (qNMR) Spectroscopy for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of organic compounds.[2] Unlike chromatographic techniques that rely on relative response factors, qNMR provides a direct measurement of the analyte concentration against a certified internal standard.[3]

The Principle of qNMR

The fundamental principle of qNMR is that the integral of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated with high accuracy and precision.

Experimental Protocol: ¹H qNMR

This protocol outlines the steps for determining the absolute purity of (2-Bromo-3-fluorophenyl)methylamine using ¹H qNMR.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analytical Balance: Capable of weighing to ±0.01 mg.

Sample Preparation:

  • Accurately weigh approximately 10 mg of (2-Bromo-3-fluorophenyl)methylamine into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

  • Ensure good shimming to obtain sharp, symmetrical peaks.

Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For (2-Bromo-3-fluorophenyl)methylamine, the methylene (-CH₂-) protons are a good choice. For maleic acid, the two vinyl protons are used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation and Interpretation

The following table presents hypothetical qNMR data for the same three batches of (2-Bromo-3-fluorophenyl)methylamine.

Batch IDAnalyte IntegralStandard IntegralCalculated Purity (%)
BMA-0011.001.5299.3
BMA-0020.991.5398.6
BMA-0031.011.5199.7

The qNMR results are in close agreement with the HPLC data, providing a high degree of confidence in the purity assessment. A key advantage of qNMR is that it is a primary method, meaning it does not require a reference standard of the analyte itself.[5]

Workflow Diagram: qNMR Purity Determination

qNMR_Workflow cluster_prep Preparation cluster_acquisition Acquisition cluster_processing Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_standard Accurately Weigh Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: Workflow for qNMR purity determination of (2-Bromo-3-fluorophenyl)methylamine.

Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are powerful techniques for purity determination, but they offer different advantages and are suited for different analytical needs.

FeatureHPLCqNMR
Principle Separation based on partitioningDirect measurement of molar concentration
Quantitation Relative (requires analyte standard)Absolute (requires internal standard)
Sensitivity High (ppm to ppb levels)Moderate (typically requires mg of sample)
Specificity High for separating isomers and related substancesHigh for structural confirmation
Throughput Moderate to highLow to moderate
Sample Consumption DestructiveNon-destructive
Instrumentation Cost ModerateHigh

Expertise & Experience Insights:

For routine quality control in a manufacturing environment, the high throughput and sensitivity of HPLC make it an ideal choice. It excels at detecting and quantifying trace impurities, which is crucial for meeting stringent regulatory requirements.[6][7] The method's robustness and the wealth of established protocols for similar compounds further enhance its utility.

On the other hand, qNMR is invaluable during early-stage drug discovery and for the certification of reference materials.[8] Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte is a significant advantage when working with novel compounds.[3] Furthermore, the structural information obtained from the NMR spectrum can simultaneously confirm the identity of the compound and identify unknown impurities.

Trustworthiness and Self-Validation:

Both protocols described are designed to be self-validating. The HPLC method incorporates a system suitability test to ensure the chromatographic system is performing adequately before any sample analysis.[1] The qNMR method relies on a certified internal standard, which provides traceability to a primary standard of measurement, thereby ensuring the accuracy of the result.

Conclusion

The determination of purity for (2-Bromo-3-fluorophenyl)methylamine can be reliably achieved using either HPLC or qNMR. The choice between these two methods should be guided by the specific requirements of the analysis.

  • HPLC is the preferred method for routine quality control, offering high sensitivity and throughput for the detection of impurities.

  • qNMR is a powerful tool for the absolute purity determination of new chemical entities and for the certification of reference standards, providing both quantitative and structural information in a single experiment.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and integrity of their compounds, ultimately contributing to the development of safe and effective medicines.

References

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • American Laboratory. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • LCGC International. Generic GC–FID for Volatile Amine Quantitation in Pharma. [Link]

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  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • National Center for Biotechnology Information. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. [Link]

  • SciELO. Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • International Atomic Energy Agency. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • Wageningen University & Research. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Agilent. A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. [Link]

  • ChemicalRegister. AMINE (CAS No. 1499840-81-1) Suppliers. [https://www.chemicalregister.com/AMINE/CASNo-1499840-81-1.html]([Link]AMINE/CASNo-1499840-81-1.html)

  • ResearchGate. (PDF) Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. [Link]

  • PubMed. Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection. [Link]

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A Comparative Guide to the Synthesis of Halogenated Benzylamines: An Evaluation of Key Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical and materials science, halogenated benzylamines stand out as critical structural motifs. Their prevalence in active pharmaceutical ingredients (APIs) and functional materials necessitates robust and efficient synthetic methodologies. This guide offers an in-depth comparison of established and modern protocols for the synthesis of halogenated benzylamines, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights required to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Halogenated Benzylamines

Halogenated benzylamines are integral components in a wide array of organic molecules, contributing to their biological activity and material properties. The presence of a halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the development of versatile and reliable methods for their synthesis is of paramount importance. This guide will explore and compare three prominent synthetic strategies: Reductive Amination, the Gabriel Synthesis, and Buchwald-Hartwig Amination.

Reductive Amination: The Workhorse Approach

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad applicability.[2][3] This method typically involves the reaction of a halogenated benzaldehyde with an amine source, such as ammonia or a primary amine, to form an intermediate imine, which is then reduced to the target benzylamine.[1][2]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine or iminium ion. A reducing agent, introduced either simultaneously (direct) or sequentially (indirect), then reduces the C=N double bond to afford the amine. The choice of reducing agent is critical to avoid reduction of the starting aldehyde.

Experimental Protocol: A Validated Approach

A representative indirect reductive amination protocol for the synthesis of a halogenated benzylamine is as follows:

  • Imine Formation: A solution of the halogenated benzaldehyde (1.0 eq.) and the amine source (e.g., aqueous ammonia, 1.5 eq.) in a suitable solvent (e.g., methanol, ethanol) is stirred at room temperature.[2] The reaction progress is monitored by TLC or GC-MS until the aldehyde is consumed.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.2 eq.) is added portion-wise.[2]

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or distillation.[4]

// Invisible edges for ordering Imine -> Reducer [style=invis]; Product_crude -> Workup [style=invis]; } END_DOT Caption: Workflow for Reductive Amination.

Performance Comparison
ParameterReductive Amination
Starting Materials Halogenated benzaldehydes, amines
Key Reagents NaBH₄, NaCNBH₃, H₂/Catalyst
Typical Yield 60-95%[5]
Advantages Wide substrate scope, operational simplicity, cost-effective
Disadvantages Potential for over-alkylation, requires aldehyde precursor

The Gabriel Synthesis: A Classic for Primary Amines

The Gabriel synthesis is a robust method specifically designed for the preparation of primary amines, effectively avoiding the over-alkylation issues that can plague other methods.[6][7] This reaction utilizes phthalimide as a protected form of ammonia.[8]

Mechanistic Rationale

The synthesis begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then displaces a halide from a halogenated benzyl halide in an Sₙ2 reaction. The resulting N-benzylphthalimide is subsequently cleaved, typically with hydrazine, to release the desired primary benzylamine.[7][8]

Experimental Protocol: A Validated Approach

A typical Gabriel synthesis for a halogenated benzylamine is as follows:

  • N-Alkylation: Potassium phthalimide (1.1 eq.) and the halogenated benzyl halide (1.0 eq.) are heated in a polar aprotic solvent like DMF.[6] The reaction is monitored by TLC for the disappearance of the benzyl halide.

  • Deprotection (Hydrazinolysis): After cooling, hydrazine hydrate (1.5 eq.) is added to the reaction mixture, which is then refluxed.[9]

  • Workup and Purification: The reaction mixture is worked up by adding aqueous acid and extracting the product. The aqueous layer is then basified, and the liberated amine is extracted with an organic solvent. Purification is achieved through distillation or crystallization.[9]

// Invisible edges for ordering N_Alkyl -> Hydrazine [style=invis]; Product_crude -> Workup [style=invis]; } END_DOT Caption: Workflow for the Gabriel Synthesis.

Performance Comparison
ParameterGabriel Synthesis
Starting Materials Halogenated benzyl halides, potassium phthalimide
Key Reagents Hydrazine hydrate
Typical Yield 70-90%[9]
Advantages Excellent for primary amines, avoids over-alkylation
Disadvantages Limited to primary amines, requires harsh deprotection conditions

Buchwald-Hartwig Amination: The Modern Cross-Coupling Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful tool for constructing C-N bonds.[10][11] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[12]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of a halogenated benzyl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base. Reductive elimination from the resulting palladium-amide complex yields the desired benzylamine and regenerates the Pd(0) catalyst.[12] The choice of ligand is crucial for the efficiency of the reaction.[11]

Experimental Protocol: A Validated Approach

A general procedure for the Buchwald-Hartwig amination to synthesize a halogenated benzylamine is as follows:

  • Reaction Setup: A reaction vessel is charged with the halogenated benzyl halide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene).[11]

  • Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Workup and Purification: The reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The product is purified by column chromatography.

// Invisible edges for ordering Mix -> Heating [style=invis]; Product_crude -> Workup [style=invis]; } END_DOT Caption: Workflow for Buchwald-Hartwig Amination.

Performance Comparison
ParameterBuchwald-Hartwig Amination
Starting Materials Halogenated benzyl halides, amines
Key Reagents Palladium catalyst, phosphine ligand, base
Typical Yield 75-98%
Advantages Excellent functional group tolerance, high yields, broad scope
Disadvantages Expensive catalyst and ligands, requires inert atmosphere

Comparative Summary and Conclusion

Synthesis ProtocolKey AdvantagesKey DisadvantagesIdeal Application
Reductive Amination Cost-effective, simple procedure, scalablePotential for byproducts, requires aldehydeLarge-scale synthesis of a variety of benzylamines
Gabriel Synthesis Exclusively primary amines, high purityHarsh deprotection, limited to primary aminesClean synthesis of primary benzylamines
Buchwald-Hartwig High yields, excellent functional group toleranceExpensive reagents, air-sensitiveComplex molecules, late-stage functionalization

The choice of synthetic protocol for preparing halogenated benzylamines is contingent upon several factors, including the desired scale of the reaction, the required purity of the final product, the functional group tolerance needed, and economic considerations.

  • Reductive amination remains a highly practical and economical choice for a wide range of applications, particularly on a larger scale.

  • The Gabriel synthesis is the preferred method when high purity primary benzylamines are the target and the prevention of over-alkylation is critical.

  • Buchwald-Hartwig amination offers unparalleled versatility and efficiency, especially for the synthesis of complex molecules with sensitive functional groups, despite the higher cost of reagents.

By understanding the underlying mechanisms, experimental nuances, and comparative performance of these key synthetic routes, researchers can strategically select the most appropriate method to efficiently access the halogenated benzylamines essential for their research and development efforts.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

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comparative study of catalysts for N-alkylation of benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for N-Alkylation of Benzylamines Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

For decades, the N-alkylation of benzylamines was dominated by the nucleophilic substitution of alkyl halides (SN2). While effective, this route is plagued by genotoxic alkylating agents and stoichiometric salt waste.

The modern standard has shifted to Borrowing Hydrogen (BH) (also known as Hydrogen Autotransfer).[1][2] This atom-economical pathway uses alcohols as alkylating agents, producing only water as a byproduct.[3]

This guide objectively compares the three dominant catalytic classes for this transformation:

  • Homogeneous Noble Metals (Ru/Ir): The historical benchmark for activity.

  • Homogeneous Earth-Abundant Metals (Mn): The emerging standard for selectivity and sustainability.

  • Heterogeneous Base Metals (Ni/Co): The industrial solution for recyclability.

Mechanistic Foundation: The "Borrowing Hydrogen" Cycle

To select the right catalyst, one must understand the cycle. The catalyst must perform three distinct tasks in one pot: dehydrogenation, storage of hydride, and re-hydrogenation.

The Catalytic Cycle (Visualization)

The following diagram illustrates the generic BH pathway. Note the critical role of the metal-hydride intermediate (


).

BH_Mechanism Alcohol Start: Alcohol (R-CH2-OH) Aldehyde Intermediate: Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Imine Intermediate: Imine (R-CH=N-Bn) Aldehyde->Imine + Amine (-H2O) Product End: N-Alkyl Benzylamine (R-CH2-NH-Bn) Imine->Product Hydrogenation Catalyst_Ox Catalyst (Ox) [M] Catalyst_Red Catalyst-Hydride (Red) [M-H] Catalyst_Ox->Catalyst_Red Accepts H2 Catalyst_Red->Catalyst_Ox Donates H2 Amine Input: Benzylamine (Bn-NH2) Water Output: H2O

Figure 1: The Borrowing Hydrogen mechanism.[4] The catalyst "borrows" hydrogen to oxidize the alcohol, then "returns" it to reduce the imine.[5]

Comparative Analysis of Catalyst Classes

Class A: Homogeneous Noble Metals (Ruthenium/Iridium)
  • Representative Catalyst:

    
     with phosphine ligands (e.g., DPEphos).
    
  • Performance Profile: Historically, Ruthenium provides the highest Turnover Frequencies (TOF). It is exceptionally robust for difficult substrates (e.g., bulky secondary amines).

  • Pros: High activity; well-understood mechanism; broad substrate scope.[6]

  • Cons: High cost of metal; potential trace metal contamination in pharma products (requires scavenging); often requires inert atmosphere.

Class B: Homogeneous Earth-Abundant Metals (Manganese)
  • Representative Catalyst: Mn-PNP Pincer Complexes (e.g., Milstein’s or Beller’s catalyst).

  • Performance Profile: Manganese has emerged as the "Goldilocks" catalyst. It offers activity comparable to Ru but with superior chemoselectivity . Mn catalysts often prevent over-alkylation (formation of tertiary amines when secondary are desired), a common plague of Ru systems.

  • Pros: Sustainable/Non-toxic; air-stable precursors; high selectivity for mono-alkylation; lower temperature requirements (80-100°C) than heterogeneous systems.

  • Cons: Ligand synthesis can be complex; sensitivity to steric bulk in some pincer systems.

Class C: Heterogeneous Base Metals (Nickel/Alumina)
  • Representative Catalyst: Ni/

    
    -Al
    
    
    
    O
    
    
    or Ni/Cu nanoparticles.[7]
  • Performance Profile: These systems require harsher conditions (140-180°C) to activate the alcohol but offer the massive advantage of easy separation.

  • Pros: Recyclable (filtration); cheap; industrially scalable.

  • Cons: High energy cost (high T); lower chemoselectivity (mix of mono/di-alkylated products); leaching of metal can occur over repeated cycles.

Summary Data Table
FeatureRuthenium (Homogeneous) Manganese (Homogeneous) Nickel (Heterogeneous)
Active Species Ru(II) / PhosphineMn(I) Pincer ComplexNi(0) Nanoparticles
Typical Temp 100 - 120 °C80 - 100 °C140 - 180 °C
Yield (Benchmark) >95%>90%80 - 90%
Selectivity Moderate (Risk of dialkylation)Excellent (Mono-selective) Low to Moderate
Sustainability Low (Precious Metal)High (Earth Abundant) Moderate (High Energy)
Cost

$
$$

Validated Experimental Protocols

Protocol A: Sustainable Mono-Alkylation (Manganese System)

Recommended for: Lab-scale synthesis, high-value intermediates, and when selectivity is paramount.

Reagents:

  • Benzylamine derivative (1.0 mmol)

  • Primary Alcohol (1.0 mmol)

  • Catalyst: Mn-PNP Pincer Complex (1 mol%) [e.g., Mn(CO)

    
    (PNP)Br]
    
  • Base:

    
    -BuOK (0.5 - 1.0 eq)
    
  • Solvent: Toluene or

    
    -Amyl alcohol (anhydrous)
    

Workflow:

  • Charge: In a glovebox or under Argon flow, add Mn-catalyst (1 mol%) and

    
    -BuOK (0.5 mmol) to a Schlenk tube.
    
  • Solvate: Add anhydrous Toluene (2 mL). Stir for 5 mins to activate the pre-catalyst (often indicated by color change to deep red/orange).

  • Substrate Addition: Add Benzylamine (1.0 mmol) and the Alcohol (1.0 mmol).

  • Reaction: Seal tube. Heat to 80 °C for 12-24 hours.

  • Workup: Cool to RT. Filter through a short pad of silica/Celite to remove salts. Concentrate in vacuo.

  • Validation: Analyze via GC-MS or

    
    H NMR. Expect >90% conversion with >95:5 mono:di-alkylation ratio.
    
Protocol B: Scalable Heterogeneous Alkylation (Nickel System)

Recommended for: Scale-up, simple substrates, and when catalyst recycling is required.

Reagents:

  • Benzylamine (10 mmol)

  • Alcohol (12 mmol) - slight excess required

  • Catalyst: Ni/Al

    
    O
    
    
    
    (loaded at ~10 wt% Ni)
  • Base: Often not required (support acts as Lewis acid/base) or catalytic K

    
    CO
    
    
    
    .
  • Solvent: Xylene (high boiling point required).

Workflow:

  • Charge: Add Ni-catalyst (500 mg) to a pressure tube or autoclave.

  • Substrate Addition: Add Benzylamine, Alcohol, and Xylene (10 mL).

  • Purge: Flush headspace with N

    
     three times to remove O
    
    
    
    (Ni(0) is air-sensitive at high temps).
  • Reaction: Heat to 150 °C for 24 hours.

  • Workup: Cool. Centrifuge or filter to recover catalyst (wash with ethanol for reuse).

  • Purification: Distillation or column chromatography is usually required due to lower selectivity.

Decision Matrix for Researchers

Use this logic flow to select the appropriate catalyst for your specific campaign.

Decision_Tree Start Start: Select Catalyst Scale Is Scale > 100g? Start->Scale Selectivity Is Mono-Selectivity Critical? Scale->Selectivity No Hetero Use Heterogeneous Ni/Al2O3 (Protocol B) Scale->Hetero Yes Temp Is Substrate Heat Sensitive? Selectivity->Temp No Mn_Cat Use Mn-Pincer Complex (Protocol A) Selectivity->Mn_Cat Yes (Avoids Dialkylation) Temp->Mn_Cat Yes (<100°C) Ru_Cat Use Ru/Ir Homogeneous (Traditional) Temp->Ru_Cat No (Max Activity)

Figure 2: Catalyst selection decision tree based on scale, selectivity, and substrate stability.

References

  • Homogeneous Manganese Catalysis: Elangovan, S., et al. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications, 2016. Link

  • Borrowing Hydrogen Review: Reed-Berendt, B. G., et al. "Borrowing Hydrogen for Organic Synthesis." Chemical Reviews, 2016. Link

  • Heterogeneous Nickel Catalysis: Shimizu, K., et al. "Heterogeneous Ni Catalyst for N-Alkylation of Amines with Alcohols." ACS Catalysis, 2013. Link

  • Ruthenium Benchmarks: Hamid, M. H. S. A., et al. "Ruthenium-catalyzed N-alkylation of amines with alcohols."[8] Journal of the American Chemical Society, 2009. Link

  • Green Chemistry Metrics: Sheldon, R. A. "The E Factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 2017.[9] Link

Sources

The Fluorine Effect: A Technical Guide to Modulating In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, approximately 20-25% of all drugs and nearly 30% of blockbuster drugs contain at least one fluorine atom. For the drug development scientist, fluorine is not merely a halogen; it is a precision tool for "metabolic editing."

This guide objectively compares the performance of Fluorinated Candidates versus their Non-Fluorinated (Hydrogen) Analogs . We move beyond the basic "metabolic blockade" concept to explore the nuanced impacts on pKa, permeability, and protein binding, supported by experimental protocols and comparative data.

Part 1: Physicochemical Modulation (The Foundation)

Before assessing metabolic stability, one must understand how fluorine alters the fundamental physicochemical landscape of a molecule. The high electronegativity (3.98 Pauling scale) and small Van der Waals radius (1.47 Å vs. 1.20 Å for H) create specific shifts in ADME behavior.

Acidity and Basicity (pKa Shift)

Fluorine is a powerful inductive electron-withdrawing group (EWG). Its proximity to a basic center (e.g., an amine) significantly lowers the pKa.

  • The Mechanism: By withdrawing electron density through the

    
    -framework, fluorine destabilizes the protonated (cationic) form of the amine, making the conjugate base more favored.
    
  • ADME Impact: Lowering the pKa of a basic amine (e.g., from 9.5 to 7.5) increases the fraction of the neutral species at physiological pH (7.4). This directly enhances passive membrane permeability and can reduce P-gp efflux liability.

Lipophilicity (LogP/LogD)

Contrary to common belief, fluorine does not always increase lipophilicity.

  • H

    
     F Substitution:  Typically increases LogP (more lipophilic) due to the poor polarizability of the C-F bond.
    
  • CH

    
    
    
    
    
    CF
    
    
    Substitution:
    Often increases LogP significantly (
    
    
    LogP
    
    
    +1.0).
  • CH

    
    
    
    
    
    F Substitution:
    Can decrease lipophilicity or keep it neutral, as fluorine is isosteres with oxygen in terms of size but lacks hydrogen bond donor capacity.
Table 1: Comparative Physicochemical Shifts

Data aggregated from standard medicinal chemistry datasets (e.g., Purser et al., J. Med. Chem).[1][2][3][4][5][6][7][8]

ParameterNon-Fluorinated Parent (H-Analog)Fluorinated Analog (F-Analog)ADME Consequence
Bond Energy C-H (98 kcal/mol)C-F (116 kcal/mol)High Metabolic Stability: Resists CYP450 radical abstraction.
Van der Waals Radius 1.20 Å1.47 ÅSteric Occlusion: Blocks enzyme access without ruining binding pocket fit.
Amine pKa (

-position)
~ 9.0 - 10.0~ 7.5 - 8.5Permeability: Increased neutral fraction at pH 7.4.
Lipophilicity (LogP) Baseline+0.2 to +0.5 (typical)Protein Binding: Potential increase in non-specific binding.

Part 2: Metabolic Stability (The Primary Driver)

The most common application of fluorine is blocking "Metabolic Hotspots"—sites prone to oxidation by Cytochrome P450 (CYP) enzymes.

The Mechanism of Blockade

CYP enzymes typically initiate metabolism via hydrogen atom abstraction (radical mechanism). The C-F bond is stronger than the C-H bond and resistant to this abstraction. Furthermore, the electronegativity of fluorine deactivates the aromatic ring towards oxidation.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

) of the candidate.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard.

Workflow (Step-by-Step):

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (stops enzyme activity).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Visualization: Metabolic Stability Workflow

MicrosomalStability Start Test Compound (1 µM) Mix Liver Microsomes (0.5 mg/mL) Start->Mix NADPH NADPH Addition (Start Reaction) Mix->NADPH Incubate Incubation 37°C NADPH->Incubate Quench Quench with ACN (Precipitate Protein) Incubate->Quench t=0,5,15... Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Standard workflow for determining intrinsic clearance (


) using liver microsomes.

Part 3: Permeability & Transporters (Caco-2)

Fluorination can improve permeability not just by lipophilicity, but by reducing the "hydrogen bond donor count" (replacing OH with F) or by modulating pKa to reduce lysosomal trapping.

Experimental Protocol: Caco-2 Permeability

Objective: Predict oral absorption and P-gp efflux liability.

Workflow (Step-by-Step):

  • Cell Culture: Seed Caco-2 cells (clone HTB-37) on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

  • QC Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300

    
    .
    
  • Buffer Prep: Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add compound (10 µM) to the top well (Apical).

    • Basolateral to Apical (B-A): Add compound (10 µM) to the bottom well (Basolateral).

  • Incubation: Incubate at 37°C for 2 hours with gentle shaking.

  • Sampling: Withdraw samples from receiver compartments.

  • Calculation: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
Visualization: Permeability Logic

Caco2Logic Input Drug Candidate CheckPka Is Basic Amine pKa > 9.0? Input->CheckPka HighPka High Ionization Low Passive Permeability CheckPka->HighPka Yes Fluorinate Strategy: Add Fluorine at Beta/Gamma Position HighPka->Fluorinate Result Lower pKa (~7.5) Increased Neutral Fraction Higher Papp Fluorinate->Result

Caption: Strategic use of fluorine to modulate pKa and improve passive permeability.

Part 4: Comparative Data (Case Studies)

The following data illustrates the tangible impact of fluorination on ADME properties.

Quantitative Comparison: Indazole Derivatives (UT-155 Analogues)

Source: Comparison of metabolic stability in Mouse Liver Microsomes (MLM).

Compound VariantStructure Modification

(min)

(µL/min/mg)
Interpretation
Non-Fluorinated Parent Indazole12.4 HighRapid oxidative clearance.
Fluorinated 4-Fluoro-indazole13.3 HighMinimal protection; position 4 was not the primary metabolic soft spot.
Trifluoromethyl

-indazole
53.7 Low 4x improvement in stability. Steric bulk + electronic withdrawal protects the ring.
Qualitative Case Study: Ezetimibe (Zetia®)

Ezetimibe represents a classic "metabolic soft spot" block.

  • Challenge: Early lead compounds (e.g., SCH 48461) were rapidly metabolized via oxidation on the pendant phenyl rings and benzylic positions.

  • Solution: Introduction of two fluorine atoms on the phenyl rings.

  • Result: The fluorine atoms blocked CYP-mediated hydroxylation at the para-positions. This shifted metabolism almost exclusively to Glucuronidation (Phase II), which is reversible via enterohepatic recirculation, significantly extending the drug's duration of action.

Part 5: Potential Pitfalls (Toxicity & Protein Binding)

While fluorine is a powerful tool, it is not without risk.

  • Plasma Protein Binding (PPB): The "fluorine effect" often increases lipophilicity, which correlates with higher binding to Human Serum Albumin (HSA). High PPB (>99%) reduces the free fraction (

    
    ) available for target engagement.
    
    • Mitigation: Monitor

      
       early. If F increases PPB too much, consider adding a polar group (e.g., hydroxyl) elsewhere to compensate.
      
  • Defluorination: In rare cases (e.g., aliphatic C-F bonds near activating groups), metabolic defluorination can occur, releasing toxic fluoride ions or creating reactive quinone-methides.

    • Check: Avoid placing fluorine on positions susceptible to

      
       or rapid elimination.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Caco-2/Microsomal protocols).

Sources

A Comparative Guide to Assessing the Inhibitory Potency of Novel Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory potency of novel benzylamine derivatives. Moving beyond a simple recitation of protocols, we delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. Our focus is on monoamine oxidase B (MAO-B), a well-established target for benzylamine-based inhibitors, implicated in the pathophysiology of neurodegenerative diseases.[1][2]

Introduction: The Significance of Benzylamine Derivatives as MAO-B Inhibitors

Monoamine oxidases (MAOs) are critical enzymes responsible for the oxidative deamination of monoamine neurotransmitters, thereby regulating their concentrations in the brain and peripheral tissues.[1] MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-B preferentially metabolizes substrates like phenylethylamine and benzylamine and is selectively inhibited by drugs such as selegiline.[1]

The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. By preventing the breakdown of dopamine in the brain, MAO-B inhibitors can help alleviate motor symptoms.[2] Furthermore, the neuroprotective effects of MAO-B inhibitors are linked to the reduction of oxidative stress, a byproduct of dopamine metabolism.[3] Benzylamine derivatives have emerged as a promising class of MAO-B inhibitors, with numerous studies demonstrating their potential for potent and selective inhibition.[1][2][4] This guide will walk you through the essential steps to rigorously evaluate and compare the inhibitory potency of newly synthesized benzylamine analogues.

Experimental Design: A Multi-faceted Approach to Potency Assessment

A thorough assessment of inhibitory potency requires a multi-pronged approach, moving from initial screening to detailed mechanistic studies and cell-based validation. This ensures a comprehensive understanding of a compound's activity and its potential therapeutic relevance.

Initial Screening: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5] It serves as a primary metric for comparing the potency of different compounds in the early stages of drug discovery.[6]

Causality Behind Experimental Choices:

  • Enzyme Source: Homogenates of human brain tissue or isolated mitochondria are often used as a source of MAO-B to ensure the physiological relevance of the findings.[3]

  • Substrate Selection: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is crucial for initiating the enzymatic reaction and ensuring isoform selectivity in the assay.[1][3]

  • Detection Method: Fluorometric or bioluminescent assays are generally preferred over spectrophotometric methods due to their higher sensitivity and suitability for high-throughput screening.[7][8][9][10][11] Assays based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction, are common.[1][8][9]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare MAO-B Enzyme (e.g., human recombinant) Preincubation Pre-incubate Enzyme with Inhibitors Enzyme->Preincubation Substrate Prepare Substrate (e.g., Benzylamine) Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitors Prepare Serial Dilutions of Benzylamine Derivatives Inhibitors->Preincubation AssayBuffer Prepare Assay Buffer AssayBuffer->Preincubation Preincubation->Reaction Detection Measure Signal (e.g., Fluorescence) Reaction->Detection Plot Plot % Inhibition vs. log[Inhibitor] Detection->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining the IC50 of novel benzylamine derivatives.

Mechanistic Studies: Elucidating the Mode of Inhibition

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. Kinetic assays are employed to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.[12]

Causality Behind Experimental Choices:

  • Varying Substrate and Inhibitor Concentrations: To determine the inhibition mechanism, enzyme kinetics are measured at multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor.[12][13]

  • Lineweaver-Burk Plots: These graphical representations of enzyme kinetics (1/velocity vs. 1/[substrate]) are commonly used to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) and thereby deduce the mode of inhibition.[1]

Interpreting Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive Inhibitor Inhibitor Enzyme Enzyme Inhibitor->Enzyme Binds to free enzyme ES_Complex Enzyme-Substrate Complex Inhibitor->ES_Complex Binds to ES complex Enzyme->ES_Complex Substrate binding Substrate Substrate Product Product ES_Complex->Product Catalysis Neuroprotection_Workflow Culture Culture Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with Benzylamine Derivative Culture->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., with MPP+) Pretreat->Induce_Toxicity Incubate Incubate Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability

Caption: Workflow for assessing the neuroprotective effects of benzylamine derivatives.

Data Presentation and Comparison

For clear and objective comparison, all quantitative data should be summarized in structured tables. Below is a hypothetical comparison of novel benzylamine derivatives against the standard MAO-B inhibitor, Selegiline.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)Neuroprotection (% Cell Viability vs. Toxin Control)
BZD-001 15.2 ± 1.8> 10,000> 65785 ± 5%
BZD-002 45.7 ± 3.5> 10,000> 21872 ± 8%
BZD-003 8.9 ± 0.95,600 ± 45062992 ± 4%
Selegiline 9.0 ± 1.12,300 ± 21025590 ± 6%

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for the key experiments described.

Protocol: Fluorometric MAO-B Inhibition Assay (IC50 Determination)

This protocol is adapted from established methods for measuring MAO activity. [1][8][9]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Reconstitute recombinant human MAO-B enzyme in the assay buffer to a final concentration of 1 µg/mL.

    • Prepare a 10 mM stock solution of benzylamine (substrate) in ultrapure water.

    • Prepare a 10 mM stock solution of Amplex Red reagent in DMSO.

    • Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in assay buffer.

    • Prepare serial dilutions of the novel benzylamine derivatives and the reference inhibitor (Selegiline) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 2 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells (100% activity and 0% activity), add 2 µL of DMSO.

    • Add 20 µL of the MAO-B enzyme solution to all wells except the 0% activity control (add 20 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare the reaction mix by combining the substrate, Amplex Red, and HRP in the assay buffer. The final concentrations in the well should be 100 µM benzylamine, 50 µM Amplex Red, and 1 U/mL HRP.

    • Initiate the reaction by adding 28 µL of the reaction mix to each well.

    • Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [5]

Protocol: In Vitro Neuroprotection Assay

This protocol is a generalized methodology for assessing neuroprotection against MPP+ toxicity. [3]

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of the novel benzylamine derivatives for 24 hours.

    • After the pre-treatment, add MPP+ to a final concentration of 1 mM to all wells except the vehicle control.

    • Incubate the cells for an additional 48 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Compare the cell viability in the inhibitor-treated groups to the MPP+-only treated group to determine the neuroprotective effect.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for assessing the inhibitory potency of novel benzylamine derivatives against MAO-B. By combining in vitro enzyme inhibition assays with mechanistic studies and cell-based neuroprotection models, researchers can gain a thorough understanding of a compound's potential as a therapeutic agent for neurodegenerative diseases.

Future studies should focus on in vivo efficacy and safety profiling of the most promising candidates. Additionally, exploring the structure-activity relationships (SAR) of these derivatives will be crucial for the rational design of next-generation MAO-B inhibitors with improved potency, selectivity, and pharmacokinetic properties. [14][15][16][17][18][19]

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. Available at: [Link]

  • Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. PubMed. Available at: [Link]

  • An (Immuno) Fluorescence Protocol for Monitoring Monoamine Oxidase A/B Protein Distribution Within the Cell. Springer Nature Experiments. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Enzyme assay. Wikipedia. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. Available at: [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. Available at: [Link]

  • Benzylamine-sulphonamide derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. PubMed. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Apollo. Available at: [Link]

  • Inhibition of phenylethanolamine N-methyl transferase by benzylamines. 1. Structure-activity relations. Journal of Medicinal Chemistry. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available at: [Link]

  • Benzylamines as highly potent inhibitors of the sterol biosynthesis pathway in Leishmania amazonensis leading to oxidative stress and ultrastructural alterations. PMC. Available at: [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available at: [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors. ResearchGate. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available at: [Link]

  • Studies on the Structure-Activity Relationships of Adrenergic .BETA. - Amanote Research. Amanote. Available at: [Link]

  • ACE-inhibitory activity assay: IC50. Protocols.io. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Preclinical Studies: IC-50 Testing. Altogen Labs. Available at: [Link]

  • How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. ResearchGate. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Frontiers. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. PMC. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Available at: [Link]

Sources

matched-pair analysis of fluorinated compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization phase of drug discovery, the "Fluorine Scan" is a ubiquitous strategy. However, indiscriminately adding fluorine is inefficient. This guide provides a rigorous Matched-Pair Analysis (MPA) focusing on two critical transformations: Hydrogen


 Fluorine (H 

F)
and Methyl

Trifluoromethyl (CH


CF

)
.

We move beyond simple "bioisosterism" to examine the causal physicochemical shifts—specifically pKa modulation, metabolic blocking, and lipophilicity changes—that drive potency and pharmacokinetic (PK) improvements. This guide includes comparative data, experimental protocols for validation, and mechanistic visualizations.

Part 1: The Physicochemical Landscape

To understand the impact of matched pairs, we must first quantify the fundamental atomic differences. Fluorine is often called a "mimic" of hydrogen due to steric similarity, but its electronic nature is vastly different.

Table 1: Atomic and Group Properties Comparison
PropertyHydrogen (H)Fluorine (F)Methyl (-CH

)
Trifluoromethyl (-CF

)
Van der Waals Radius (Å) 1.201.472.002.70
Pauling Electronegativity 2.14.0 (Highest)2.5 (approx)~3.5 (Group electronegativity)
Bond Length to Carbon (Å) 1.091.351.541.50
Hammett Constant (

)
0.000.06-0.170.54
Effect on Lipophilicity (

LogP)
Ref+0.1 to +0.2+0.5+1.0 to +1.2

Expert Insight: While F is sterically the closest match to H, the CF


 group is actually much larger than a methyl group, occupying a volume closer to an isopropyl group. This steric bulk, combined with the inverted electronic effect (electron-withdrawing vs. electron-donating), makes the CH

CF

switch a dramatic alteration in the binding pocket.

Part 2: Deep Dive – The H F Substitution

Mechanism 1: Metabolic Blocking

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H bond with C-F blocks Cytochrome P450-mediated oxidation.

  • Target: Labile benzylic positions or electron-rich aromatic rings prone to hydroxylation.

  • Outcome: Increased intrinsic half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Mechanism 2: pKa Modulation (The Inductive Effect)

Fluorine’s high electronegativity pulls electron density through the


-framework. This is a critical tool for modulating the basicity of amines.
  • Application: Lowering the pKa of a basic amine to reduce hERG channel inhibition or improve membrane permeability (less ionized fraction at physiological pH).

  • Rule of Thumb:

    
    -fluorination of an amine lowers pKa by ~1–2 units; 
    
    
    
    -fluorination lowers it by ~2–3 units.
Table 2: Experimental Matched-Pair Data (pKa Shifts)
ScaffoldSubstituent (R)pKa (Experimental)

pKa (vs H)
Piperidine H11.2-
3-F9.3-1.9
3,3-difluoro8.2-3.0
Pyridine H5.2-
3-F3.0-2.2
Aniline H4.6-
4-F4.5-0.1 (Resonance counteracts induction)

Part 3: Deep Dive – The CH CF Substitution

Mechanism: The "Polar Hydrophobicity" Paradox

Replacing a methyl group with a trifluoromethyl group generally increases lipophilicity (LogP) due to the high hydrophobicity of the fluorocarbon surface. However, the C-F bond has a strong dipole. If the CF


 group is placed near a polar functionality (hydrogen bond donor), the dipole alignment can actually increase solubility and lower LogD locally, despite the global lipophilicity increase.
Visualization: Metabolic Blocking & Electronic Pathways

The following diagram illustrates the decision logic and mechanistic outcome of these substitutions.

G cluster_0 Metabolic Liability Identified cluster_1 Matched Pair Strategy cluster_2 Physicochemical Outcome Molecule Lead Compound (High Clearance) Site Labile C-H Site (e.g., Benzylic) Molecule->Site Sub_F H -> F Subst. Site->Sub_F Steric Constraint? Sub_CF3 CH3 -> CF3 Subst. Site->Sub_CF3 Space Available? Block Metabolic Blocking (C-F Bond Strength) Sub_F->Block Primary Goal pKa pKa Modulation (Inductive Effect) Sub_F->pKa Secondary Effect Sub_CF3->Block Secondary Effect LogP Lipophilicity Shift (+LogP / Volume) Sub_CF3->LogP Primary Goal

Caption: Decision tree for selecting Fluorine vs. Trifluoromethyl substitutions based on metabolic and physicochemical goals.

Part 4: Experimental Protocols

To validate the matched pair, you must generate high-fidelity data. Relying on calculated values (cLogP) is insufficient for subtle fluorine effects.

Protocol A: High-Throughput Lipophilicity (Chromatographic Hydrophobicity Index - CHI)

Why this method? Traditional shake-flask methods are slow. CHI via Fast-Gradient HPLC is the industry standard for ranking matched pairs.

  • Preparation: Prepare 10 mM DMSO stocks of the H-analog, F-analog, and a calibration set of standards (e.g., Theophylline, Phenylbutazone) with known CHI values.

  • Mobile Phase:

    • Phase A: 50 mM Ammonium Acetate (pH 7.4).

    • Phase B: Acetonitrile.

  • Column: Reverse-phase C18 (e.g., Waters Acquity BEH), maintained at 25°C.

  • Gradient: Run a fast linear gradient from 0% to 100% B over 5 minutes.

  • Calculation:

    • Measure retention time (

      
      ).
      
    • Convert

      
       to CHI using the calibration curve: 
      
      
      
      .
    • Self-Validation: Ensure the

      
       of the calibration standards is >0.98. If the F-analog elutes earlier than the H-analog, verify if a dipole-dipole interaction with the mobile phase is occurring.
      
Protocol B: Microsomal Stability (Intrinsic Clearance)

Why this method? Determines if the F-substitution successfully blocked the metabolic soft spot.

  • Incubation System:

    • Species: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH (1 mM final).

  • Procedure:

    • Pre-incubate microsomes and test compound (1

      
      M) for 5 mins at 37°C.
      
    • Initiate reaction by adding NADPH.[1]

    • Sampling: Take aliquots at

      
       minutes.
      
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • Calculate

      
      .
      
    • Success Metric: A successful H

      
       F matched pair should show a statistically significant decrease in 
      
      
      
      (typically >2-fold improvement).

Part 5: Workflow Visualization

How to execute a systematic Matched-Pair Analysis in a project setting.

MPA_Workflow DataMining 1. Data Mining (Extract Project SAR) IdentifyPairs 2. Identify Matched Pairs (Algorithm: H vs F, Me vs CF3) DataMining->IdentifyPairs CalcDelta 3. Calculate Delta (Delta pKa, Delta LogD, Delta CLint) IdentifyPairs->CalcDelta Analyze 4. Contextual Analysis (Is the shift consistent?) CalcDelta->Analyze Design 5. Design New Analogs (Apply 'Fluorine Rule' to new series) Analyze->Design Design->DataMining  Iterate

Caption: The iterative cycle of Matched Molecular Pair Analysis (MMPA) in lead optimization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Kramer, S. D., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[2] Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, the safe handling and responsible disposal of (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol grounded in established chemical safety principles.

Hazard Profile and Chemical Classification

Understanding the chemical nature of (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is the foundation for its safe disposal. The molecule's structure dictates its classification and associated hazards.

  • Halogenated Organic Compound: The presence of both bromine and fluorine atoms places this compound in the category of halogenated organic waste.[1][2][3] Halogenated wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. For this reason, they must always be segregated from non-halogenated waste streams.[2][4]

  • Amine Compound: The secondary amine group, (propan-2-yl)amine, gives the molecule basic properties. Amines can react exothermically or violently with acids and oxidizing agents.[5][6] Therefore, segregation from these incompatible chemical classes is a critical safety measure.[6][7]

  • Potential Toxicity: While specific toxicological data for this exact compound is not widely available, structurally similar aromatic amines and halogenated compounds are often classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[8][9] All handling and disposal should be conducted on the assumption that the compound is hazardous.

Parameter Classification / Guideline Rationale & Source(s)
Primary Waste Class Halogenated Organic WasteContains Bromine and Fluorine. Must be kept separate from non-halogenated waste for proper incineration.[1][3][4]
Secondary Waste Class Amine WasteBasic nature requires segregation from acids and oxidizers to prevent hazardous reactions.[5][6]
Incompatible Materials Acids, Strong Oxidizing Agents, Nitrites, NitratesRisk of violent reaction, heat generation, and potential liberation of toxic fumes (e.g., nitrosamines).[7][10][11]
Designated Waste Stream Hazardous Chemical Waste for IncinerationTo be collected by a licensed hazardous waste disposal company. Do not dispose of down drains or in regular trash.[5][12]
Immediate Handling & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all handling occurs within a certified chemical fume hood to minimize inhalation exposure.[1][2] Adherence to proper PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult the glove manufacturer's guide for specific breakthrough times if available.[2]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[5]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[1]

Step-by-Step Disposal Protocol

The proper disposal of (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine follows a systematic process of segregation, containment, and labeling.

Step 1: Select the Correct Waste Container Choose a container that is in good condition, has a secure, tightly-fitting screw cap, and is compatible with the chemical waste.[4][13][14]

  • For liquid waste (e.g., solutions containing the compound), a high-density polyethylene (HDPE) or glass bottle is appropriate.[14] Do not use metal containers for potentially corrosive waste.[13]

  • The original product container, if empty, is often the best choice for collecting waste of the same material.[6]

Step 2: Segregate and Transfer the Waste This is the most critical step to prevent dangerous reactions.

  • Action: Add waste containing (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine only to a container designated for "Halogenated Organic Waste" .[1][3][4]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs, as the entire volume must be treated as halogenated waste.[2]

  • Keep the waste container closed at all times except when actively adding waste.[2][4][6] Do not leave a funnel in the opening.[6]

  • Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[6]

Step 3: Label the Waste Container Correctly Proper labeling is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department.[2][4][13]

  • Clearly list all chemical constituents and their approximate percentages, including solvents.[2][13] Write out full chemical names; do not use abbreviations or formulas.[4]

  • Identify the relevant hazards by checking the appropriate boxes (e.g., Flammable, Toxic).[2]

Step 4: Store the Waste Container Safely Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][15]

  • Store the container in a cool, dry, well-ventilated area.[4][5]

  • Ensure the container is placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[2]

  • Segregate the halogenated waste container from incompatible materials, particularly acids and oxidizers.[6][14]

Step 5: Arrange for Final Disposal

  • Once the container is full or when the project is complete, arrange for pickup through your institution's EHS or a licensed hazardous waste disposal service.[5][13]

  • Follow your institution's specific procedures for requesting a waste pickup, which often involves submitting an online form.[14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Pickup start Begin Disposal for (2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select Compatible Container with Secure Cap fume_hood->container waste_stream Is this a Halogenated Waste Stream? container->waste_stream add_waste Add Waste to Container (Leave 10% Headspace) waste_stream->add_waste Yes wrong_stream STOP! Do NOT mix with Non-Halogenated Waste. Find Correct Container. waste_stream->wrong_stream No label_waste Affix 'Hazardous Waste' Label List All Constituents & Hazards add_waste->label_waste segregate Segregate from Acids & Oxidizers label_waste->segregate store Store in Designated SAA with Secondary Containment segregate->store request_pickup Request Pickup from EHS / Licensed Contractor store->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for handling and disposal.

Spill Management

In the event of an accidental spill, immediate and proper response is crucial.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2]

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" with a description of the contents.

    • Clean the spill area with an appropriate solvent and decontaminate. Collect all cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately and alert others.[4]

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency response line or EHS department for assistance.[4] Do not attempt to clean up a large spill without proper training and equipment.

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Academic laboratories may operate under specific regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative, flexible standards for managing hazardous waste generated in a research setting.[17][18][19] These regulations mandate waste determinations by trained professionals, proper labeling, and timely removal of waste from laboratories.[17][19]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Chemical Compatibility for Waste Accumulation Guideline. Princeton University Environmental Health & Safety. [Link]

  • Managing Hazardous Waste at Academic Laboratories Rulemaking. U.S. Environmental Protection Agency. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • EPA's Chemical Compatibility Chart. U.S. Environmental Protection Agency. [Link]

  • TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • Chemical Compatibility Chart. Vanderbilt University Medical Center. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

Sources

Personal protective equipment for handling [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling amine Role: Senior Application Scientist

Executive Safety Assessment

Compound Class: Halogenated Secondary Benzylamine Signal Word (Inferred): DANGER (Treat as Corrosive)

As researchers, we often handle novel intermediates where specific toxicological data is sparse. In the absence of a compound-specific LD50 or breakthrough time for amine , we must apply the Precautionary Principle . We derive our safety protocols from the functional groups:

  • Secondary Amine: Highly basic. Likely to cause Skin Corrosion (Category 1B) or severe irritation. The isopropyl group increases lipophilicity, potentially accelerating skin absorption compared to unsubstituted benzylamine.

  • Halogenated Aromatic Ring (Bromo/Fluoro): Increases stability and potential for hepatotoxicity or specific organ toxicity (STOT) upon systemic absorption.

Critical Hazard: Do not underestimate the "fishy" odor. Olfactory fatigue sets in quickly with amines, masking dangerous vapor concentrations.

The PPE Matrix: Layered Defense System

This matrix is designed to prevent exposure, not just mitigate it.

Protection ZoneStandard Operation (Weighing, Closed Transfer)High-Risk Operation (Open heating, Spills, Syringe Transfer)Technical Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch minimum)Safety glasses are insufficient. Amines are caustic; vapors can cause corneal edema ("blue haze" vision) and irreversible damage.
Hand (Primary) Nitrile (Minimum 5 mil thickness)Laminate Film (e.g., Silver Shield/4H)Why: Nitrile offers good splash protection but degrades upon prolonged amine exposure. Laminate is the only material impervious to aggressive aromatics/amines >4 hours.
Hand (Secondary) Double Gloving (Inner: Nitrile, Outer: Nitrile)Double Gloving (Inner: Nitrile, Outer: Laminate)The inner glove protects the skin while doffing the contaminated outer glove.
Respiratory Fume Hood (Sash at 18")Respirator (Full Face w/ Organic Vapor/P100 Cartridge)Why: If hood use is impossible (rare), a half-mask is unsafe due to potential eye irritation from vapors.
Body Lab Coat (Cotton/Poly, buttoned)Chemical Resistant Apron (Tyvek or PVC)Cotton absorbs liquids, keeping them against the skin. An apron provides a non-absorbent barrier for the torso.
Safe Handling Protocol: The "Zero-Contact" Workflow

Objective: Transfer 500 mg of liquid/oil amine from a source vial to a reaction flask without vapor release.

Phase 1: Engineering Control Validation
  • Airflow Check: Verify fume hood face velocity is 80–120 fpm .

  • Clearance: Remove all acids from the immediate hood area.

    • Reasoning: Accidental mixing of this amine with strong acids (HCl, H₂SO₄) will generate immense heat (exothermic salt formation) and potentially aerosolize the toxic salt.

Phase 2: The Transfer (Step-by-Step)
  • Donning: Put on inner nitrile gloves, lab coat, and goggles. Put on outer gloves (Nitrile for standard, Laminate if handling >10mL).

  • Vessel Prep: Clamp the receiving flask securely. Do not hold the flask by hand during transfer.

  • Transfer:

    • If Liquid: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as halogenated amines can swell rubber plungers, causing them to seize and spray.

    • If Solid/Paste: Use a disposable spatula.

  • Immediate Decon: Immediately wipe the threads of the source vial with a dry Kimwipe before recapping. This prevents the cap from seizing due to salt formation with atmospheric CO₂ (carbamate formation).

Phase 3: Decontamination & Doffing
  • Solvent Wash: Rinse the syringe/spatula with Acetone or Ethyl Acetate into a dedicated waste beaker inside the hood.

  • Glove Removal:

    • Grasp the outside of one outer glove. Peel it off, turning it inside out.

    • Slide fingers of the inner glove under the remaining outer glove. Peel off from the inside.

    • Discard in solid hazardous waste.

  • Hand Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.

Emergency Response & Waste Disposal
Spill Cleanup (Small Scale < 50 mL)
  • Do NOT use Bleach: Hypochlorites react with amines to form N-chloroamines , which are highly toxic and explosive.

  • The Neutralizer: Use Dilute Acetic Acid or Citric Acid to neutralize the basic amine into a non-volatile salt.

  • Absorbent: Use vermiculite or a commercial "Organic Base" spill kit.

Waste Disposal Strategy

Segregation is vital to prevent unexpected reactions in the waste drum.

Waste StreamClassificationInstructions
Primary Waste Halogenated Organic Label clearly: "Contains Halogenated Amines." Do not mix with Oxidizers (Nitric acid) or Acids.
Contaminated Solids Hazardous Debris Gloves, Kimwipes, and syringes must go into a sealed solid waste container, not the trash.
Aqueous Waste Basic Aqueous If an aqueous extraction was performed, ensure pH is >10 before adding to the basic waste stream.
Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific chemical class.

SafetyProtocol Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Liquid Liquid/Oil (High Vapor Risk) CheckState->Liquid Solid Solid (Dust Risk) CheckState->Solid Controls Engineering Controls: Fume Hood Required Liquid->Controls Volatile Amine Solid->Controls Toxic Dust PPE_Select PPE Selection Controls->PPE_Select HighExp High Volume (>10mL) or Prolonged Use PPE_Select->HighExp LowExp Incidental Contact (<10mL) PPE_Select->LowExp Glove_Lam Gloves: Laminate (Silver Shield) + Face Shield HighExp->Glove_Lam Glove_Nit Gloves: Double Nitrile (Splash Protection) LowExp->Glove_Nit Action Execute Transfer (No Plastic Syringes) Glove_Lam->Action Glove_Nit->Action Waste Disposal: Halogenated Waste Stream NO BLEACH Action->Waste

Caption: Operational workflow for selecting PPE and handling halogenated benzylamines based on physical state and exposure volume.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine Derivatives Safety Data. National Library of Medicine. [Link]

×

Retrosynthesis Analysis

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[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.